molecular formula C10H19NO3 B3021917 tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate CAS No. 207729-03-1

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Cat. No.: B3021917
CAS No.: 207729-03-1
M. Wt: 201.26 g/mol
InChI Key: SBUKINULYZANSP-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKINULYZANSP-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207729-03-1
Record name rac-tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate: A Chiral Building Block for Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, a pivotal chiral building block in contemporary medicinal chemistry. The guide delves into its specific structure, stereochemistry, and physicochemical properties. It further details a robust chemoenzymatic synthetic route, outlines its characteristic reactivity, and highlights its critical role as an intermediate in the synthesis of carbocyclic nucleoside analogues, a class of potent antiviral drugs. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the application of this versatile molecule.

Introduction: The Strategic Importance of Chiral Cyclopentanols in Drug Design

The pursuit of novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. Chiral molecules, particularly those incorporating rigid scaffolds, play a crucial role in this endeavor by enabling precise three-dimensional interactions with biological targets. This compound has emerged as a molecule of significant interest due to its unique structural features: a constrained cyclopentane ring and defined cis-stereochemistry of the amino and hydroxyl groups. This specific arrangement mimics the furanose ring of natural nucleosides, making it an ideal precursor for the synthesis of carbocyclic nucleoside analogues. These analogues exhibit increased metabolic stability due to the replacement of the glycosidic bond's oxygen with a carbon atom, rendering them resistant to enzymatic cleavage by phosphorylases and hydrolases[1]. This enhanced stability often translates to improved pharmacokinetic profiles, a critical attribute for successful drug candidates.

This guide will provide an in-depth analysis of the structure, synthesis, and application of this key chiral intermediate, with a focus on empowering researchers to effectively utilize it in their synthetic strategies.

Molecular Structure and Physicochemical Properties

The precise structure of this compound is fundamental to its utility. The (1R,3S) designation defines the absolute stereochemistry at the two chiral centers, resulting in a cis relationship between the Boc-protected amino group at C1 and the hydroxyl group at C3.

Chemical Structure and Identifiers

The structural representation and key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamateChemScene
CAS Number 225641-84-9ChemScene
Molecular Formula C₁₀H₁₉NO₃ChemScene
Molecular Weight 201.26 g/mol ChemScene
SMILES O[C@H]1CCC1ChemScene
InChI InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1Amadis Chemical
Physicochemical Data

The following table outlines key computed physicochemical properties that are valuable for predicting the compound's behavior in various experimental settings.

PropertyValueSource
Topological Polar Surface Area (TPSA) 58.56 ŲChemScene
LogP 1.4245ChemScene
Hydrogen Bond Donors 2ChemScene
Hydrogen Bond Acceptors 3ChemScene
Rotatable Bonds 1ChemScene

Synthesis of this compound

The enantiopure nature of this building block is critical for its application in drug synthesis. While several synthetic routes exist for aminocyclopentanols, chemoenzymatic methods offer an elegant and efficient approach to establishing the desired stereochemistry with high fidelity. The following protocol is based on a well-established strategy involving an enzymatic resolution step.

Synthetic Strategy Overview

The synthesis commences with a hetero-Diels-Alder reaction to form the cyclopentane ring system, followed by a key enzymatic resolution to separate the enantiomers. Subsequent reduction and protection steps yield the target molecule.

Synthesis_Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Reductive Opening cluster_2 Step 3: Boc Protection & Enzymatic Resolution cluster_3 Step 4: Final Modifications A Cyclopentadiene + tert-Butyl Nitroso-carbamate B cis-2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate A->B Hetero-Diels-Alder C Racemic cis-4-Amino-2-cyclopenten-1-ol B->C Zn/AcOH D Racemic Boc-protected aminocyclopentenol C->D (Boc)₂O E (1R,4S)-N-Boc-4-aminocyclopent-2-en-1-yl acetate D->E Lipase, Vinyl Acetate F (1R,4S)-N-Boc-4-aminocyclopent-2-en-1-ol E->F Deacetylation (K₂CO₃/MeOH) G This compound F->G Hydrogenation (Pd/C, H₂)

Caption: Chemoenzymatic synthesis workflow for the target molecule.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of chiral aminocyclopentanols[2].

Step 1: Synthesis of cis-2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester

  • In a round-bottom flask, tert-butyl N-hydroxycarbamate is oxidized in situ to generate tert-butyl nitroso-carbamate.

  • Freshly cracked cyclopentadiene is added to the reaction mixture at low temperature (-78 °C).

  • The mixture is allowed to warm to room temperature and stirred until the hetero-Diels-Alder reaction is complete, as monitored by TLC.

  • The crude product is purified by column chromatography to yield the bicyclic adduct.

Step 2: Reductive Ring Opening to Racemic cis-4-Amino-2-cyclopenten-1-ol

  • The bicyclic adduct from Step 1 is dissolved in acetic acid.

  • Zinc dust is added portion-wise at 0 °C, and the reaction is stirred vigorously.

  • Upon completion, the reaction is filtered to remove excess zinc, and the solvent is removed under reduced pressure. The crude product is taken to the next step without further purification.

Step 3: Boc Protection and Enzymatic Resolution

  • The crude amino alcohol from Step 2 is dissolved in a suitable solvent (e.g., dichloromethane) and treated with di-tert-butyl dicarbonate ((Boc)₂O) and a non-nucleophilic base (e.g., triethylamine).

  • After the protection is complete, the racemic Boc-protected aminocyclopentenol is isolated.

  • The racemic mixture is then subjected to enzymatic kinetic resolution using a lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate) in an organic solvent. The enzyme selectively acetylates one enantiomer.

  • The reaction is monitored until approximately 50% conversion is reached. The acetylated compound and the unreacted alcohol are then separated by column chromatography.

Step 4: Deacetylation and Hydrogenation

  • The enantiomerically enriched acetate is deacetylated under mild basic conditions (e.g., potassium carbonate in methanol) to yield the enantiopure (1R,4S)-N-Boc-4-aminocyclopent-2-en-1-ol.

  • This intermediate is then hydrogenated over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This reduces the double bond and yields the final product, this compound.

  • The final product is purified by recrystallization or column chromatography.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

  • δ ~4.75 (br s, 1H): NH proton of the carbamate.

  • δ ~4.20 (m, 1H): CH-OH proton.

  • δ ~3.95 (m, 1H): CH-NHBoc proton.

  • δ ~2.20-1.50 (m, 6H): Cyclopentane ring protons (CH₂).

  • δ 1.44 (s, 9H): tert-butyl protons of the Boc group.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~155.5: Carbonyl carbon of the carbamate.

  • δ ~79.5: Quaternary carbon of the tert-butyl group.

  • δ ~73.0: CH-OH carbon.

  • δ ~53.0: CH-NHBoc carbon.

  • δ ~40.0, 35.0, 32.0: Cyclopentane ring carbons (CH₂).

  • δ 28.4: Methyl carbons of the tert-butyl group.

Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a versatile synthetic intermediate. The hydroxyl group can undergo a variety of transformations, while the Boc-protected amine remains stable until a deprotection step is desired.

Key Reactions of the Hydroxyl Group

A. Mitsunobu Reaction: The Mitsunobu reaction is a powerful tool for the stereoinvertive substitution of the secondary alcohol. This is particularly useful for introducing a nucleobase with inversion of configuration at the C3 position, which is a key step in the synthesis of many carbocyclic nucleosides.

Mitsunobu_Reaction reactant This compound product tert-Butyl ((1R,3R)-3-(Nucleobase)cyclopentyl)carbamate reactant->product reagents Nucleobase, PPh₃, DIAD/DEAD reagents->product

Sources

Physical and chemical properties of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, a key chiral building block in modern organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Molecular Identity and Structure

This compound is a bifunctional organic molecule featuring a cyclopentane scaffold. Its structure is characterized by a secondary alcohol and a carbamate-protected amine, with a defined stereochemistry at positions 1 and 3 of the ring. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amine, allowing for selective reactions at the hydroxyl group.

  • Chemical Name: this compound[1]

  • Synonym(s): tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate[1]

  • CAS Number: 225641-84-9[1][2][3][4]

  • Molecular Formula: C₁₀H₁₉NO₃[1][2][4]

  • Molecular Weight: 201.26 g/mol [1][5]

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecule.

Physical and Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and application in various reaction conditions.

PropertyValueSource
Physical State Solid, Off-white[6]
Melting Point 105 - 109 °C[6][7]
Solubility Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water.[7]
Topological Polar Surface Area (TPSA) 58.56 Ų[1]
logP (Octanol-Water Partition Coefficient) 1.4245[1]
Hydrogen Bond Donors 2[1][8]
Hydrogen Bond Acceptors 3[1][8]
Rotatable Bonds 1[1]

The moderate TPSA and logP values suggest a balance between hydrophilicity (due to the -OH and -NHCOO- groups) and lipophilicity (due to the cyclopentane ring and tert-butyl group), which dictates its solubility in a range of organic solvents. Its solid state at room temperature simplifies handling and storage.

Chemical Reactivity and Stability

The synthetic utility of this molecule stems from the distinct reactivity of its two functional groups.

Diagram 2: Key Reactive Sites

cluster_0 Reactive Sites Molecule tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate Site_A Secondary Hydroxyl (-OH) (Site for oxidation, etherification, esterification) Molecule->Site_A Nucleophilic/ Protic Site Site_B Boc-Protected Amine (-NHBoc) (Site for deprotection) Molecule->Site_B Protecting Group

The molecule's two primary points of chemical modification.

Reactivity of the Hydroxyl Group

The secondary alcohol at the C3 position is a versatile nucleophilic center. It can readily undergo a variety of standard transformations:

  • Oxidation: Can be oxidized to the corresponding ketone, (R)-tert-Butyl (3-oxocyclopentyl)carbamate, using common oxidizing agents. This ketone is itself a useful intermediate.

  • Esterification: Reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

  • Etherification: Can be converted into ethers via reactions like the Williamson ether synthesis.

The Boc Protecting Group: Stability and Cleavage

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the primary amine.

  • Stability: It is stable under a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and many oxidation/reduction reactions. This stability is the cornerstone of its utility, allowing for selective manipulation of the hydroxyl group.

  • Deprotection (Cleavage): The Boc group is efficiently removed under acidic conditions. This is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

Diagram 3: Typical Boc Deprotection Workflow

G start Start: Boc-Protected Amine step1 Dissolve in Solvent (e.g., Dichloromethane) start->step1 step2 Add Strong Acid (e.g., Trifluoroacetic Acid) step1->step2 step3 Stir at Room Temp (Monitor by TLC/LC-MS) step2->step3 step4 Workup: Neutralize & Extract step3->step4 end Product: Free Amine step4->end

A standard procedure for removing the Boc protecting group.

Synthesis and Purification

A common synthetic route to this compound involves the stereoselective reduction of the corresponding ketone precursor, (R)-tert-Butyl (3-oxocyclopentyl)carbamate. The choice of reducing agent is critical to achieving the desired (3S) stereochemistry of the hydroxyl group.

Illustrative Synthesis Protocol: Stereoselective Reduction
  • Setup: A solution of (R)-tert-Butyl (3-oxocyclopentyl)carbamate (1.0 eq) is prepared in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The solution is cooled to 0 °C in an ice-water bath. This is crucial for controlling the reaction's exothermicity and enhancing stereoselectivity.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the stirred solution. The choice of a less sterically hindered reducing agent often favors the formation of the desired cis-isomer.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of water or a saturated ammonium chloride solution.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Applications in Drug Development

The defined stereochemistry and orthogonal functional groups of this molecule make it a valuable chiral pool starting material. It serves as a key intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting enzymes and receptors where specific stereoisomers are required for activity.

Diagram 4: Role as a Synthetic Intermediate

G start {this compound | (Starting Material)} path1 Modification at -OH (e.g., Etherification) start->path1 path2 Deprotection of -NHBoc start->path2 intermediate1 Intermediate A (Hydroxyl Modified) path1->intermediate1 intermediate2 Intermediate B (Amine Freed) path2->intermediate2 final_product Complex Target Molecule (e.g., API) intermediate1->final_product Further Steps intermediate2->final_product Further Steps

Synthetic pathways originating from the title compound.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

  • Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9][10] It may also be harmful if swallowed.[6][11]

  • Precautions for Safe Handling:

    • Use only in a well-ventilated area or under a chemical fume hood.[11]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11]

    • Avoid breathing dust, fumes, or vapors.[11]

    • Wash hands thoroughly after handling.[10][11]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[11]

    • Keep the container tightly closed.[11]

    • Store at room temperature.[1][12][13]

References

  • 1st Scientific. (n.d.). This compound. Retrieved from [Link]

  • Aliphatic Chain Hydrocarbons. (n.d.). tert-Butyl (cis-3-hydroxycyclobutyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate. Retrieved from [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

Sources

An In-depth Technical Guide to the Synthesis, Characterization, and Therapeutic Potential of 2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)-9-(propan-2-yl)-8,9-dihydro-7H-purin-6-amine and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific chemical entity, 2-(2-methyl-2,3-dihydro-1-benzofuran-7-yl)-9-(propan-2-yl)-8,9-dihydro-7H-purin-6-amine, is not indexed in major chemical databases under the provided CAS number 225641-84-9, nor does it appear in publicly available scientific literature. This suggests it may be a novel compound. This guide, therefore, provides a comprehensive technical framework for the synthesis, characterization, and potential applications of this chemical scaffold, based on established principles of medicinal chemistry and the known properties of its constituent moieties: the 2,3-dihydrobenzofuran system and the 9-substituted purine core.

Introduction: A Privileged Scaffold in Modern Drug Discovery

The convergence of a purine core with a dihydrobenzofuran moiety represents a compelling strategy in medicinal chemistry. Purine analogs are renowned for their ability to mimic endogenous nucleosides, enabling them to interact with a wide array of biological targets, most notably protein kinases.[1][2] Their planar structure is ideal for insertion into the ATP-binding pocket of kinases, a feature that has been exploited in the development of numerous anticancer and anti-inflammatory agents.[3][4] The dihydrobenzofuran scaffold, on the other hand, is a "privileged structure" found in numerous natural products and synthetic drugs, valued for its conformational rigidity and ability to present substituents in a well-defined three-dimensional space.[5][6][7] This can lead to enhanced binding affinity and selectivity for the target protein.[8]

The specific substitution pattern of the topic compound—a 2-methyl-2,3-dihydro-1-benzofuran at the 2-position of the purine and an isopropyl group at the 9-position—suggests a design aimed at achieving high potency and selectivity. The isopropyl group on the purine's N9 position is a common feature in kinase inhibitors, influencing solubility and interaction with the ribose-binding pocket. The dihydrobenzofuran at the C2 position likely serves to extend into a more solvent-exposed region of the ATP-binding site, offering opportunities for further functionalization to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

This guide will provide a projected pathway for the synthesis of this novel scaffold, outline key experiments for its characterization, and discuss its potential therapeutic applications, with a focus on kinase inhibition.

Part 1: Synthetic Strategy and Methodologies

The synthesis of the target compound can be envisioned through a convergent approach, involving the preparation of a 7-substituted-2-methyl-2,3-dihydro-1-benzofuran intermediate and a 2-halo-9-isopropyl-purine, followed by a cross-coupling reaction.

Synthesis of the Dihydrobenzofuran Intermediate

The key intermediate is a 7-functionalized 2-methyl-2,3-dihydro-1-benzofuran, such as a boronic acid or a stannane derivative, suitable for palladium-catalyzed cross-coupling. A plausible synthetic route is outlined below:

Dihydrobenzofuran Synthesis A 2-Bromophenol B 2-(2-Bromophenoxy)propene A->B Williamson Ether Synthesis (e.g., 3-chloroprop-1-ene, K2CO3) C 2-Methyl-2,3-dihydro-1-benzofuran B->C Claisen Rearrangement (Heat) D 7-Bromo-2-methyl-2,3-dihydro-1-benzofuran C->D Electrophilic Bromination (e.g., NBS, AIBN) E 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methyl-2,3-dihydro-1-benzofuran D->E Miyaura Borylation (e.g., B2pin2, Pd(dppf)Cl2, KOAc)

Caption: Proposed synthetic workflow for the dihydrobenzofuran intermediate.

Experimental Protocol: Miyaura Borylation of 7-Bromo-2-methyl-2,3-dihydro-1-benzofuran

  • Reagents and Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 7-bromo-2-methyl-2,3-dihydro-1-benzofuran (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired boronic ester.

Synthesis of the Purine Intermediate and Final Coupling

The purine core can be assembled using established methods, such as the Traube purine synthesis, or by modifying commercially available purine precursors.[1] A 2,6-dihalopurine can be selectively functionalized to introduce the amino group at C6 and the isopropyl group at N9, followed by a Suzuki or Stille coupling at C2. A more direct route would involve the Buchwald-Hartwig amination.[9][10][11]

Final Coupling cluster_0 Suzuki Coupling F 2-Chloro-6-iodopurine G 6-Amino-2-chloro-9-(propan-2-yl)-9H-purine F->G 1. N-Alkylation (Isopropyl iodide) 2. Amination (NH3) H Target Compound G->H Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90 °C E Dihydrobenzofuran Boronic Ester E->H Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90 °C

Caption: Proposed final Suzuki coupling step to synthesize the target compound.

Experimental Protocol: Suzuki Coupling

  • Reagents and Setup: In a microwave vial, combine the dihydrobenzofuran boronic ester (1.1 eq), 6-amino-2-chloro-9-isopropyl-9H-purine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 M aqueous solution, 3.0 eq).[12]

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent. Purify the residue by preparative HPLC to obtain the final compound.

Part 2: Physicochemical and Biological Characterization

Once synthesized and purified, a comprehensive characterization of the compound is essential.

Physicochemical Properties
PropertyAnalytical MethodExpected Outcome
Identity & Purity HPLC, LC-MS, HRMSPurity >95%, confirmation of molecular weight and elemental composition.
Structure Elucidation ¹H NMR, ¹³C NMR, 2D NMRConfirmation of the chemical structure and stereochemistry.
Solubility Kinetic & ThermodynamicQuantitative measurement in aqueous buffers and organic solvents.
LogD Shake-flask or HPLC methodDetermination of lipophilicity at physiological pH.
pKa Potentiometric titrationIdentification of ionizable groups.
Chemical Stability HPLC over timeAssessment of stability in various buffers and matrices (e.g., plasma).
Biological Evaluation: A Focus on Kinase Inhibition

Given the purine scaffold, the primary hypothesis is that the compound will function as a kinase inhibitor. A tiered screening approach is recommended.[3]

Tier 1: Broad Kinase Panel Screening

A broad kinase screen (e.g., against a panel of >400 kinases) at a single high concentration (e.g., 10 µM) will identify the primary kinase targets.

Tier 2: IC₅₀ Determination for Hits

For kinases showing significant inhibition (>70-80%) in the primary screen, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based) [13]

This protocol describes a common method to measure kinase activity by quantifying the amount of ADP produced.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 10-point, 1:3) in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted compound or DMSO control.

    • Add the kinase of interest.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the kinase's substrate and ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add a detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Kinase Assay Workflow A Prepare Serial Dilution of Compound B Add Compound and Kinase to Plate A->B C Incubate (Inhibitor Binding) B->C D Add Substrate/ATP Mixture (Start Reaction) C->D E Incubate (Kinase Reaction) D->E F Add ADP Detection Reagent 1 (Stop & Deplete ATP) E->F G Incubate F->G H Add ADP Detection Reagent 2 (Signal Generation) G->H I Incubate H->I J Read Luminescence I->J K Calculate IC50 J->K

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cellular Activity

Following biochemical characterization, the compound's effect on cells should be evaluated.

Experimental Protocol: Cell Viability Assay (MTT-based) [14][15][16]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Part 3: Potential Therapeutic Applications and Future Directions

The therapeutic potential of this scaffold is broad, largely depending on its kinase selectivity profile.

  • Oncology: If the compound inhibits kinases involved in cancer cell proliferation and survival (e.g., CDKs, FLT3, PDGFR), it could be developed as an anticancer agent.[3]

  • Inflammation and Autoimmune Diseases: Inhibition of kinases in inflammatory signaling pathways (e.g., JAKs, SYK) could lead to treatments for diseases like rheumatoid arthritis or psoriasis.

  • Neurodegenerative Diseases: Targeting kinases implicated in neurodegeneration (e.g., GSK3β, LRRK2) is another potential avenue.

Future work should focus on establishing a clear structure-activity relationship (SAR) by synthesizing and testing analogs with modifications to the dihydrobenzofuran and the purine core. This will help in optimizing potency, selectivity, and drug-like properties.

Conclusion

While the specific compound 2-(2-methyl-2,3-dihydro-1-benzofuran-7-yl)-9-(propan-2-yl)-8,9-dihydro-7H-purin-6-amine remains to be synthesized and characterized, its chemical architecture holds significant promise. The fusion of a purine core with a dihydrobenzofuran moiety creates a scaffold with the potential to yield potent and selective kinase inhibitors. The synthetic and analytical frameworks provided in this guide offer a robust starting point for the investigation of this novel chemical entity and its analogs, potentially leading to the discovery of new therapeutic agents.

References

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assay Protocols. Retrieved from [Link]

  • Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave Online. Retrieved from [Link]

  • Robins, M. J., et al. (2003). Synthesis and biological activities of 2-functionalized purine nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 22(2), 115-27. Retrieved from [Link]

  • Benzofuran Derivatives: Significance and symbolism. (2024, December 13). Connected Papers. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4882. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis and Medicinal Uses of Purine. Pharmaguideline. Retrieved from [Link]

  • Singh, K., et al. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bio-Evolution and Physico-Chemical Letters. Retrieved from [Link]

  • Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29741-29755. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Purine analogue. Retrieved from [Link]

  • Various authors. (2015, March 25). Can anyone suggest a protocol for a kinase assay? ResearchGate. Retrieved from [Link]

  • Konecny, P., et al. (2022). Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors. Bioorganic & Medicinal Chemistry, 58, 116656. Retrieved from [Link]

  • Bares, J. A., et al. (1987). Synthesis, cell growth inhibition, and antitumor screening of 2-(p-n-butylanilino)purines and their nucleoside analogues. Journal of Medicinal Chemistry, 30(10), 1744-1750. Retrieved from [Link]

  • Pizzorno, G., et al. (2001). Purine Analogs. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. Retrieved from [Link]

  • Examples of Analogs of Purine used As Chemotherapeutic Agents or drugs. (2024, November 6). YouTube. Retrieved from [Link]

  • Georgieva, M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10403. Retrieved from [Link]

  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2014). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Asati, V., et al. (2013). New Benzofuran Derivatives as an Antioxidant Agent. Journal of Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Rullo, M., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(4), 683-692. Retrieved from [Link]

  • Various authors. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Buchwald -Hartwig Amination. Retrieved from [Link]

  • Majumdar, K. C., et al. (2011). 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o645. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Various authors. (n.d.). Substituted purine derivatives with biological activities. ResearchGate. Retrieved from [Link]

  • Stanchev, S., et al. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[14]-benzofuro-[2,3-c]-[14]-benzazepin-6,12-dione. Molecules, 7(4), 353-363. Retrieved from [Link]

  • Sachan, D., et al. (2012). Biological activities of purine analogues: a review. Journal of Pharmacy and Science Innovation, 1(2), 29-34. Retrieved from [Link]

  • Krol, W., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1547. Retrieved from [Link]

  • Wang, C., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3694. Retrieved from [Link]

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

Sources

Navigating the Chiral Landscape: A Technical Guide to Enantiomerically Pure ((1R,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

In the intricate world of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, can have profound implications for its biological activity. Enantiomers, the two mirror-image forms of a chiral molecule, often exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize and source enantiomerically pure compounds is a cornerstone of modern drug discovery.

This technical guide focuses on a key chiral building block: enantiomerically pure tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. This molecule, with its defined stereochemistry, serves as a critical intermediate in the synthesis of a variety of bioactive compounds, most notably carbocyclic nucleoside analogues that form the backbone of many antiviral therapies. Its rigid cyclopentane core, coupled with the strategically placed hydroxyl and protected amine functionalities, provides a versatile scaffold for the construction of complex molecular architectures. This guide will delve into the commercial availability, synthesis, and analytical control of this vital synthetic intermediate, providing researchers and drug development professionals with a comprehensive resource to support their work.

Commercial Availability: Sourcing the Foundation

The accessibility of high-quality starting materials is a critical first step in any synthetic campaign. Enantiomerically pure this compound is commercially available from a range of specialized chemical suppliers. This availability provides researchers with the option to bypass a multi-step synthesis, thereby accelerating research and development timelines.

When sourcing this intermediate, it is crucial to consider not only the chemical purity but also the enantiomeric excess (e.e.), which should be as high as possible to ensure the stereochemical integrity of the final drug substance. The table below summarizes the availability of this compound from various vendors, highlighting key specifications.

Supplier Product Name CAS Number Purity Molecular Formula
ChemSceneThis compound225641-84-9≥95%C₁₀H₁₉NO₃
BLDpharmThis compound225641-84-9Not SpecifiedC₁₀H₁₉NO₃
AbovchemThis compound225641-84-995%C₁₀H₁₉NO₃
1st ScientificThis compound225641-84-9Not SpecifiedC₁₀H₁₉NO₃

Enantioselective Synthesis: A Chemoenzymatic Approach

While commercially available, an in-house synthesis of enantiomerically pure ((1R,3S)-3-hydroxycyclopentyl)carbamate can offer advantages in terms of cost-effectiveness for large-scale production and control over the supply chain. A robust and scalable synthesis is crucial. A key strategy for achieving the desired enantiopurity is through enzymatic kinetic resolution of a racemic precursor.

A published patent outlines a practical route to the parent amine, (1R,3S)-3-aminocyclopentanol, which can then be protected to yield the desired carbamate.[1] This chemoenzymatic approach leverages the high stereoselectivity of lipases to separate the enantiomers of a key intermediate.

Synthetic Workflow Overview

The overall synthetic strategy involves a multi-step process that begins with a hetero Diels-Alder reaction to construct the cyclopentene ring system, followed by reduction, enzymatic resolution, and finally, saturation of the double bond and deprotection/protection steps.

G cluster_0 Core Synthesis cluster_1 Reduction & Resolution cluster_2 Final Modifications A Cyclopentadiene + tert-butyl nitrosylcarbamate B Hetero Diels-Alder Reaction A->B In situ generation C cis-2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate B->C D Selective N-O Bond Reduction E Racemic cis-N-(4-hydroxycyclopent-2-en-1-yl)carbamate D->E Zn/AcOH F Lipase-Catalyzed Kinetic Resolution E->F Lipase, Vinyl Acetate G Enantiopure (1R,4S)-acetate & (1S,3R)-alcohol F->G H Double Bond Hydrogenation G->H Pd/C, H2 I Deprotection/Reprotection H->I Base/Acid J ((1R,3S)-3-hydroxycyclopentyl)carbamate I->J

Caption: Chemoenzymatic synthesis workflow.

Detailed Protocol: Lipase-Catalyzed Kinetic Resolution

The pivotal step in achieving high enantiomeric purity is the kinetic resolution of the racemic cis-N-(4-hydroxycyclopent-2-en-1-yl)carbamate. This protocol is adapted from methodologies described for the resolution of similar aminocycloalkanols.[1][2][3][4][5]

Materials:

  • Racemic tert-butyl cis-(4-hydroxycyclopent-2-en-1-yl)carbamate

  • Lipase PS from Pseudomonas cepacia (immobilized)

  • Vinyl acetate

  • Anhydrous solvent (e.g., Diisopropyl ether or Toluene)

  • Molecular sieves (optional, for maintaining anhydrous conditions)

Procedure:

  • To a solution of racemic tert-butyl cis-(4-hydroxycyclopent-2-en-1-yl)carbamate (1 equivalent) in the chosen anhydrous solvent, add immobilized Lipase PS (the amount may need to be optimized, typically 10-50% by weight of the substrate).

  • Add vinyl acetate (0.5-0.6 equivalents) as the acylating agent. The use of a slight excess of the substrate ensures that the reaction can proceed to ~50% conversion, yielding the desired enantiomer of the unreacted alcohol in high enantiomeric excess.

  • Stir the suspension at a controlled temperature (typically room temperature to 40 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed acetate.

  • Once the reaction reaches approximately 50% conversion and the desired enantiomeric excess of the unreacted alcohol is achieved, stop the reaction by filtering off the immobilized enzyme.

  • The enzyme can be washed with the solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (1R,3S)-alcohol from the acylated (1S,4R)-acetate by column chromatography on silica gel.

The subsequent steps involve the hydrogenation of the double bond of the resolved alcohol using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This is followed by standard procedures for the protection of the amino group as a tert-butyl carbamate if the resolution was performed on the unprotected amine.

Analytical Control: Ensuring Enantiomeric Purity

The confirmation of enantiomeric purity is a non-negotiable aspect of utilizing chiral intermediates in drug synthesis. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose.[6][7][8][9]

Chiral HPLC Method Development

The separation of the enantiomers of this compound and its precursors can be achieved on various types of CSPs. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability.

Logical Flow for Chiral Method Development:

G Start Racemic Standard of ((1R,3S)-3-hydroxycyclopentyl)carbamate Screening Screening on Polysaccharide-based Chiral Stationary Phases (e.g., Chiralcel OD-H, Chiralpak AD-H) Start->Screening MobilePhase Mobile Phase Selection (Normal Phase: Hexane/IPA; Reversed Phase: ACN/Water) Screening->MobilePhase Optimization Optimization of Mobile Phase Composition, Flow Rate, and Temperature MobilePhase->Optimization Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Optimization->Validation

Caption: Chiral HPLC method development workflow.

A typical starting point for method development would be to screen a set of polysaccharide-based columns with a mobile phase consisting of a non-polar solvent like hexane and a polar modifier such as isopropanol (IPA) or ethanol. The ratio of the modifier is varied to optimize the resolution and retention times.

Example Chiral HPLC Conditions (Hypothetical, based on similar compounds):

  • Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: Hexane/Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Temperature: 25 °C

For compounds that are not soluble in normal-phase eluents, reversed-phase conditions using acetonitrile or methanol with water or a buffer can be explored on appropriate reversed-phase CSPs.

Application in Drug Synthesis: A Gateway to Carbocyclic Nucleosides

The primary application of enantiomerically pure ((1R,3S)-3-hydroxycyclopentyl)carbamate and its parent amine is in the synthesis of carbocyclic nucleoside analogues.[10][11][12] These compounds are structurally similar to natural nucleosides but have the furanose ring replaced by a cyclopentane or cyclopentene ring. This modification imparts greater metabolic stability, as the carbocyclic ring is not susceptible to enzymatic cleavage like the glycosidic bond in natural nucleosides.

This chiral building block is a key precursor for the synthesis of several important antiviral drugs, including the HIV reverse transcriptase inhibitor Abacavir and the HIV integrase inhibitor Bictegravir .[13][14][15][16]

The Role in Abacavir Synthesis: While the final structure of Abacavir contains a cyclopentene ring, the synthesis often proceeds through intermediates that can be derived from saturated cyclopentane rings or by introducing the double bond at a later stage. The (1R,3S) stereochemistry of the hydroxyl and amino groups on the cyclopentane ring is crucial for the correct spatial orientation of the nucleobase and the hydroxymethyl group in the final drug molecule, which is essential for its interaction with the viral reverse transcriptase.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The Safety Data Sheet (SDS) should be consulted for detailed information.

Summary of Hazard Information:

  • GHS Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

Enantiomerically pure this compound is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry, particularly in the synthesis of antiviral drugs. Its commercial availability provides a convenient starting point for research, while established chemoenzymatic synthetic routes offer a scalable and cost-effective alternative for larger-scale production. The successful application of this intermediate is critically dependent on rigorous analytical control of its enantiomeric purity, for which chiral HPLC and SFC are indispensable tools. This guide has provided a comprehensive overview of these key aspects, offering a solid foundation for researchers and drug development professionals working with this important chiral intermediate.

References

  • ABACAVIR - New Drug Approvals. (2019, June 4).
  • The Chemical Synthesis of Abacavir: The Role of Key Intermedi
  • Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156.
  • Process for the preparation of abacavir. European Patent Office - EP 1939196 A1. (2008, July 2).
  • Lee, J. T., & Beesley, T. E. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 83, 183.
  • (1R,3S)-3-AMinocyclopentanol Hydrochloride.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 24(15), 2788.
  • Process for preparation of intermediates used for the synthesis of HIV integrase inhibitor.
  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 70(3), 115-123.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 156-166.
  • Method for preparing (1R,3S) -3-amino cyclopentanol hydrochloride.
  • Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140–1148.
  • Carbocyclic analogues of nucleosides from bis-(Hydroxymethyl)-cyclopentane: synthesis, antiviral and cytostatic activities of adenosine, inosine and uridine analogues. Chemical & Pharmaceutical Bulletin, 51(9), 1060-1063.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 6981-7006.
  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 22(12), 2139.
  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.
  • tert-butyl ((1R,3S)-3-hydroxycyclopentyl)
  • tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)
  • Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA. Journal of Bioscience and Bioengineering. (2024, May 31).
  • tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)
  • Synthesis of Nucleoside Derivatives by Biomimetic Ester Migration. Chemistry – A European Journal, 27(1), 134-138.
  • Synthesis of two cyclopentenyl-3-deazapyrimidine carbocyclic nucleosides related to cytidine and uridine. Journal of Medicinal Chemistry, 31(10), 1991-1995.
  • tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)

Sources

The Strategic deployment of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate as a High-Value Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery and development, the demand for structurally precise and stereochemically pure molecules is paramount.[1][2] Chiral cyclopentane scaffolds are prevalent in a multitude of biologically active compounds, including antiviral and anticancer agents.[3] This technical guide delves into the multifaceted role of tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, a preeminent chiral building block. We will explore its synthesis, inherent chemical functionalities, and strategic applications in asymmetric synthesis, with a particular focus on the construction of complex pharmaceutical intermediates. This document is intended for researchers, scientists, and professionals in drug development, providing both foundational knowledge and actionable experimental protocols.

Introduction: The Significance of the 1,3-Aminoalcohol Cyclopentane Scaffold

The cyclopentane ring, while a common motif in natural products and pharmaceuticals, presents a unique synthetic challenge due to the stereochemical complexity that can arise from its non-planar structure.[3] The precise spatial arrangement of substituents on this carbocyclic ring is often critical for biological activity.[4] The cis-1,3-aminoalcohol relationship on a cyclopentane framework, as present in the title compound, is a particularly valuable pharmacophore. This arrangement allows for the generation of a diverse array of molecular architectures through selective manipulation of the amine and hydroxyl groups.

The chirality of this compound is of utmost importance, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] The (1R,3S) configuration provides a specific three-dimensional orientation that can be crucial for binding to biological targets such as enzymes and receptors. This building block offers a reliable and efficient route to enantiomerically pure products, circumventing the need for challenging chiral separations later in a synthetic sequence.

Molecular Profile and Physicochemical Properties

This compound is a bifunctional molecule that combines the stability of a Boc-protected amine with the reactivity of a secondary alcohol. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its robustness under a variety of reaction conditions and its facile removal under mild acidic conditions.[5][6][7] This chemoselective protection allows for the selective functionalization of the hydroxyl group without interference from the more nucleophilic amine.

PropertyValueReference
CAS Number 225641-84-9[8][9]
Molecular Formula C₁₀H₁₉NO₃[8]
Molecular Weight 201.26 g/mol [8]
Appearance Solid[10]
Purity ≥95%[8]
Storage Store at room temperature[8]

Synthesis of the Chiral Building Block

The synthesis of this compound typically starts from a readily available chiral precursor, (1R,3S)-3-aminocyclopentanol.[11][12] The key step is the chemoselective protection of the amino group in the presence of the hydroxyl group.

Conceptual Synthetic Pathway

Synthesis_Pathway cluster_0 Synthetic Route Start (1R,3S)-3-Aminocyclopentanol Product tert-Butyl ((1R,3S)-3- hydroxycyclopentyl)carbamate Start->Product Boc Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O) Base (e.g., NaHCO₃, Et₃N) Reagent->Product Oxidation_Reaction cluster_1 Oxidation Start_Ox tert-Butyl ((1R,3S)-3- hydroxycyclopentyl)carbamate Product_Ox (R)-tert-Butyl (3-oxocyclopentyl)carbamate Start_Ox->Product_Ox Oxidation Reagents_Ox PCC, Swern, or Dess-Martin periodinane Reagents_Ox->Product_Ox Carbocyclic_Nucleoside_Synthesis cluster_2 Synthetic Application Start_App tert-Butyl ((1R,3S)-3- hydroxycyclopentyl)carbamate Step1 1. Protection of OH group (e.g., silylation) Start_App->Step1 Step2 2. Boc Deprotection (Acidic) Step1->Step2 Step3 3. Coupling with Nucleobase Precursor Step2->Step3 Step4 4. Deprotection of OH group Step3->Step4 Final_Product Carbocyclic Nucleoside Analogue Step4->Final_Product

Sources

The Cyclopentane Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The cyclopentane ring, a five-membered carbocycle, represents a significantly underappreciated yet vital scaffold in medicinal chemistry.[1] Though less prevalent than its six-membered cyclohexane counterpart, the cyclopentane motif is a core structural feature in numerous natural products and blockbuster synthetic drugs, from antiviral agents to prostaglandins.[1] Its unique combination of conformational flexibility and rigidity allows for the precise spatial positioning of substituents, making it an invaluable tool for optimizing ligand-receptor interactions. This guide provides an in-depth analysis of the cyclopentane scaffold, elucidating its strategic importance in drug design. We will explore its fundamental physicochemical properties, dissect its role in enhancing pharmacological activity through illustrative case studies, detail robust synthetic methodologies for its construction, and offer insights into its future potential in developing next-generation therapeutics.

Introduction: Beyond Flatland – The Strategic Value of a Five-Membered Ring

In the landscape of drug discovery, moving beyond flat, aromatic systems towards molecules with greater three-dimensional (3D) character is a proven strategy for improving physicochemical properties and reducing clinical attrition rates.[2] Saturated carbocycles are a cornerstone of this approach, and while the phenyl ring remains a dominant feature in approved drugs, its replacement with saturated bioisosteres is a key tactic for enhancing properties like solubility and metabolic stability.[2][3]

The cyclopentane ring, in particular, offers a unique balance of properties that make it a "privileged scaffold".[1] It is large enough to serve as a central framework for displaying pharmacophoric groups, yet small enough to avoid significant entropic penalties upon binding. Its non-planar, puckered conformations allow it to mimic aspects of both rigid aromatic systems and flexible alkyl chains, providing a versatile solution to complex structure-activity relationship (SAR) challenges.[4] This guide will demonstrate that the perceived synthetic intractability of complex cyclopentanes is a historical misconception, and modern synthetic methods provide accessible pathways to this valuable chemical space.[1]

Physicochemical & Conformational Landscape of Cyclopentane

The utility of the cyclopentane ring in drug design stems directly from its inherent structural and physical properties. Understanding these characteristics is fundamental to rationally incorporating the scaffold into a drug candidate.

Key Physicochemical Properties

The parent cyclopentane is a non-polar, volatile cycloalkane.[5] Its primary value in medicinal chemistry lies in its role as a lipophilic scaffold that can be functionalized to modulate a molecule's overall properties.

PropertyValue/DescriptionSignificance in Drug Design
Molecular Formula C₅H₁₀A simple, low molecular weight carbocyclic core.
Molecular Weight 70.13 g/mol [5]Provides a lightweight framework for building more complex molecules.
LogP (Octanol/Water) ~3.0 (Calculated)Indicates its hydrophobic nature; it effectively fills lipophilic pockets in target proteins.
Ring Strain ~6 kcal/mol[2]Moderate strain influences reactivity and conformation but does not impart instability like cyclopropane or cyclobutane.[2][6]
Solubility Insoluble in water[5]Serves as a lipophilic building block; overall solubility is dictated by appended functional groups.

Table 1: Foundational physicochemical properties of the cyclopentane scaffold.

The Power of the Pucker: Conformational Analysis

Unlike the planar representation often seen in 2D drawings, cyclopentane is not flat. A planar conformation would induce significant torsional strain from ten fully eclipsed C-H bonds.[4][7] To alleviate this strain, the ring puckers into non-planar conformations. The two lowest energy conformations are the "envelope" and the "half-chair" .[4][8]

In the envelope conformation, four carbon atoms are coplanar, while the fifth is out of the plane, resembling an open envelope.[4][6] The half-chair has three coplanar carbons, with one above and one below the plane. These conformations rapidly interconvert through a low-energy process called pseudorotation.[8]

This conformational flexibility is not a liability but a key strategic advantage. It allows a cyclopentane-containing ligand to adapt its shape to best fit the contours of a binding site, minimizing steric clashes and maximizing favorable interactions. This constrained flexibility is crucial for achieving high binding affinity and selectivity.

Figure 1: Low-energy conformations of cyclopentane.

The Cyclopentane Scaffold in Action: Medicinal Chemistry Case Studies

The strategic incorporation of a cyclopentane ring can profoundly influence a drug's pharmacological profile. It can serve as a rigidifying element, a metabolically stable isostere, or a scaffold to orient substituents for optimal target engagement.

Case Study 1: Carbocyclic Nucleosides – Enhancing Metabolic Stability

A classic and powerful application of the cyclopentane ring is its use as a bioisostere for the furanose (ribose) ring in nucleoside analogs, creating "carbanucleosides". The N-glycosidic bond in natural nucleosides is a key liability, susceptible to cleavage by phosphorylase and hydrolase enzymes. Replacing the endocyclic furanose oxygen with a methylene (CH₂) group transforms the scaffold into a robust cyclopentane system.

This single-atom substitution renders the molecule completely resistant to enzymatic cleavage of the bond connecting the base to the ring, dramatically improving metabolic stability and pharmacokinetic profiles.

  • Aristeromycin , a carbon analog of adenosine, demonstrates this principle. It maintains the biological activity of adenosine but is impervious to cleavage by phosphorylases and hydrolases.

  • This strategy is clinically validated in drugs like Abacavir (an HIV reverse transcriptase inhibitor) and Entecavir (a Hepatitis B virus inhibitor), where the cyclopentane core is essential for their efficacy and drug-like properties.[1]

Figure 2: Bioisosteric replacement for improved metabolic stability.

Case Study 2: Prostaglandin Analogs – Scaffolding for Potency

Prostaglandins are a class of lipid compounds involved in diverse physiological processes, and their core structure is built upon a functionalized cyclopentane ring. Synthetic prostaglandin analogs are highly successful drugs, particularly for treating glaucoma.[9]

In drugs like Latanoprost and Travoprost , the cyclopentane ring acts as a rigid scaffold.[9][10] It holds two aliphatic side chains in a specific, well-defined spatial orientation. This precise geometry is critical for high-affinity binding to prostaglandin F receptors in the eye, which triggers the therapeutic effect of increasing aqueous humor outflow and reducing intraocular pressure.[9] The cyclopentenone prostaglandins, a subset with an α,β-unsaturated ketone in the ring, possess potent anti-inflammatory, anti-viral, and anti-neoplastic activities that are not mediated by traditional prostanoid receptors but by direct interaction with cellular proteins.[11][12]

DrugTherapeutic UseRole of Cyclopentane Ring
Latanoprost Glaucoma[9]Rigid scaffold for precise orientation of two side chains, ensuring optimal receptor fit.
Travoprost Glaucoma[9]Similar to Latanoprost, provides the conformational constraint necessary for high potency.
15d-PGJ₂ Anti-inflammatory[11]The reactive cyclopentenone ring interacts directly with transcription factors like NF-κB.[11]

Table 2: The cyclopentane scaffold in prostaglandin-based therapeutics.

Case Study 3: Kinase Inhibitors – Optimizing Selectivity and Potency

In the competitive field of kinase inhibitors, achieving both high potency and selectivity is paramount. The cyclopentane ring can be used as an appendage to probe and fill hydrophobic pockets within an enzyme's active site.

In the development of kappa (κ) opioid receptor antagonists, researchers found that ring size was a critical determinant of activity. When comparing cycloalkane variants of a lead compound, the cyclopentane derivative (10 ) was not only the most potent (Kₑ = 0.048 nM) but also the most selective against mu (μ) and delta (δ) opioid receptor subtypes compared to its cyclohexane counterpart (9 , Kₑ = 0.14 nM). This demonstrates how the specific size and conformation of the cyclopentane ring can be perfectly suited to optimize interactions within a binding pocket.

Similarly, Pfizer's Palbociclib (Ibrance) , a CDK4/6 inhibitor for breast cancer, and Incyte's Ruxolitinib (Jakafi) , a JAK1/2 inhibitor, both feature cyclopentane moieties that are crucial for their activity profiles.

Synthetic Methodologies: Accessing the Cyclopentane Core

The perceived difficulty in stereocontrolled synthesis of substituted cyclopentanes has historically limited their use.[1] However, modern organic synthesis offers a powerful and accessible toolkit for their construction.

Key Synthetic Strategy: The Pauson-Khand Reaction

One of the most powerful and direct methods for constructing a cyclopentane-containing ring system is the Pauson-Khand reaction (PKR) . This is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to forge an α,β-cyclopentenone in a single step, typically mediated by a cobalt catalyst.[13][14][15]

The intramolecular version of the PKR is particularly valuable in complex molecule synthesis, as it allows for the rapid construction of fused bicyclic systems with high stereocontrol.[13][16] This reaction has been a cornerstone in the total synthesis of numerous complex natural products.[17]

General Experimental Protocol: Intramolecular Pauson-Khand Reaction

The following protocol is a generalized representation for the intramolecular cyclization of an enyne substrate.

Objective: To construct a bicyclic cyclopentenone from an appropriate enyne precursor.

Materials:

  • Enyne Substrate (1.0 equiv)

  • Dicobalt Octacarbonyl [Co₂(CO)₈] (1.1 equiv)

  • Anhydrous Solvent (e.g., Toluene or Dichloromethane)

  • Inert Atmosphere (Nitrogen or Argon)

  • Optional: Promoter such as N-Methylmorpholine N-oxide (NMO) (4.0 equiv)

Procedure:

  • Complexation: In a flame-dried flask under an inert atmosphere, dissolve the enyne substrate in the anhydrous solvent.

  • Add dicobalt octacarbonyl portion-wise at room temperature. The solution typically changes color (e.g., to deep red), indicating the formation of the alkyne-cobalt hexacarbonyl complex.

  • Stir the mixture at room temperature for 1-4 hours to ensure complete complex formation.

  • Cyclization: Add the promoter (e.g., NMO) if used. Promoters can often lower the reaction temperature and improve yields.

  • Heat the reaction mixture to the required temperature (typically 40-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. The cobalt complexes can be decomposed and removed by filtration through a pad of silica gel, often eluting with a solvent like diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography to yield the desired bicyclic cyclopentenone.

Sources

Harnessing Nature's Asymmetry: A Guide to Chiral Pool Synthesis with Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The cyclopentane ring is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals, including prostaglandins and antiviral agents.[1] Its synthesis in an enantiomerically pure form presents a significant challenge for chemists.[2] Chiral pool synthesis, a strategy that utilizes readily available, enantiopure starting materials from nature, offers an elegant and efficient solution. This guide provides an in-depth technical overview of chiral pool synthesis using cyclopentane derivatives. We will explore the key building blocks available from the chiral pool, detail critical synthetic transformations with field-proven protocols, and illustrate the power of this approach through its application in the synthesis of complex, high-value molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage stereocontrolled synthesis for the construction of novel chemical entities.

The Imperative of Chirality and the Logic of the Chiral Pool

In drug development, stereochemistry is not a trivial detail; it is a critical determinant of biological activity and safety. A molecule and its non-superimposable mirror image, or enantiomer, can have vastly different pharmacological and toxicological profiles. The synthesis of single-enantiomer drugs is therefore a paramount objective.

Chiral pool synthesis is a powerful strategy that circumvents the need for developing de novo asymmetric reactions or resolving racemic mixtures.[3] The core principle is to select a naturally occurring, inexpensive, and enantiomerically pure compound that already contains some of the required stereocenters for the target molecule. This "chiral building block" is then elaborated through a series of stereocontrolled reactions to reach the final product, preserving the initial chirality.

cluster_0 The Chiral Pool Synthesis Workflow A Chiral Pool (e.g., Terpenes, Carbohydrates, Amino Acids) B Enantiopure Starting Material (e.g., Chiral Cyclopentane Derivative) A->B Isolation & Derivatization C Key Synthetic Transformations (Stereocontrolled Reactions) B->C Elaboration D Complex Chiral Target Molecule (e.g., Pharmaceutical, Natural Product) C->D Completion

Figure 1: A high-level overview of the chiral pool synthesis strategy.

Sources of Enantiopure Cyclopentane Building Blocks

The general scarcity of readily available cyclopentane compounds in the chiral pool, compared to their six-membered counterparts, has historically been a challenge.[4] However, resourceful synthetic strategies have unlocked several key precursors.

  • Carbohydrate-Derived Synthons: Sugars like D-ribose are an excellent source of chirality. Through a series of well-established transformations including ring-closing metathesis, they can be converted into versatile cyclopentenone intermediates, which are pivotal for the synthesis of carbocyclic antiviral nucleosides.[5][6]

  • Cyclopentadiene Adducts: While cyclopentadiene itself is achiral, its [2+2]-cycloadducts can be resolved using chemical or enzymatic methods to provide enantiomerically pure cyclopentane building blocks for further elaboration.[7][8]

  • Terpene-Derived Scaffolds: Certain monoterpenes, while often six-membered, can be synthetically manipulated through ring contraction to yield chiral cyclopentane derivatives, effectively transferring the chirality from an abundant natural product to a new scaffold.[3]

  • Enzymatic Resolution: A powerful method involves the enzymatic resolution of racemic cyclopentane derivatives. For instance, the hydrolysis of a racemic diester like 1,3-bis(methoxycarbonyl)cyclopentane can be performed with high enantioselectivity using lipases, providing access to a key chiral dicarboxylic acid used in antiviral drug synthesis.

Key Methodologies for Stereocontrolled Elaboration

Once a chiral cyclopentane building block is secured, a chemist's toolkit of modern synthetic reactions can be deployed to build molecular complexity. The key is to employ reactions that proceed with high levels of stereocontrol, often directed by the existing stereocenters on the ring.

Catalytic Asymmetric Domino Reactions

Domino, or cascade, reactions are highly efficient processes that form multiple bonds in a single operation, minimizing purification steps and resource consumption. N-Heterocyclic Carbene (NHC) catalysis has emerged as a powerful tool for constructing densely functionalized cyclopentanes.[1]

A prime example is the NHC-catalyzed Michael/Michael/esterification domino reaction. This sequence allows for the asymmetric synthesis of tetrasubstituted cyclopentanes bearing four contiguous stereocenters with high stereoselectivity.[1]

cluster_1 NHC-Catalyzed Domino Reaction Pathway A α,β-Unsaturated Aldehyde + NHC Catalyst B Breslow Intermediate (Homoenolate) A->B C 1st Michael Addition (with Nitroallylic Acetate) B->C D Intermediate Adduct C->D E Intramolecular 2nd Michael Addition D->E Acetate Elimination F Acylazolium Intermediate E->F G Ethanolysis F->G H Final Cyclopentane Ester + Regenerated NHC G->H

Sources

Spectroscopic Characterization of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS No. 225641-84-9), a chiral building block crucial in pharmaceutical research and development. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural elucidation and quality assessment of this molecule. This document is intended for researchers, chemists, and quality control specialists in the field of drug development, offering both field-proven experimental protocols and detailed interpretation of the resulting spectral data.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule featuring a carbamate-protected amine and a secondary alcohol on a cyclopentane ring. The specific trans stereochemistry of the substituents at positions 1 and 3 is critical for its application as a chiral synthon in the synthesis of complex pharmaceutical agents, including enzyme inhibitors and receptor modulators.

Accurate and comprehensive characterization is paramount to confirm the identity, stereochemistry, and purity of such intermediates. Spectroscopic techniques provide a non-destructive and highly informative "fingerprint" of the molecule. This guide will systematically dissect the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a framework for researchers to validate their own materials.

Molecular Structure

The structure contains several key features that will be identified by the spectroscopic methods discussed herein:

  • A tert-Butyloxycarbonyl (Boc) protecting group, characterized by a carbonyl and a sterically bulky tert-butyl moiety.

  • A secondary carbamate (N-H).

  • A secondary alcohol (O-H).

  • A saturated five-membered cyclopentyl ring with specific stereocenters.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1] It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, such as ¹H and ¹³C.[2]

Theoretical Principles

The principle of NMR is based on the interaction between an external magnetic field and the magnetic properties of atomic nuclei that possess a quantum mechanical property called spin.[1] When placed in a strong magnetic field, these nuclei can exist in different spin states with distinct energy levels. By irradiating the sample with radiofrequency waves, nuclei can be excited from a lower to a higher energy state. The precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ) . Furthermore, the spins of neighboring nuclei can interact with each other through chemical bonds, causing signals to split into multiplets; this is known as spin-spin coupling (J) , which provides valuable connectivity information.[3]

Experimental Protocol: NMR Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Weigh 5-10 mg of sample s2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) s1->s2 s3 Add internal standard (e.g., TMS) s2->s3 s4 Transfer to 5 mm NMR tube s3->s4 a1 Insert sample into NMR spectrometer s4->a1 a2 Lock on solvent signal a1->a2 a3 Shim magnetic field for homogeneity a2->a3 a4 Acquire ¹H and ¹³C spectra a3->a4 p1 Fourier Transform (FID -> Spectrum) a4->p1 p2 Phase correction p1->p2 p3 Baseline correction p2->p3 p4 Integrate and pick peaks p3->p4 workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition s1 Ensure ATR crystal is clean s2 Place a small amount of solid sample on the crystal s1->s2 s3 Apply pressure with the anvil s2->s3 a1 Collect a background spectrum (air) s3->a1 a2 Collect the sample spectrum a1->a2 a3 Background is automatically subtracted a2->a3

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Methodology (ATR):

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is recorded. This allows the instrument to subtract signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Collection: Lower the pressure anvil to ensure good contact between the sample and the crystal. Initiate the scan to collect the spectrum, typically over a range of 4000 to 400 cm⁻¹. [4]

IR Spectral Data & Interpretation

The IR spectrum confirms the presence of the key functional groups.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3350Strong, BroadO-H StretchAlcohol
~3320Medium, SharpN-H StretchSecondary Carbamate
2970-2850StrongC-H StretchAlkyl (Cyclopentyl, t-Bu)
~1685StrongC=O StretchCarbamate
~1520StrongN-H BendSecondary Carbamate
~1160StrongC-O StretchEster-like (Boc)

Interpretation:

  • O-H and N-H Region (3500-3200 cm⁻¹): A very prominent, broad absorption centered around 3350 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the alcohol group. [5][6]Often appearing on the shoulder of this broad peak is a sharper, medium-intensity peak around 3320 cm⁻¹ corresponding to the N-H stretch of the secondary carbamate. [7]* C-H Region (3000-2850 cm⁻¹): Strong absorptions in this region are due to the C-H stretching vibrations of the sp³-hybridized carbons in the cyclopentyl and tert-butyl groups. [5]* Carbonyl Region (~1685 cm⁻¹): A very strong, sharp peak around 1685 cm⁻¹ is the most definitive signal for the C=O stretch of the carbamate functional group. [4]Its position is characteristic and helps distinguish it from other carbonyl types like ketones or esters. [7]* Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of peaks from C-O stretches, N-H bending (~1520 cm⁻¹), and various C-C and C-H bending vibrations that are unique to the molecule's overall structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [8]It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. [9]

Theoretical Principles

The fundamental process of MS involves three steps: ionization, analysis, and detection. [10]First, the sample is vaporized and ionized, converting neutral molecules into charged ions. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used for polar, thermally labile molecules as they typically generate protonated molecules (e.g., [M+H]⁺) with minimal fragmentation. [11]The ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio using electric or magnetic fields. Finally, a detector records the abundance of each ion, generating a mass spectrum—a plot of relative intensity versus m/z. [12]

Experimental Protocol: MS Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) s1 Prepare a dilute solution of sample in a suitable solvent (e.g., Methanol) a1 Infuse sample solution into the ESI source s1->a1 a2 Generate gaseous ions a1->a2 a3 Separate ions in mass analyzer (e.g., TOF) a2->a3 a4 Detect ions a3->a4

Caption: A simplified workflow for Electrospray Ionization Mass Spectrometry.

Methodology (ESI-MS):

  • Sample Preparation: Prepare a dilute solution (typically in the µg/mL range) of the compound in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Ionization: Introduce the solution into the electrospray ionization source of the mass spectrometer. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase.

  • Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole), which separates them according to their m/z ratio.

  • Detection: The detector records the arrival of the ions, generating the mass spectrum.

Mass Spectral Data & Interpretation

Table 4: Expected High-Resolution MS (ESI+) Data

m/z (Calculated)m/z (Observed)Ion FormulaAssignment
202.1438~202.1440[C₁₀H₂₀NO₃]⁺Molecular Ion + H⁺ ([M+H]⁺)
224.1257~224.1260[C₁₀H₁₉NNaO₃]⁺Sodium Adduct ([M+Na]⁺)
146.0863~146.0865[C₅H₁₂NO₂]⁺Loss of isobutylene ([M+H-56]⁺)
102.0863~102.0865[C₅H₁₂NO]⁺Loss of Boc group ([M+H-100]⁺)

Interpretation:

  • Molecular Ion: The molecular weight of the compound is 201.26 g/mol . [8][9]In positive-ion ESI-MS, the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 202.14. The presence of a sodium adduct, [M+Na]⁺, at m/z 224.12 is also very common and further confirms the molecular weight.

  • Key Fragments: The Boc group is known to produce characteristic fragments. A common fragmentation pathway involves the loss of isobutylene (56 Da), resulting in a peak at m/z 146.09. [2][13]This occurs through a McLafferty-type rearrangement. [1]Another significant fragment can arise from the loss of the entire Boc group (100 Da), leading to a peak at m/z 102.09, which corresponds to the protonated aminocyclopentanol core.

Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable information, their combined power allows for the unequivocal confirmation of the structure of this compound.

  • MS confirms the correct molecular weight (201.26 g/mol ) and elemental formula (C₁₀H₁₉NO₃).

  • IR confirms the presence of the key functional groups: an alcohol (O-H), a secondary carbamate (N-H), and a carbonyl (C=O).

  • ¹³C NMR confirms the presence of 10 distinct carbon environments, consistent with the proposed structure, including the characteristic signals for the Boc group and the substituted cyclopentane ring.

  • ¹H NMR provides the final, detailed proof of the structure. It confirms the ratio of protons in different environments (e.g., the 9H singlet for the t-Bu group) and, through analysis of coupling patterns (if resolved), can help confirm the connectivity and relative stereochemistry of the protons on the cyclopentyl ring.

Together, these three techniques form a self-validating system, providing a comprehensive and definitive characterization of the target molecule, ensuring its identity and purity for use in further scientific endeavors.

References

  • ChemScene. (n.d.). Certificate of Analysis: this compound. Retrieved from ChemScene. [10]2. Ambeed. (n.d.). 225641-84-9 | this compound. Retrieved from Ambeed. [8]3. BLDpharm. (n.d.). 225641-84-9 | this compound. Retrieved from BLDpharm. [12]4. University of British Columbia. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from UBC Pressbooks. [7]5. BenchChem. (n.d.). The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group. Retrieved from BenchChem. [4]6. Bain, R. M., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. [14]7. Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines.... r/OrganicChemistry. [13]8. ChemScene. (n.d.). 225641-84-9 | this compound. Retrieved from ChemScene. [9]9. Amadis Chemical. (n.d.). tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate, 225641-84-9. Retrieved from Amadis Chemical. 10. G K, S., & Suresh, S. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [2]11. Wolf, J., et al. (2025). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. [1]12. Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [15]13. ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. Retrieved from ChemicalBook. [16]14. ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. Retrieved from ChemicalBook. [17]15. UCLA. (n.d.). IR Absorption Table. Retrieved from University of California, Los Angeles. [18]16. PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. Retrieved from National Center for Biotechnology Information. 17. Abovchem. (n.d.). This compound - CAS:225641-84-9. Retrieved from Abovchem. [19]18. Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [5]19. University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from University of Colorado Boulder. 20. OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from OpenStax. [6]21. Streb, P. (n.d.). tert-butyl ((1R, 3S)-3-hydroxycyclopentyl)(methyl)carbamate, min 97%, 100 mg. Retrieved from Streb. [20]22. Sigma-Aldrich. (n.d.). tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate. Retrieved from MilliporeSigma. 23. National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. [21]24. ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from ResearchGate. [11]25. Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central (PMC). [22]26. U.S. Department of Commerce. (n.d.). Butyl carbamate. NIST Chemistry WebBook. [23]27. Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from Northern Illinois University. [24]28. Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [25]29. ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from ResearchGate. [26]30. Montoya, L., et al. (n.d.). Synthesis of Boc-protected bicycloproline. PubMed Central (PMC). [27]31. Jameson, B., & Glaser, R. (2024). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate... Scholars' Mine. [28]32. National Center for Biotechnology Information. (n.d.). rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. PubChem. [29]33. Puras, G., et al. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. SpringerLink.

Sources

The Pivotal Role of Carbocyclic Nucleoside Precursors in Modern Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery, the pursuit of potent, selective, and stable therapeutic agents is a perpetual endeavor. Among the myriad of molecular scaffolds explored, carbocyclic nucleosides have emerged as a cornerstone in the development of antiviral and anticancer therapies. This guide provides an in-depth technical exploration of the biological significance of carbocyclic nucleoside precursors, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental chemistry that imparts their unique properties, dissect their intricate mechanisms of action, and provide practical insights into their evaluation and application.

The Structural Advantage: Why Carbocyclic Scaffolds Matter

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring's oxygen atom is replaced by a methylene group.[1][2] This seemingly subtle modification confers profound biological advantages. The absence of the hemiaminal ether linkage makes them chemically and metabolically robust, as they are resistant to cleavage by phosphorylases and hydrolases that would otherwise degrade their natural counterparts.[1][3] This increased stability translates to improved pharmacokinetic profiles and sustained therapeutic action.

The carbocyclic scaffold retains many of the biological recognition properties of natural nucleosides, allowing them to interact with key cellular and viral enzymes.[1] This mimicry is the foundation of their therapeutic efficacy, enabling them to act as potent and often selective inhibitors of critical biological pathways.

Mechanisms of Action: A Multi-pronged Attack on Disease

The therapeutic utility of carbocyclic nucleosides stems from their ability to interfere with fundamental cellular processes, particularly nucleic acid synthesis and methylation reactions. Their precursors are inactive prodrugs that, once inside a cell, are metabolically activated through phosphorylation by host or viral kinases.

Antiviral Activity: Halting Viral Replication

Carbocyclic nucleosides are formidable antiviral agents, with several compounds approved for clinical use against HIV and Hepatitis B.[1][4] Their primary mode of action involves the inhibition of viral polymerases.

  • Chain Termination: After conversion to their triphosphate form, carbocyclic nucleoside analogues act as competitive inhibitors of viral reverse transcriptases and DNA polymerases.[5][6] Lacking the 3'-hydroxyl group necessary for phosphodiester bond formation, their incorporation into a growing DNA chain results in immediate termination, effectively halting viral replication.[6] Abacavir and Entecavir are prime examples of this mechanism.[1]

  • Inhibition of S-adenosylhomocysteine (SAH) Hydrolase: Certain carbocyclic nucleosides, such as Neplanocin A and Aristeromycin, are potent inhibitors of S-adenosylhomocysteine (SAH) hydrolase.[7][8][9] This enzyme is crucial for the recycling of SAH, a byproduct of S-adenosylmethionine (SAM)-dependent methylation reactions. Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn inhibits various methyltransferases essential for viral replication, including the capping of viral mRNA.[10][11]

Below is a diagram illustrating the metabolic activation and subsequent inhibition of viral DNA polymerase by a carbocyclic nucleoside precursor.

G cluster_cell Host/Infected Cell cluster_virus Viral Replication Machinery CNP Carbocyclic Nucleoside Precursor CN_MP Carbocyclic Nucleoside Monophosphate CNP->CN_MP Cellular/Viral Kinase CN_DP Carbocyclic Nucleoside Diphosphate CN_MP->CN_DP Cellular Kinase CN_TP Carbocyclic Nucleoside Triphosphate (Active Form) CN_DP->CN_TP Cellular Kinase vDNA_Polymerase Viral DNA Polymerase CN_TP->vDNA_Polymerase Competitive Inhibition DNA_synthesis Viral DNA Synthesis CN_TP->DNA_synthesis Chain Termination vDNA_Polymerase->DNA_synthesis Catalysis dNTPs Natural dNTPs dNTPs->DNA_synthesis Incorporation

Caption: Metabolic activation and mechanism of action of a carbocyclic nucleoside antiviral.

Anticancer Activity: Inducing Cell Death

The antiproliferative properties of carbocyclic nucleosides make them promising candidates for cancer chemotherapy.[12][13] Their mechanisms of action in cancer cells are multifaceted and often cell-type dependent.

  • Inhibition of DNA and RNA Synthesis: Similar to their antiviral mechanism, the triphosphate forms of carbocyclic nucleosides can be incorporated into the DNA and RNA of rapidly dividing cancer cells, leading to chain termination and the induction of apoptosis.[14][15]

  • Targeting Key Cellular Enzymes:

    • S-adenosylhomocysteine (SAH) Hydrolase: As in viral infections, inhibition of SAH hydrolase in cancer cells disrupts essential methylation events, impacting gene expression and cell signaling pathways.[12][16]

    • Inosine Monophosphate Dehydrogenase (IMPDH): Some carbocyclic nucleosides are designed to inhibit IMPDH, the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[14] Depletion of the guanine nucleotide pool impedes DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[14]

    • AMP-activated protein kinase (AMPK) Activation: Certain analogues can mimic AMP and activate AMPK, a key sensor of cellular energy status.[17] AMPK activation can inhibit anabolic processes and induce apoptosis in cancer cells.[17]

The following diagram illustrates the inhibition of SAH hydrolase and its downstream effects.

G SAM S-adenosylmethionine (SAM) (Methyl Donor) SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyl Group Transfer Adenosine Adenosine SAH->Adenosine Hydrolysis Methyltransferases Methyltransferases SAH->Methyltransferases Product Inhibition Adenosine->SAH Reversible Homocysteine Homocysteine SAH_Hydrolase SAH Hydrolase SAH_Hydrolase->SAH Catalysis Methylation Cellular Methylation (DNA, RNA, proteins) Methyltransferases->Methylation CN Carbocyclic Nucleoside (e.g., Neplanocin A) CN->SAH_Hydrolase Inhibition

Caption: Inhibition of SAH hydrolase by carbocyclic nucleosides disrupts cellular methylation.

Key Carbocyclic Nucleosides: A Comparative Overview

The following table summarizes the key biological activities of prominent carbocyclic nucleosides.

CompoundPrimary Target(s)Therapeutic AreaKey Insights
Abacavir HIV Reverse TranscriptaseAntiviral (HIV)A prodrug of carbovir, it is a potent chain terminator of viral DNA synthesis.[1]
Entecavir Hepatitis B Virus (HBV) PolymeraseAntiviral (HBV)A guanosine analogue with potent and selective activity against HBV.[18]
Neplanocin A S-adenosylhomocysteine (SAH) HydrolaseAntiviral, AnticancerA naturally occurring antibiotic with broad-spectrum antiviral and antitumor activity.[7][9][10][12]
Aristeromycin S-adenosylhomocysteine (SAH) HydrolaseAntiviral, AnticancerAn adenosine analogue and potent inhibitor of SAH hydrolase.[1][8][19]
Carbovir HIV Reverse TranscriptaseAntiviral (HIV)The parent compound of Abacavir, it exhibits potent anti-HIV activity with low cytotoxicity.[1][20]

Experimental Protocols for Evaluation

The following are generalized protocols for assessing the biological activity of carbocyclic nucleoside precursors.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the carbocyclic nucleoside precursor for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[13]

Antiviral Activity Assay (Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit virus-induced cell death.

Methodology:

  • Cell Seeding: Seed host cells (e.g., L929 cells for vaccinia virus) in 24-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and add an overlay medium containing various concentrations of the carbocyclic nucleoside.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Stain the cells with a solution such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in treated wells compared to untreated controls and calculate the EC50 (50% effective concentration).[9]

Enzyme Inhibition Assay (e.g., SAH Hydrolase)

This assay determines the inhibitory potency of a compound against a specific enzyme.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme (e.g., bovine liver SAH hydrolase), its substrate (e.g., SAH), and varying concentrations of the inhibitor in a suitable buffer.

  • Initiation and Incubation: Initiate the reaction and incubate at a controlled temperature for a specific time.

  • Detection of Product: Measure the formation of the product (e.g., adenosine or homocysteine) using a suitable method, such as HPLC or a coupled enzymatic assay that produces a spectrophotometrically detectable product.

  • Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations and calculate the Ki (inhibition constant).[9]

Pharmacokinetics and Bioavailability

The clinical success of a carbocyclic nucleoside is heavily dependent on its pharmacokinetic properties. Studies in animal models, such as rats, are crucial for determining parameters like bioavailability, half-life, and clearance. For instance, studies on carbovir have shown a rapid distribution phase and a terminal elimination half-life of approximately 21 minutes after intravenous administration in rats.[20][21][22] However, its oral bioavailability was found to be low, highlighting the importance of formulation and delivery strategies.[20][21][22] The low plasma protein binding of some carbocyclic nucleosides is another important characteristic that can influence their distribution and efficacy.[20][21][22]

Future Directions and Conclusion

Carbocyclic nucleoside precursors represent a remarkably versatile and enduring class of therapeutic agents. Their inherent stability and ability to mimic natural nucleosides have led to the development of life-saving drugs. Future research will likely focus on:

  • Novel Scaffolds: Exploring modifications to the carbocyclic ring and the nucleobase to enhance potency and selectivity, and to overcome resistance mechanisms.[2][23]

  • Targeted Delivery: Developing prodrug strategies and novel delivery systems to improve bioavailability and target specific tissues or cell types.

  • Combination Therapies: Investigating the synergistic effects of carbocyclic nucleosides with other therapeutic agents to enhance efficacy and reduce toxicity.

References

  • BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC - NIH. (n.d.).
  • Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents. (2004). Antiviral Chemistry & Chemotherapy, 15(5), 235-250.
  • Anticancer Activity of Enantiomeric Neplanocins A: Exploring the Role of Chirality in Tumor Suppression. (2022). International Journal of Molecular Sciences, 23(15), 8269.
  • Synthesis and Anticancer Properties of Novel Truncated Carbocyclic Nucleoside Analogues. (2020). Medicinal Chemistry, 16(7), 993-1003.
  • Synthesis and biological activity of novel acyclic versions of Neplanocin A. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4878-4880.
  • Recent progress for the synthesis of selected carbocyclic nucleosides. (2010). Mini-Reviews in Medicinal Chemistry, 10(1), 49-61.
  • Antiviral and antimetabolic activities of neplanocins. (1984). Antimicrobial Agents and Chemotherapy, 25(1), 84-89.
  • Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. (2009). Bioorganic & Medicinal Chemistry Letters, 19(1), 214-217.
  • Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. (2012). Molecules, 17(12), 14039-14053.
  • Carbocyclic nucleoside. (n.d.). In Wikipedia.
  • Carbocyclic nucleoside analogues: Classification, target enzymes, mechanisms of action and synthesis. (2005). Russian Chemical Reviews, 74(8), 735-759.
  • Neplanocin A | Antitumor Antibiotic/AdoHcy hydrolase Inhibitor. (n.d.). MedchemExpress.
  • Aristeromycin-5'-carboxaldehyde: a potent inhibitor of S-adenosyl-L-homocysteine hydrolase. (1998). Journal of Medicinal Chemistry, 41(19), 3665-3672.
  • Aristeromycin | Adenosine Analog. (n.d.). MedchemExpress.
  • Neplanocin A. A potent inhibitor of S-adenosylhomocysteine hydrolase and of vaccinia virus multiplication in mouse L929 cells. (1984). The Journal of Biological Chemistry, 259(7), 4353-4358.
  • Synthesis of carbocyclic nucleosides as potential antiviral agents. (2001). Nucleic Acids Research Supplement, (1), 59-60.
  • Unsaturated and carbocyclic nucleoside analogues: synthesis, antitumor, and antiviral activity. (1988). Journal of Medicinal Chemistry, 31(8), 1531-1537.
  • Aristeromycin. (n.d.). TargetMol.
  • Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. (2010). Mini-Reviews in Medicinal Chemistry, 10(1), 49-61.
  • Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. (2018). Beilstein Journal of Organic Chemistry, 14, 786-802.
  • Pharmacokinetics and Bioavailability of Carbovir, a Carbocyclic Nucleoside Active Against Human Immunodeficiency Virus, in Rats. (1990). Antimicrobial Agents and Chemotherapy, 34(4), 601-605.
  • Aristeromycin and DZNeP cause growth inhibition of prostate cancer via induction of mir-26a. (2017). European Journal of Pharmacology, 812, 138-146.
  • Biologically Active Nucleosides. (2012). In Burger's Medicinal Chemistry and Drug Discovery.
  • Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads. (2019). Current Topics in Medicinal Chemistry, 19(18), 1598-1615.
  • Pharmacokinetics and bioavailability of carbovir, a carbocyclic nucleoside active against human immunodeficiency virus, in rats. (1990). Antimicrobial Agents and Chemotherapy, 34(4), 601-605.
  • Coordinated Biosynthesis of the Purine Nucleoside Antibiotics Aristeromycin and Coformycin in Actinomycetes. (2019). mBio, 10(4), e01350-19.
  • Selected carbocyclic nucleosides. (n.d.). ResearchGate.
  • Pharmacokinetics and bioavailability of carbovir, a carbocyclic nucleoside active against human immunodeficiency virus, in rats. (1990). Antimicrobial Agents and Chemotherapy, 34(4), 601-605.
  • Metabolism in Human Cells of the D and L Enantiomers of the Carbocyclic Analog of 2'-Deoxyguanosine. (1998). Antimicrobial Agents and Chemotherapy, 42(1), 114-119.
  • C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products. (2023). ACS Catalysis, 13(24), 16048-16075.
  • Ring-expanded ("Fat") nucleosides as broad-spectrum anticancer and antiviral agents. (2001). Current Medicinal Chemistry, 8(12), 1443-1473.
  • Nucleosides and emerging viruses: A new story. (2020). Antiviral Research, 180, 104863.
  • Synthesis and biological activity of novel carbocyclic nucleosides. (1989). Journal of Medicinal Chemistry, 32(8), 1863-1869.
  • Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-15.
  • Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads. (2004). Current Topics in Medicinal Chemistry, 4(8), 839-858.
  • Carbocyclic Pyrimidine Nucleosides as Inhibitors of S-Adenosylhomocysteine Hydrolase. (2008). Bioorganic & Medicinal Chemistry Letters, 18(1), 360-363.
  • Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs. (2021). Expert Opinion on Drug Metabolism & Toxicology, 17(1), 59-75.
  • Conformationally Locked Carbocyclic Nucleosides Built on a 4'-Hydroxymethyl-3'-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. (2022). The Journal of Organic Chemistry, 87(22), 14945-14956.
  • Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. (2022). Organic & Biomolecular Chemistry, 20(46), 9181-9186.

Sources

The Cornerstone of Chiral Architectures: Exploring the Synthetic Potential of Boc-Protected Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The cyclopentane ring, a fundamental carbocyclic scaffold, is a recurring motif in a vast array of biologically active molecules. When functionalized with both amino and hydroxyl groups, it gives rise to the aminocyclopentanol core, a privileged structure in medicinal chemistry. The strategic introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the amine functionality unlocks a versatile and powerful building block for asymmetric synthesis. This guide provides a comprehensive exploration of the synthetic potential of Boc-protected aminocyclopentanol, delving into its stereoselective synthesis and its pivotal role as both a chiral auxiliary and a precursor to high-value therapeutic agents.

I. The Genesis of Chirality: Stereoselective Synthesis of Boc-Aminocyclopentanol

The absolute and relative stereochemistry of the amino and hydroxyl groups on the cyclopentane ring dictates the three-dimensional arrangement of the molecule and, consequently, its utility in asymmetric synthesis. The synthesis of enantiomerically pure Boc-aminocyclopentanol isomers is, therefore, the critical first step. A prevalent and effective strategy involves the stereoselective opening of a cyclopentene-derived epoxide.

A common route to a mixture of cis and trans isomers is the reduction of 3-aminocyclopentanone.[1] Subsequent separation of the diastereomers and enantiomers is then required.[1]

Workflow: Stereoselective Synthesis from Cyclopentene Oxide

G cluster_0 Epoxidation cluster_1 Regioselective Azide Opening cluster_2 Reduction and Protection Cyclopentene Cyclopentene Cyclopentene_Oxide Cyclopentene Oxide Cyclopentene->Cyclopentene_Oxide DCM, 0°C to RT m-CPBA m-CPBA Cyclopentene_Oxide_2 Cyclopentene Oxide Azido_Alcohol trans-2-Azidocyclopentanol Cyclopentene_Oxide_2->Azido_Alcohol EtOH/H2O, reflux NaN3 NaN3, NH4Cl Azido_Alcohol_2 trans-2-Azidocyclopentanol Amino_Alcohol trans-2-Aminocyclopentanol Azido_Alcohol_2->Amino_Alcohol MeOH, RT H2_PdC H2, Pd/C Boc_Amino_Alcohol trans-N-Boc-2-aminocyclopentanol Amino_Alcohol->Boc_Amino_Alcohol DCM, RT Boc2O (Boc)2O, Et3N

Caption: Stereoselective synthesis of Boc-aminocyclopentanol.

This sequence hinges on the anti-selective nucleophilic attack of the azide on the epoxide, establishing the trans stereochemistry. Subsequent reduction of the azide to the amine, followed by Boc protection, yields the target compound. The choice of a trans isomer is often strategic, as its rigid conformation is crucial for inducing high levels of stereocontrol in subsequent reactions.

II. A Scaffold for Control: Boc-Aminocyclopentanol as a Chiral Auxiliary

The true synthetic power of chiral molecules is often realized when they are employed as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The inherent chirality of the auxiliary creates a diastereomeric intermediate, allowing for facial differentiation during bond formation. (1S,2R)-2-aminocyclopentan-1-ol has been shown to be a highly effective precursor to a potent chiral auxiliary.[2][3]

The aminocyclopentanol is first converted into a rigid oxazolidinone structure. This conformationally constrained system provides a well-defined chiral environment, leading to high diastereofacial bias in reactions of the corresponding enolates.[4]

Application in Asymmetric Aldol Reactions

The utility of the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary is exemplified in asymmetric aldol reactions, which form a new carbon-carbon bond and two new stereocenters with high levels of control.

G cluster_0 Acylation cluster_1 Diastereoselective Aldol Reaction cluster_2 Auxiliary Cleavage Auxiliary (4R,5S)-cyclopentano [d]oxazolidin-2-one N_Acyl_Auxiliary N-Propionyl Auxiliary Auxiliary->N_Acyl_Auxiliary THF, -78°C Propionyl_Chloride Propionyl Chloride, n-BuLi N_Acyl_Auxiliary_2 N-Propionyl Auxiliary Boron_Enolate Chiral Boron Enolate N_Acyl_Auxiliary_2->Boron_Enolate DCM, 0°C Enolate_Formation Bu2BOTf, i-Pr2NEt Aldol_Adduct Diastereomerically Pure Aldol Adduct Boron_Enolate->Aldol_Adduct -78°C to 0°C Aldehyde R-CHO Aldol_Adduct_2 Aldol Adduct Chiral_Acid Chiral β-Hydroxy Acid Aldol_Adduct_2->Chiral_Acid Recovered_Auxiliary Recovered Auxiliary Aldol_Adduct_2->Recovered_Auxiliary LiOOH LiOOH

Caption: Asymmetric aldol reaction using an aminocyclopentanol-derived auxiliary.

The high diastereoselectivity of this reaction is attributed to the rigid chelated transition state of the boron enolate, where one face is effectively blocked by the cyclopentyl ring of the auxiliary. This forces the aldehyde to approach from the less hindered face, leading to the formation of a single diastereomer.

Aldehyde (R-CHO)Diastereomeric Excess (de)Yield (%)
Isobutyraldehyde>99%80%
Benzaldehyde>99%75%
Acetaldehyde>99%70%
Cinnamaldehyde>99%72%
Data synthesized from literature reports for aldol reactions using the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary.[2]
Experimental Protocol: Asymmetric Aldol Reaction
  • Acylation: To a solution of (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq) in anhydrous THF at -78°C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to 0°C over 1 hour. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, dried over Na2SO4, filtered, and concentrated under reduced pressure to yield the N-propionyl auxiliary, which can be used without further purification.

  • Aldol Reaction: To a solution of the N-propionyl auxiliary (1.0 eq) in anhydrous DCM at 0°C, add diisopropylethylamine (1.2 eq) followed by the dropwise addition of dibutylboron triflate (1.1 eq). Stir the mixture at 0°C for 1 hour to form the boron enolate. Cool the reaction to -78°C and add the aldehyde (1.2 eq) dropwise. Allow the reaction to stir at -78°C for 2 hours, then warm to 0°C and stir for an additional 2 hours. Quench the reaction with a pH 7 buffer and extract with DCM. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

  • Auxiliary Cleavage: Dissolve the purified aldol adduct in a 3:1 mixture of THF and water. Cool to 0°C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq). Stir vigorously at 0°C for 4 hours. Quench with an aqueous solution of Na2SO3. Acidify the aqueous layer with 1N HCl and extract with ethyl acetate to isolate the chiral β-hydroxy acid. The chiral auxiliary can be recovered from the aqueous layer.

III. The Gateway to Antivirals: Synthesis of Carbocyclic Nucleosides

Perhaps the most impactful application of Boc-protected aminocyclopentanols is in the synthesis of carbocyclic nucleosides. These are nucleoside analogues where the furanose ring's oxygen atom is replaced by a methylene group.[5][6] This substitution confers increased chemical and metabolic stability, as the molecule is no longer susceptible to cleavage by phosphorylases and hydrolases.[5] A prime example of a blockbuster drug featuring this core is Abacavir, a potent reverse transcriptase inhibitor used in the treatment of HIV.[6]

The synthesis of carbocyclic nucleosides often employs a convergent approach, where the chiral Boc-aminocyclopentanol derivative is coupled with a suitably functionalized heterocyclic base.[3][6] The Mitsunobu reaction is a powerful tool for this transformation, as it proceeds with inversion of configuration at the hydroxyl-bearing carbon, allowing for precise stereochemical control.[7][8][9]

Synthetic Workflow: Core of Abacavir Synthesis

G cluster_0 Boc Deprotection cluster_1 Pyrimidine Coupling cluster_2 Purine Ring Formation cluster_3 Final Amination Boc_Amino_Alcohol (1S,4R)-Boc-4-amino cyclopent-2-en-1-ol Amino_Alcohol (1S,4R)-4-aminocyclopent -2-en-1-ol Boc_Amino_Alcohol->Amino_Alcohol DCM, 0°C to RT TFA TFA Amino_Alcohol_2 (1S,4R)-4-aminocyclopent -2-en-1-ol Coupled_Product Coupled Pyrimidine Intermediate Amino_Alcohol_2->Coupled_Product Et3N, EtOH, reflux Pyrimidine 4,6-dichloro-5-formamido -2-aminopyrimidine Coupled_Product_2 Coupled Pyrimidine Intermediate Purine_Intermediate Dichloropurine Intermediate Coupled_Product_2->Purine_Intermediate Reflux Orthoformate Triethyl orthoformate, HCl Purine_Intermediate_2 Dichloropurine Intermediate Abacavir Abacavir Purine_Intermediate_2->Abacavir n-BuOH, reflux Cyclopropylamine Cyclopropylamine

Caption: Convergent synthesis of the antiviral drug Abacavir.

Experimental Protocol: Synthesis of an Abacavir Intermediate

This protocol outlines the coupling of the chiral aminocyclopentenol with the pyrimidine base, a key step in the synthesis of Abacavir.

  • Boc Deprotection: Dissolve (1S,4R)-Boc-4-aminocyclopent-2-en-1-ol (1.0 eq) in dichloromethane (DCM). Cool the solution to 0°C and add trifluoroacetic acid (TFA, 3.0 eq) dropwise. Stir the reaction at 0°C for 30 minutes and then at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure. The crude (1S,4R)-4-aminocyclopent-2-en-1-ol trifluoroacetate salt is used directly in the next step.

  • Coupling Reaction: To a solution of the crude aminocyclopentenol salt (1.0 eq) in ethanol, add 4,6-dichloro-5-formamido-2-aminopyrimidine (1.1 eq) and triethylamine (3.0 eq). Heat the mixture to reflux and stir for 16 hours. Cool the reaction to room temperature and concentrate under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography to yield the coupled pyrimidine intermediate.

IV. Conclusion

Boc-protected aminocyclopentanol is far more than a simple bifunctional molecule; it is a stereochemically rich and synthetically versatile platform. Its rigid cyclopentane framework provides an exceptional scaffold for exerting stereocontrol, as demonstrated by its efficacy as a chiral auxiliary in demanding transformations like the asymmetric aldol reaction. Furthermore, its role as a key precursor in the synthesis of carbocyclic nucleosides, such as the life-saving drug Abacavir, underscores its profound importance in drug discovery and development. The ability to selectively unmask the amine and alcohol functionalities, coupled with the stereochemical information embedded within its core, ensures that Boc-protected aminocyclopentanol will remain a cornerstone of chiral synthesis for the foreseeable future.

References

  • Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824. [Link]

  • Wikipedia contributors. (2023, November 13). Carbocyclic nucleoside. In Wikipedia, The Free Encyclopedia. [Link]

  • Schnaubelt, J. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg, Department of Chemistry. [Link]

  • Paruch, K., et al. (2017). Diastereoselective Flexible Synthesis of Carbocyclic C-Nucleosides. The Journal of Organic Chemistry, 82(7), 3382-3402. [Link]

  • de Sousa, E. C., et al. (2021). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkat USA. [Link]

  • Vince, R., & Daluge, S. (1991). Process for the preparation of abacavir.
  • National Center for Biotechnology Information. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. PubMed. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Organic-Chemistry.org. [Link]

  • Wikipedia contributors. (2023, December 22). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Methodological & Application

Synthesis of Carbocyclic Nucleoside Analogs from tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbocyclic nucleoside analogs are a pivotal class of therapeutic agents characterized by the replacement of the furanose sugar moiety with a carbocyclic ring. This structural modification imparts enhanced metabolic stability by eliminating the glycosidic bond, which is susceptible to enzymatic cleavage.[1] Consequently, these analogs often exhibit potent antiviral and anticancer properties. A notable example is Abacavir, a cornerstone in HIV therapy, which underscores the therapeutic significance of this molecular scaffold.

This comprehensive guide provides a detailed protocol for the synthesis of carbocyclic nucleoside analogs, commencing from the chiral building block, tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. We will delve into a convergent synthetic strategy, focusing on the crucial Mitsunobu coupling of the carbocyclic core with a protected nucleobase, followed by deprotection to yield the final analog. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both practical, step-by-step instructions and the underlying scientific rationale for the experimental design.

Strategic Overview: A Convergent Approach

The synthesis of carbocyclic nucleosides can be approached through either a linear or a convergent strategy. In a linear synthesis, the heterocyclic base is constructed stepwise onto a pre-existing aminocyclopentanol backbone. Conversely, a convergent approach, which we will employ, involves the separate synthesis of the carbocyclic moiety and the nucleobase, followed by their coupling. This latter strategy offers greater flexibility and efficiency, allowing for the facile generation of a diverse library of analogs by pairing different carbocyclic precursors with various nucleobases.

Our synthetic pathway, illustrated below, hinges on three key transformations:

  • Preparation of a Suitable Nucleobase: Direct coupling of adenine with the carbocyclic alcohol under Mitsunobu conditions is often low-yielding due to the poor solubility of adenine in common organic solvents and the potential for side reactions at the exocyclic amine. To circumvent this, we will utilize a protected form of adenine, N6,N6-bis(tert-butoxycarbonyl)adenine, which exhibits improved solubility and reduced nucleophilicity of the N6-amino group.[2][3]

  • Mitsunobu Reaction: This reaction facilitates the stereospecific coupling of the this compound with the protected adenine. The Mitsunobu reaction proceeds with inversion of stereochemistry at the alcohol center, a critical consideration in the design of stereochemically pure nucleoside analogs.

  • Deprotection: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting groups from both the cyclopentylamine and the adenine base to afford the target carbocyclic nucleoside analog.

Synthesis_Workflow A tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate C Mitsunobu Reaction (PPh3, DIAD) A->C B N6,N6-bis(Boc)-Adenine B->C D Protected Carbocyclic Adenosine Analog C->D Coupling E Deprotection (TFA/DCM) D->E Purification F Carbocyclic Adenosine Analog E->F Final Product

Figure 1: Overall synthetic workflow for the preparation of a carbocyclic adenosine analog.

Experimental Protocols

Part 1: Preparation of N6,N6-bis(tert-butoxycarbonyl)adenine

Rationale: The introduction of two Boc groups on the exocyclic amine of adenine significantly enhances its solubility in organic solvents like tetrahydrofuran (THF), the preferred solvent for the Mitsunobu reaction. This protection also prevents the N6-amino group from competing with the N9-position as a nucleophile during the coupling reaction.

Protocol:

  • To a stirred suspension of adenine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (4.0 eq).

  • Add di-tert-butyl dicarbonate (Boc)2O (4.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at 40 °C for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N6,N6-bis(Boc)-adenine as a white solid.

Reagent/SolventMolar Eq.Purpose
Adenine1.0Starting nucleobase
(Boc)2O4.0Boc protecting agent
Triethylamine4.0Base to facilitate the reaction
DMF-Solvent
Ethyl Acetate-Extraction solvent
Hexanes-Eluent for chromatography

Table 1: Reagents for the preparation of N6,N6-bis(Boc)-adenine.

Part 2: Mitsunobu Coupling

Rationale: The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry. In this step, the hydroxyl group of this compound is activated in situ by triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD), facilitating nucleophilic attack by the N9-position of the protected adenine. The reaction proceeds with inversion of configuration at the C3 position of the cyclopentane ring, yielding the (1R,4S) stereochemistry in the product.

Mitsunobu_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products A Alcohol (R-OH) F Alkoxyphosphonium Salt [R-O-PPh3+] A->F Reacts with E B N6,N6-bis(Boc)-Adenine (Nu-H) G Coupled Product (R-Nu) B->G SN2 attack on F C PPh3 E Phosphonium Adduct [Ph3P+-N(CO2iPr)-N-CO2iPr] C->E Reacts with DIAD D DIAD I Hydrazide Byproduct E->I F->G H Triphenylphosphine Oxide (Ph3P=O) F->H

Figure 2: Simplified schematic of the Mitsunobu reaction pathway.

Protocol:

  • To a solution of this compound (1.0 eq), N6,N6-bis(Boc)-adenine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C under a nitrogen atmosphere.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. A color change to pale orange or yellow is typically observed.[2]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl ((1R,4S)-4-(6-(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)cyclopentyl)carbamate.

Reagent/SolventMolar Eq.Purpose
This compound1.0Carbocyclic core
N6,N6-bis(Boc)-adenine1.2Protected nucleobase
Triphenylphosphine (PPh3)1.5Mitsunobu reagent
Diisopropyl azodicarboxylate (DIAD)1.5Mitsunobu reagent
Tetrahydrofuran (THF)-Anhydrous solvent

Table 2: Reagents for the Mitsunobu coupling reaction.

Part 3: Deprotection of the Carbocyclic Nucleoside Analog

Rationale: The final step is the removal of the three Boc protecting groups to unveil the desired carbocyclic adenosine analog. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective reagent for this transformation. The acidic conditions protonate the carbamate, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide, yielding the free amine.[4]

Protocol:

  • Dissolve the protected carbocyclic nucleoside analog (1.0 eq) in a solution of 20-25% trifluoroacetic acid in dichloromethane.[5]

  • Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of methanol and precipitate the product by adding diethyl ether.

  • Filter the precipitate, wash with diethyl ether, and dry under vacuum to obtain the final carbocyclic adenosine analog as a TFA salt.

  • If the free base is desired, the TFA salt can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an appropriate organic solvent, or purified by ion-exchange chromatography.

Reagent/SolventConcentrationPurpose
Trifluoroacetic acid (TFA)20-25% in DCMDeprotecting agent
Dichloromethane (DCM)-Solvent
Methanol-Solubilizing agent for precipitation
Diethyl ether-Precipitation solvent

Table 3: Reagents for the Boc deprotection.

Characterization and Data

The intermediates and the final product should be characterized by standard analytical techniques to confirm their identity and purity.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. Expected chemical shifts for the carbocyclic core protons and carbons can be compared to literature values for similar structures.[6][7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Expected Analytical Data for Key Intermediate: tert-butyl ((1R,4S)-4-(6-amino-9H-purin-9-yl)cyclopentyl)carbamate (after deprotection of adenine)

Proton (1H)Expected Chemical Shift (ppm)Multiplicity
Purine H-8~8.3s
Purine H-2~8.2s
NH2~5.9br s
Cyclopentyl H-1~4.8m
Cyclopentyl H-4~4.2m
Cyclopentyl CH21.8-2.5m
Boc CH3~1.4s

Table 4: Predicted 1H NMR data for a representative carbocyclic adenosine analog.

Troubleshooting and Key Considerations

  • Mitsunobu Reaction: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The order of addition of reagents is crucial for optimal results.

  • Purification: The triphenylphosphine oxide byproduct from the Mitsunobu reaction can sometimes co-elute with the desired product. Careful optimization of the chromatography conditions is necessary.

  • Deprotection: Over-exposure to strong acidic conditions can lead to degradation of the purine ring. Monitor the reaction closely. The final product is often isolated as a TFA salt, which may affect its physical properties and subsequent use.

Conclusion

The protocol outlined in this application note provides a reliable and adaptable method for the synthesis of carbocyclic nucleoside analogs from this compound. The convergent strategy, employing a protected adenine and a stereospecific Mitsunobu coupling, offers a versatile platform for the generation of diverse libraries of these therapeutically important molecules. By understanding the rationale behind each step, researchers can further optimize and adapt these methods for the synthesis of novel carbocyclic nucleoside analogs for drug discovery and development.

References

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Yin, X., & Schneller, S. W. (2006). An efficient Mitsunobu coupling to adenine-derived carbocyclic nucleosides. Tetrahedron Letters, 47(19), 3217-3219.
  • Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Yin, X. Q., Li, W. K., & Schneller, S. W. (2006). An efficient Mitsunobu coupling to adenine-derived carbocyclic nucleosides. Tetrahedron, 62(36), 8449-8454.
  • ResearchGate. (n.d.). SCHEME 3. Synthesis of Bis-N-Boc-Protected Adenine. Retrieved from [Link]

  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
  • Thakur, C. S., et al. (2012). Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs: 8-N3-2'-O-propargyl-cADPR and 8-N3-2'-O-propargyl-adenosine. Journal of medicinal chemistry, 55(21), 9437-9446.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Dietrich, B. (2020). Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider SyntheticPages, 922.
  • Dey, S., & Garner, P. (2008). Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. The Journal of Organic Chemistry, 73(4), 1525-1528.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Apelqvist, T., & Wensbo, D. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Tetrahedron Letters, 37(9), 1471-1472.
  • Bojarski, J., et al. (2020). Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. Journal of Medicinal Chemistry, 63(17), 9486-9503.
  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid N-Boc Deprotection with TFA. Molecular Diversity, 9(4), 291-293.
  • Persoons, L., et al. (2016). Synthesis and biological evaluation of conformationally restricted adenine bicycloribonucleosides. Organic & Biomolecular Chemistry, 14(38), 9036-9049.
  • Namboodiri, V., Varma, R. S., & Varma, R. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. RSC Advances, 5(104), 85685-85689.
  • De Clercq, E. (2009). Recent progress for the synthesis of selected carbocyclic nucleosides. Antiviral Chemistry and Chemotherapy, 19(6), 217-236.
  • van der Es, D., et al. (2019). Stereoselective Synthesis of 1-Tuberculosinyl Adenosine; a Virulence Factor of Mycobacterium tuberculosis. The Journal of organic chemistry, 84(15), 9605-9612.
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • UvA-DARE (Digital Academic Repository), Universiteit van Amsterdam. (n.d.). A new entry to adenosine analogues via purine nitration. Retrieved from [Link]

  • Turtle, J. R., & Holland, G. F. (1974). Adsorption chromatography of cyclic nucleotides on silica gel and alumina thin-layer sheets. Analytical biochemistry, 58(1), 276-285.
  • Martin, S. F., & Dodge, J. A. (1991). a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 70, 160.
  • Ihara, M., et al. (1992). NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES#. HETEROCYCLES, 33(2), 851.
  • Meyer, R. B., et al. (1973). Synthesis and biological activity of certain carbamoyl and alkoxycarbonyl derivatives of adenosine 3',5'-cyclic phosphate. Journal of medicinal chemistry, 16(10), 1075-1079.
  • Nair, V., & Thomas, S. (2009). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry, 5, 9.

Sources

Application Notes & Protocols: Enantioselective Synthesis of Antiviral Agents Using ((1R,3S)-3-Hydroxycyclopentyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of carbocyclic nucleoside analogues, a class of potent antiviral agents. The core focus is on the strategic use of chiral cyclopentenyl synthons derived from ((1R,3S)-3-hydroxycyclopentyl)amine precursors. We will explore the synthesis of the renowned anti-HIV agent, Abacavir, as a primary exemplar of this methodology. The narrative emphasizes the critical role of stereochemistry in biological activity and elucidates the causality behind key experimental choices, from the generation of the chiral intermediate to the final coupling and functionalization steps. All protocols are designed to be self-validating, with in-text citations to authoritative literature supporting the described methodologies.

Introduction: The Significance of Chiral Cyclopentyl Scaffolds in Antiviral Therapy

Carbocyclic nucleosides are a vital class of antiviral drugs where the furanose oxygen of a natural nucleoside is replaced by a methylene group.[1] This structural modification imparts significant metabolic stability by rendering the molecule resistant to enzymatic cleavage by phosphorylases, while often retaining or enhancing its ability to interact with viral enzymes like reverse transcriptase.[1] The precise three-dimensional arrangement of substituents on the cyclopentane ring is paramount; biological activity is typically confined to a single enantiomer.

The synthesis of Abacavir, a cornerstone in combination antiretroviral therapy for HIV, serves as a quintessential example.[2][3] Its efficacy is exclusively associated with the (-)-enantiomer, which relies on the (1S,4R) configuration of the 4-amino-2-cyclopentene-1-methanol core. This core synthon is readily accessible from (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as (-)-Vince lactam.[2][4][5] The ring-opening of this lactam and subsequent reduction yields the crucial chiral amine, which is often protected as a carbamate—such as a tert-butoxycarbonyl (Boc) carbamate—to modulate its reactivity during the construction of the purine base. This guide will detail the synthetic journey from this versatile chiral building block to the final active pharmaceutical ingredient (API).

Overall Synthetic Strategy: A Convergent Approach

The synthesis of Abacavir from the chiral cyclopentylamine core is a convergent process. This strategy involves the independent synthesis of two key fragments: the chiral cyclopentenyl amine (the "sugar" mimic) and a functionalized pyrimidine ring. These fragments are then coupled, and a subsequent cyclization reaction forms the final purine ring system.

G cluster_0 Part A: Chiral Synthon Preparation cluster_1 Part B: Heterocycle Preparation cluster_2 Part C: Coupling & API Synthesis A Racemic Vince Lactam B (-)-Vince Lactam (Enantiomerically Pure) A->B Enzymatic Resolution C ((1R,3S)-N-Boc-amino)-4-cyclopentene-1-methanol B->C Reduction & Boc-Protection F Coupled Intermediate C->F D Pyrimidine Precursors E N-(2-amino-4,6-dichloro- 5-pyrimidinyl)formamide D->E Chlorination & Formylation E->F Condensation G 2-Amino-6-chloro-9- (cyclopentenyl)purine F->G Ring Cyclization H Abacavir (API) G->H Cyclopropylamine Substitution G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A Boc-Protected Chiral Amine C Coupled Pyrimidine (e.g., (1S,4R)-4-[(2-Amino-6-chloro- 5-formamide-4-pyrimidinyl)amino]- 2-cyclopentene-1-methanol) A->C B Dichloropyrimidine Intermediate B->C E Chlorinated Purine Intermediate C->E D Triethyl Orthoformate + Acid Catalyst D->E

References

Application Note: A Step-by-Step Protocol for the Chemoselective Boc Protection of (1R,3S)-3-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the chemoselective tert-butoxycarbonyl (Boc) protection of the amino group in (1R,3S)-3-aminocyclopentanol. The protection of amines is a foundational strategy in multi-step organic synthesis, particularly in pharmaceutical development where complex molecules with multiple functional groups are common. The Boc group is a favored protecting group due to its stability across a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, the rationale behind experimental choices, and methods for characterization of the final product.

Introduction: The Rationale for Boc Protection

In the synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. The amino group is a potent nucleophile and a base, making it highly reactive in many chemical environments. Protecting the amine in (1R,3S)-3-aminocyclopentanol as a Boc-carbamate effectively "masks" its nucleophilicity and basicity, allowing for selective reactions at other sites, such as the hydroxyl group.

The choice of di-tert-butyl dicarbonate ((Boc)₂O) as the protecting agent is based on its widespread use and reliability.[1][3] The reaction proceeds via nucleophilic attack of the amine onto one of the carbonyl carbons of (Boc)₂O.[1][4] This process is highly chemoselective; the amine is significantly more nucleophilic than the hydroxyl group, ensuring that N-protection occurs preferentially over O-protection.[5][6] The reaction is driven to completion by the decomposition of the unstable intermediate to form the stable carbamate, along with gaseous carbon dioxide and tert-butanol as byproducts.[1][7]

Reaction Scheme & Mechanism

The overall reaction is the conversion of the primary amine in (1R,3S)-3-aminocyclopentanol to a tert-butyl carbamate.

Reaction:

(1R,3S)-3-aminocyclopentanol + (Boc)₂O → tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate + CO₂ + tert-butanol

Mechanism:

The lone pair of electrons on the nitrogen atom of the amine initiates a nucleophilic attack on an electrophilic carbonyl carbon of the di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which subsequently collapses, eliminating a tert-butyl carbonate leaving group. This leaving group then acts as a base to deprotonate the nitrogen. The resulting tert-butyl bicarbonate is unstable and decomposes into carbon dioxide gas and tert-butanol.[7]

Experimental Protocol

This protocol is a standard and widely applicable method for the Boc protection of a broad range of amines.[1]

Materials and Equipment
Reagents & MaterialsEquipment
(1R,3S)-3-aminocyclopentanolRound-bottom flask (appropriate size)
Di-tert-butyl dicarbonate ((Boc)₂O)Magnetic stirrer and stir bar
Dichloromethane (DCM), anhydrousIce bath
Triethylamine (Et₃N)Separatory funnel
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionRotary evaporator
Brine (saturated aqueous NaCl solution)Thin Layer Chromatography (TLC) plate and chamber
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)UV lamp for TLC visualization
Deionized waterStandard laboratory glassware
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (1R,3S)-3-aminocyclopentanol (1.0 eq.).

  • Dissolution: Dissolve the amino alcohol in dichloromethane (DCM) (approximately 10 mL per gram of substrate).

  • Base Addition: Add triethylamine (Et₃N) (1.2 eq.) to the solution and stir for 5 minutes at room temperature. The base is added to neutralize the acid that can be generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is particularly important for reactions that may be sensitive to temperature changes.[1]

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in DCM to the stirring solution. A slow addition helps to control any potential exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1] The reaction is typically complete when the starting amine spot is no longer visible by TLC.

Reaction Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction A Dissolve (1R,3S)-3-aminocyclopentanol in DCM B Add Triethylamine (Et3N) A->B C Cool to 0 °C B->C D Slowly add (Boc)2O solution C->D E Warm to RT and stir for 2-12h D->E F Monitor by TLC E->F

Caption: Experimental workflow for the Boc protection of (1R,3S)-3-aminocyclopentanol.

Work-up and Purification

A proper work-up procedure is crucial for isolating the desired product in high purity.

Step-by-Step Work-up Procedure
  • Quenching: Once the reaction is complete, quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine. The bicarbonate wash removes any unreacted acidic species, and the brine wash helps to remove water from the organic layer.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): If the crude product is not pure as determined by TLC or NMR, it can be purified by column chromatography on silica gel.[1][2]

Work-up and Purification Workflow Diagram

G cluster_workup Aqueous Work-up cluster_isolation Product Isolation G Quench with Water H Extract with DCM G->H I Wash with NaHCO3 (aq) H->I J Wash with Brine I->J K Dry over MgSO4/Na2SO4 J->K L Filter and Concentrate K->L M Purify by Column Chromatography (if needed) L->M

Caption: Workflow for the work-up and purification of the Boc-protected product.

Characterization

The successful synthesis of this compound can be confirmed by various analytical techniques:

  • Thin Layer Chromatography (TLC): The product should have a different Rf value compared to the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The appearance of a characteristic signal for the tert-butyl group (a singlet at ~1.4 ppm in ¹H NMR) and the carbamate carbonyl (~155 ppm in ¹³C NMR) are strong indicators of successful protection.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of the protected product.

  • Infrared (IR) Spectroscopy: The appearance of a strong C=O stretch for the carbamate group (around 1680-1700 cm⁻¹) and the disappearance of the N-H bending of the primary amine are indicative of the reaction's success.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC indicates the presence of starting material after 12 hours, additional (Boc)₂O can be added. Ensure the triethylamine is not old, as it can absorb atmospheric CO₂.

  • Formation of Side Products: The formation of O-Boc protected product is generally not significant due to the higher nucleophilicity of the amine.[6] However, if observed, the reaction conditions (temperature, solvent) may need to be optimized.

  • Product Solubility: If the product precipitates out of the reaction mixture, it can be collected by filtration, washed with cold water, and dried.[1]

  • Safety: Di-tert-butyl dicarbonate can be an irritant. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The reaction should be performed in a well-ventilated fume hood.

Conclusion

This application note details a robust and reliable protocol for the Boc protection of (1R,3S)-3-aminocyclopentanol. The procedure is straightforward, high-yielding, and chemoselective, making it a valuable tool for synthetic chemists in academic and industrial research. The detailed explanation of each step, from reaction setup to product characterization, ensures that researchers can confidently and successfully implement this important transformation in their synthetic strategies.

References

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of the Brazilian Chemical Society, 17(8), 1637-1644. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Basel, Y., & Hassner, A. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14859-14878. Retrieved from [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link]

Sources

Application Notes and Protocols for the Stereoselective Synthesis of Enzyme Inhibitors with a Cyclopentane Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopentane Scaffold in Enzyme Inhibition

The cyclopentane ring, a five-membered carbocycle, is a privileged scaffold in medicinal chemistry, frequently appearing as a core structural motif in a wide array of natural products and pharmaceutically active compounds.[1][2] Its conformational flexibility, which allows it to adopt various envelope and half-chair conformations, enables cyclopentane-based molecules to effectively mimic the transition states of enzymatic reactions or to fit snugly into the hydrophobic pockets of enzyme active sites.[3] This structural versatility has led to the development of numerous potent and selective enzyme inhibitors targeting a range of diseases, from viral infections to cancer.[3][4][5]

This guide provides an in-depth exploration of modern stereoselective strategies for the synthesis of enzyme inhibitors featuring a cyclopentane core. We will delve into the mechanistic underpinnings of key synthetic transformations, offer detailed, field-proven protocols, and present a comparative analysis of these methods to aid researchers in selecting the most appropriate strategy for their specific target. The focus is on providing not just a set of instructions, but a comprehensive understanding of the "why" behind the "how," ensuring that the described protocols are robust and adaptable.

Key Stereoselective Strategies for Cyclopentane Core Construction

The construction of a stereochemically well-defined polysubstituted cyclopentane ring is a significant synthetic challenge.[2] Several powerful methodologies have emerged to address this, each with its own set of advantages and substrate scope. Here, we will focus on four of the most versatile and widely adopted strategies: the Asymmetric Diels-Alder Reaction, the Pauson-Khand Reaction, Ring-Closing Metathesis, and Organocatalytic Asymmetric Michael Additions.

Asymmetric Diels-Alder Reaction: A Classic Approach to Stereocontrolled Cyclization

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of cyclic compound synthesis, capable of generating up to four stereocenters in a single, highly concerted step.[6] The use of chiral catalysts, typically Lewis acids, allows for the enantioselective construction of the cyclopentane framework when cyclopentadiene is used as the diene component.[6][7]

Causality of Stereoselection: The stereochemical outcome of the asymmetric Diels-Alder reaction is dictated by the coordination of the chiral Lewis acid catalyst to the dienophile. This coordination creates a chiral environment that favors the approach of the diene from one face of the dienophile over the other, leading to the preferential formation of one enantiomer.[6] The endo transition state is often favored due to secondary orbital interactions, further defining the relative stereochemistry of the adduct.[8]

Experimental Protocol: Asymmetric Diels-Alder Reaction of Cyclopentadiene and a Chiral Acryloyl Oxazolidinone

This protocol is adapted from the work of Evans and co-workers, demonstrating a copper-catalyzed asymmetric Diels-Alder reaction.

Materials:

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • N-Acryloyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • (R,R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) (Ph-box)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an argon atmosphere, add Cu(OTf)₂ (0.1 eq) and Ph-box ligand (0.11 eq). Add anhydrous CH₂Cl₂ and stir the resulting solution at room temperature for 1-2 hours to form the chiral catalyst complex.

  • Reaction Setup: Cool the catalyst solution to -78 °C (dry ice/acetone bath). To this, add a solution of N-acryloyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in CH₂Cl₂ dropwise.

  • Diels-Alder Cycloaddition: Add freshly cracked cyclopentadiene (3.0 eq) to the reaction mixture. Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and separate the organic layer. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct. The chiral auxiliary can then be cleaved under appropriate conditions to yield the corresponding carboxylic acid or other derivatives.

Self-Validation: The stereochemical outcome can be verified by chiral HPLC analysis, and the structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. High diastereoselectivity (endo/exo ratio) and enantioselectivity (ee) are expected.

Logical Workflow for Asymmetric Diels-Alder Synthesis

cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Isolation & Analysis catalyst Chiral Catalyst Formation (Cu(OTf)₂ + Ph-box) cycloaddition Asymmetric Diels-Alder Reaction (-78 °C) catalyst->cycloaddition reactants Reactant Preparation (Dienophile Solution, Cracked Cyclopentadiene) reactants->cycloaddition workup Aqueous Work-up & Extraction cycloaddition->workup purification Column Chromatography workup->purification analysis Stereochemical Analysis (Chiral HPLC) purification->analysis

Caption: Workflow for Asymmetric Diels-Alder Reaction.

Pauson-Khand Reaction: A Convergent Route to Cyclopentenones

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to afford an α,β-cyclopentenone.[9][10][11] This reaction is a powerful tool for the convergent synthesis of cyclopentenones, forming two new carbon-carbon bonds and a five-membered ring in a single step.[12] Intramolecular versions of the PKR are particularly useful for constructing bicyclic systems with high stereocontrol.[11]

Causality of Stereoselection: In intramolecular Pauson-Khand reactions, the stereochemistry is often dictated by the conformational constraints of the tether connecting the alkyne and alkene moieties. The reaction proceeds through a metallacyclic intermediate, and the lowest energy transition state, which minimizes steric interactions, determines the stereochemical outcome of the newly formed ring junction.[13][14]

Experimental Protocol: Intramolecular Pauson-Khand Reaction of a 1,6-Enyne

This protocol is a general representation of a thermally induced intramolecular Pauson-Khand reaction.

Materials:

  • 1,6-Enyne substrate

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Toluene (anhydrous, degassed)

  • Carbon monoxide (CO) atmosphere (balloon)

  • Silica gel for column chromatography

Procedure:

  • Complex Formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 1,6-enyne (1.0 eq) in anhydrous, degassed toluene. Add dicobalt octacarbonyl (1.1 eq) in one portion. The solution will typically change color, indicating the formation of the alkyne-cobalt complex. Stir at room temperature for 1-2 hours.

  • Cyclization: Replace the argon atmosphere with a balloon of carbon monoxide. Heat the reaction mixture to 80-110 °C (oil bath). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the bicyclic cyclopentenone.

Self-Validation: The structure of the product can be confirmed by spectroscopic methods (NMR, IR, MS). The stereochemistry of the ring junction can be determined by NOE experiments in ¹H NMR.

Key Steps in the Pauson-Khand Reaction Mechanism

A Alkyne + Co₂(CO)₈ B Alkyne-Cobalt Complex A->B Complexation C Alkene Coordination B->C - CO D Oxidative Cyclization C->D C-C bond formation E CO Insertion D->E F Reductive Elimination E->F G Cyclopentenone Product F->G

Caption: Simplified Mechanism of the Pauson-Khand Reaction.

Ring-Closing Metathesis (RCM): A Versatile Tool for Ring Formation

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic molecules, including cyclopentenes.[15][16] This reaction utilizes ruthenium-based catalysts, such as the Grubbs catalysts, to intramolecularly couple two terminal alkene functionalities, forming a cycloalkene and releasing ethylene as a byproduct.[17] The stereochemistry of substituents on the acyclic precursor is retained in the cyclic product.

Causality of Stereoselection: RCM is not inherently a stereocenter-forming reaction in the way that the Diels-Alder reaction is. Instead, it is a powerful method for cyclizing precursors that already contain the desired stereocenters. The power of this method lies in the ability to construct complex acyclic precursors with high stereocontrol using established asymmetric methodologies, and then efficiently cyclize them to form the cyclopentene ring without disturbing the existing stereochemistry.

Experimental Protocol: Ring-Closing Metathesis for the Synthesis of a Substituted Cyclopentene

This protocol describes a typical RCM reaction using a second-generation Grubbs catalyst.

Materials:

  • Acyclic diene substrate

  • Grubbs second-generation catalyst

  • Dichloromethane (CH₂Cl₂, anhydrous, degassed)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the acyclic diene substrate in anhydrous, degassed CH₂Cl₂ to a concentration of 0.01-0.05 M.

  • Catalyst Addition: Add the Grubbs second-generation catalyst (1-5 mol%) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC. The reaction is typically driven by the removal of ethylene gas.

  • Work-up: Upon completion, concentrate the reaction mixture.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopentene derivative.

Self-Validation: The product can be characterized by NMR and mass spectrometry. The disappearance of the terminal alkene signals and the appearance of a new internal alkene signal in the ¹H NMR spectrum are indicative of a successful RCM reaction.

Catalytic Cycle of Ring-Closing Metathesis

cluster_cycle Catalytic Cycle catalyst [Ru]=CH₂ cycloaddition1 [2+2] Cycloaddition with Diene catalyst->cycloaddition1 metallacyclobutane1 Metallacyclobutane Intermediate cycloaddition1->metallacyclobutane1 cycloreversion1 [2+2] Cycloreversion metallacyclobutane1->cycloreversion1 intermediate New [Ru]=Alkylidene cycloreversion1->intermediate cycloaddition2 Intramolecular [2+2] Cycloaddition intermediate->cycloaddition2 metallacyclobutane2 Fused Metallacyclobutane cycloaddition2->metallacyclobutane2 cycloreversion2 [2+2] Cycloreversion (Product Release) metallacyclobutane2->cycloreversion2 cycloreversion2->catalyst Regeneration product Cyclopentene Product cycloreversion2->product

Caption: Simplified Catalytic Cycle of Ring-Closing Metathesis.

Organocatalytic Asymmetric Michael Addition and Cascade Reactions

Organocatalysis has emerged as a powerful platform for the enantioselective synthesis of complex molecules.[18][19] For the construction of cyclopentane rings, the asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization, is a particularly effective strategy.[18][20] Chiral amines, such as proline and its derivatives, are often used as catalysts.[3]

Causality of Stereoselection: In a typical amine-catalyzed Michael addition, the catalyst forms a chiral enamine intermediate with the donor molecule. This enamine then attacks the Michael acceptor from a specific face, directed by the steric environment of the catalyst, thereby establishing a new stereocenter with high enantioselectivity.[21] Subsequent intramolecular reactions, such as an aldol condensation, can then proceed in a diastereoselective manner to form the cyclopentane ring.

Experimental Protocol: Organocatalytic Asymmetric Michael-Aldol Cascade

This protocol outlines a general procedure for a proline-catalyzed cascade reaction to form a functionalized cyclopentane.

Materials:

  • 1,3-Dicarbonyl compound (e.g., cyclopentane-1,2-dione)

  • α,β-Unsaturated aldehyde

  • (S)-Proline

  • Solvent (e.g., DMSO, DMF, or chloroform)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a vial, add the 1,3-dicarbonyl compound (1.2 eq), the α,β-unsaturated aldehyde (1.0 eq), and (S)-proline (20 mol%).

  • Reaction: Add the solvent and stir the mixture at room temperature. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The product's structure and stereochemistry can be determined by NMR spectroscopy, and the enantiomeric excess can be measured by chiral HPLC.

Data Presentation: A Comparative Overview of Synthetic Strategies

Synthetic StrategyKey FeaturesTypical YieldsStereoselectivity (ee/dr)Target Enzyme Classes
Asymmetric Diels-Alder Convergent, excellent stereocontrol, forms up to four stereocenters in one step.70-95%>95% ee, high drReverse Transcriptase, Neuraminidase
Pauson-Khand Reaction Forms cyclopentenones, good for bicyclic systems, atom-economical.40-80%High dr in intramolecular reactionsProteases, Kinases
Ring-Closing Metathesis Excellent functional group tolerance, mild conditions, ideal for complex precursors.70-95%Dependent on precursor stereochemistryReverse Transcriptase, Proteases
Organocatalytic Michael Addition Metal-free, mild conditions, builds complexity rapidly through cascades.60-90%>90% ee, variable drGlycosidases, various

Cyclopentane-Based Enzyme Inhibitors: Selected Examples and Biological Activity

The synthetic strategies outlined above have been successfully applied to the synthesis of numerous potent enzyme inhibitors.

InhibitorCyclopentane CoreTarget EnzymeDiseaseIC₅₀ / Kᵢ
Abacavir Carbocyclic nucleoside analogueHIV Reverse TranscriptaseHIV/AIDSKᵢ = 1.1 µM
Carbovir Carbocyclic nucleoside analogueHIV Reverse TranscriptaseHIV/AIDS-
Entecavir Carbocyclic nucleoside analogueHBV Reverse TranscriptaseHepatitis B-
RWJ-270201 Guanidino-cyclopentaneInfluenza NeuraminidaseInfluenzaIC₅₀ = 0.06-0.22 µM
Cyclopentane-based α-glucosidase inhibitor Cinnamohydrazide derivativeα-GlucosidaseDiabetesIC₅₀ = 14.48 nM

Conclusion and Future Perspectives

The stereoselective synthesis of cyclopentane-based enzyme inhibitors is a dynamic and evolving field. The methodologies discussed herein represent a powerful toolkit for medicinal chemists and drug discovery professionals. Future advancements will likely focus on the development of even more efficient and sustainable catalytic systems, as well as the application of these strategies to the synthesis of inhibitors for new and challenging enzyme targets. The inherent versatility of the cyclopentane scaffold ensures its continued prominence in the design of next-generation therapeutics.

References

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760–3765. [Link]

  • Wikipedia. (2023). Ring-closing metathesis. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link]

  • NROChemistry. (n.d.). Pauson-Khand Reaction. [Link]

  • J&K Scientific LLC. (2021). Pauson-Khand Reaction. [Link]

  • ResearchGate. (n.d.). Representative natural products and drugs with highly functionalized cyclopentane cores. [Link]

  • Organic Chemistry Portal. (n.d.). Pauson-Khand Reaction. [Link]

  • Trost, B. M., & Hildbrand, S. (2025). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Chemical Society Reviews. [Link]

  • MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature, 455(7211), 304–308. [Link]

  • Wikipedia. (2023). Pauson–Khand reaction. [Link]

  • Schore, N. E. (1991). The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. In L. A. Paquette (Ed.), Organic Reactions (Vol. 40, pp. 1–90). John Wiley & Sons, Inc. [Link]

  • Chemistry LibreTexts. (2021). 1.1: Asymmetric Catalysis of Diels-Alder Reactions. [Link]

  • YouTube. (2018). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. [Link]

  • Chad's Prep. (n.d.). Stereoselectivity & Regioselectivity in Diels Alder Reactions. [Link]

  • Beilstein Journals. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. [Link]

  • Taylor, R. T., Goins, C. M., & Taylor, K. R. (n.d.). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. [Link]

  • University of Wisconsin-Madison. (n.d.). The Diels-Alder Reaction. [Link]

  • Khan, M. A., et al. (2025). Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives. RSC Advances. [Link]

  • Ma, S. (Ed.). (2010). Handbook of Cyclization Reactions. Wiley-VCH. [Link]

  • De Clercq, E. (2000). Novel inhibitors of HIV protease: design, synthesis and biological evaluation of picomolar inhibitors containing cyclic P1/P2 scaffolds. Bioorganic & Medicinal Chemistry Letters, 10(11), 1159-1162. [Link]

  • Ghosh, A. K., et al. (2022). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. [Link]

  • DiVA portal. (2006). Design and Synthesis of Hepatitis C Virus NS3 Protease Inhibitors Incorporating a P2 Cyclopentane-Derived Scaffold. [Link]

  • Organic Chemistry Portal. (2007). Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. [Link]

  • MDPI. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. [Link]

  • Master Organic Chemistry. (n.d.). Olefin Metathesis. [Link]

  • ACS Publications. (2015). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. [Link]

  • NIH. (2010). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. [Link]

  • NIH. (2011). Enantioselective, Organocatalytic Oxy-Michael Addition to γ/δ-Hydroxy-α,β-enones: Boronate-Amine Complexes as Chiral Hydroxide Synthons. [Link]

  • ResearchGate. (2022). (PDF) Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. [Link]

  • ResearchGate. (2018). Asymmetric Organocatalytic Michael Addition–Cyclization Cascade of Cyclopentane-1,2-dione with Substituted α,β-Unsaturated Aldehydes. [Link]

Sources

Application Notes & Protocols: Strategic Coupling Reactions of the Boc-Aminocyclopentanol Hydroxyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Boc-Aminocyclopentanol in Modern Drug Discovery

The aminocyclopentanol scaffold is a privileged motif in medicinal chemistry, serving as a crucial chiral building block for a diverse range of therapeutic agents, including antiviral drugs like Bictegravir.[1] The presence of both a protected amine (Boc group) and a reactive secondary hydroxyl group on a stereochemically defined cyclopentane ring offers a powerful platform for molecular elaboration. The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine under a wide variety of reaction conditions, particularly those involving bases and nucleophiles, allowing for selective functionalization of the hydroxyl group.[2][3]

This guide provides an in-depth exploration of key coupling strategies for the hydroxyl moiety of Boc-aminocyclopentanol. We will move beyond simple procedural lists to explain the underlying principles and rationale behind protocol choices, empowering researchers to adapt and troubleshoot these critical transformations. The focus will be on three cornerstone reactions: Williamson ether synthesis, Steglich esterification, and the Mitsunobu reaction, each offering unique advantages for accessing novel chemical space.

Section 1: Etherification via Williamson Synthesis

The Williamson ether synthesis is a classic and reliable method for forming C-O-C bonds. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on a primary alkyl halide or sulfonate ester.[4][5] For a secondary alcohol like Boc-aminocyclopentanol, this strategy is highly effective, provided a strong, non-nucleophilic base is used to generate the requisite alkoxide.

Expertise & Rationale: Key Experimental Choices
  • Choice of Base: The pKa of a secondary alcohol is typically around 16-18. Therefore, a strong base is required for complete deprotonation to form the nucleophilic alkoxide. Sodium hydride (NaH) is an ideal choice. As a non-nucleophilic base, it irreversibly deprotonates the alcohol by forming hydrogen gas, driving the equilibrium forward without competing in the subsequent substitution step.[5] Weaker bases like potassium carbonate (K₂CO₃) are generally insufficient for secondary alcohols but may be used for more acidic phenols.[6]

  • Solvent Selection: The SN2 mechanism is favored by polar aprotic solvents.[4][6] Solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are excellent choices as they can solvate the sodium cation without solvating the alkoxide nucleophile, thereby enhancing its reactivity.

  • Electrophile Considerations: The reaction works best with methyl halides and primary alkyl halides.[5] Secondary halides can lead to a mixture of substitution and E2 elimination products, while tertiary halides will almost exclusively yield the elimination product.[6]

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis start Boc-aminocyclopentanol + NaH (1.2 eq.) alkoxide Formation of Sodium Alkoxide start->alkoxide in dry THF, 0°C reagent Add Alkyl Halide (R-X, 1.1 eq.) reaction Sₙ2 Reaction (0°C to RT, 4-12h) reagent->reaction Maintain Temp workup Aqueous Workup (Quench with H₂O) reaction->workup Reaction Complete extraction Extraction (e.g., EtOAc) workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Ether Product purification->product

Caption: Workflow for the Williamson Ether Synthesis.

Protocol 1: Synthesis of a Benzyl Ether Derivative
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Boc-aminocyclopentanol (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • Scientist's Note: Vigorous bubbling (H₂ evolution) will be observed. Allow the mixture to stir at 0°C for 30 minutes after the addition is complete to ensure full formation of the alkoxide.

  • Electrophile Addition: Slowly add benzyl bromide (1.1 eq.) via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the flask back to 0°C and cautiously quench the reaction by the slow addition of deionized water to destroy any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel, dilute with more water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired ether.

Section 2: Esterification via Carbodiimide Coupling

Ester formation is a fundamental transformation in drug development. The Steglich esterification provides a mild and efficient method for coupling a carboxylic acid with an alcohol, which is particularly useful for substrates that are sensitive to harsh acidic or basic conditions.[7] The reaction relies on a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a nucleophilic catalyst.[8]

Expertise & Rationale: Deconstructing the Steglich Reaction
  • The Role of the Carbodiimide (DCC/EDC): The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7] This intermediate is analogous to a carboxylic acid anhydride in its reactivity.

  • The DMAP Catalyst: While the alcohol can, in principle, attack the O-acylisourea directly, this reaction is often slow. 4-Dimethylaminopyridine (DMAP) acts as a superior acyl transfer agent.[7][8] It attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate. This "active ester" is then rapidly intercepted by the alcohol to form the final product, regenerating the DMAP catalyst.

  • Choosing EDC over DCC: A major drawback of DCC is the formation of the dicyclohexylurea (DCU) byproduct, which is often difficult to remove from the reaction mixture due to its poor solubility.[9] EDC is a popular alternative because its corresponding urea byproduct is water-soluble, allowing for a much simpler purification via a simple aqueous wash.[9][10]

Experimental Workflow: Steglich Esterification

Steglich_Esterification start Boc-aminocyclopentanol (1.0 eq.) + Carboxylic Acid (1.1 eq.) + DMAP (0.1 eq.) solvent Dissolve in DCM start->solvent Inert Atmosphere reagent Add EDC·HCl (1.2 eq.) solvent->reagent Cool to 0°C reaction Stir at RT (6-18h) reagent->reaction Allow to warm workup Aqueous Workup (Wash with H₂O, acid, base) reaction->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Ester Product purification->product

Caption: Workflow for the Steglich Esterification.

Protocol 2: Synthesis of an Acetate Ester Derivative
  • Preparation: To a round-bottom flask, add Boc-aminocyclopentanol (1.0 eq.), acetic acid (1.1 eq.), and DMAP (0.1 eq.).

  • Solvent Addition: Dissolve the components in anhydrous Dichloromethane (DCM) under an inert atmosphere.

  • Coupling Agent Addition: Cool the solution to 0°C and add EDC·HCl (1.2 eq.) in a single portion.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with water, 5% citric acid solution, saturated sodium bicarbonate solution, and finally, brine.

    • Scientist's Note: The acidic wash removes any unreacted DMAP and residual EDC, while the basic wash removes unreacted carboxylic acid. The water-soluble urea byproduct is removed in all aqueous washes.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the pure ester.

ReagentEquivalentsPurpose
Boc-aminocyclopentanol1.0Substrate (Nucleophile)
Carboxylic Acid1.1 - 1.5Substrate (Electrophile Precursor)
EDC·HCl1.2 - 1.5Coupling Agent
DMAP0.1 - 0.2Acyl Transfer Catalyst
DCM-Anhydrous Solvent

Table 1: Typical Reagent Stoichiometry for Steglich Esterification.

Section 3: Stereochemical Inversion via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and highly versatile method for the functionalization of primary and secondary alcohols. Its defining feature is the clean inversion of stereochemistry at the alcohol carbon, proceeding through an SN2 pathway.[11][12] This makes it an invaluable tool in natural product synthesis and medicinal chemistry for accessing specific stereoisomers.[12] The reaction couples an alcohol with a suitable acidic nucleophile (pKa typically < 15) in the presence of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]

Expertise & Rationale: Mechanism and Key Considerations
  • Mechanism of Activation: The reaction begins with PPh₃ attacking the azodicarboxylate (e.g., DEAD) to form a betaine intermediate. This species protonates the acidic nucleophile (e.g., a carboxylic acid), and the resulting carboxylate deprotonates the alcohol. The core of the reaction is the formation of a key oxyphosphonium salt intermediate from the alcohol and the PPh₃-DEAD adduct.[14]

  • The SN2 Displacement: The oxyphosphonium moiety is an excellent leaving group.[14] The conjugate base of the acidic nucleophile (the carboxylate) then performs a backside attack on the carbon, displacing the triphenylphosphine oxide (TPPO) and inverting the stereocenter.[13]

  • Choice of Nucleophile: The reaction is not limited to ester formation. A wide range of acidic compounds can serve as nucleophiles, including phenols for ether synthesis, imides (for Gabriel-type amine synthesis), and thiols for thioether formation.[11]

  • Workup Challenges: A significant practical challenge of the Mitsunobu reaction is the removal of the triphenylphosphine oxide (TPPO) and the reduced hydrazine byproducts.[14] Purification often requires careful column chromatography. Using modified reagents, such as polymer-bound PPh₃ or specialized azodicarboxylates, can simplify the purification process.[13]

Experimental Workflow: Mitsunobu Reaction

Mitsunobu_Reaction start Boc-aminocyclopentanol (1.0 eq.) + PPh₃ (1.5 eq.) + Nucleophile (e.g., R-COOH, 1.5 eq.) solvent Dissolve in Anhydrous THF start->solvent Inert Atmosphere reagent Add DEAD or DIAD (1.5 eq.) Dropwise solvent->reagent Cool to 0°C reaction Stir at 0°C to RT (2-12h) reagent->reaction Maintain Temp concentrate Concentrate Reaction Mixture reaction->concentrate Reaction Complete purification Purification (Column Chromatography) concentrate->purification product Inverted Product (Ester, Ether, etc.) purification->product

Caption: Workflow for the Mitsunobu Reaction.

Protocol 3: Stereoinvertive Esterification
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add Boc-aminocyclopentanol (1.0 eq.), the desired carboxylic acid (e.g., 4-nitrobenzoic acid, 1.5 eq.), and triphenylphosphine (1.5 eq.).

  • Solvent Addition: Dissolve the solids in anhydrous THF (approx. 0.1-0.2 M).

  • Reagent Addition: Cool the solution to 0°C. Prepare a solution of DEAD or DIAD (1.5 eq.) in a small amount of anhydrous THF and add it dropwise to the reaction mixture over 15-20 minutes.

    • Safety Note: Azodicarboxylates are hazardous and should be handled with care in a chemical fume hood. A deep red/orange color often develops and then fades as the reaction proceeds.

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude residue, containing the product, TPPO, and hydrazine byproduct, can be directly purified by flash column chromatography. A less polar solvent system at the beginning of the elution can help separate nonpolar byproducts before eluting the more polar product.

ReactionStereochemistryKey ReagentsPrimary Use
Williamson RetentionNaH, Alkyl HalideEther synthesis
Steglich RetentionEDC/DCC, DMAP, R-COOHMild ester synthesis
Mitsunobu Inversion PPh₃, DEAD/DIAD, R-COOH/R-OHAccessing inverted stereoisomers; Ester/Ether synthesis

Table 2: Comparison of Key Coupling Reactions.

References

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). The Royal Society of Chemistry.
  • (1S,2R)-cis-N-Boc-2-aminocyclopentanol | 1330069-67-4. Biosynth.
  • Steglich Esterific
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts.
  • Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. (2016).
  • A practical solution to achieve the elusive etherification of bicyclo[1.1.1]pentyl alcohols. (2025). ChemRxiv.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021).
  • BOC Sciences Promotes Drug Development by Pharmaceutical Impurity Identific
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Having great trouble with a Boc-protection reaction. (2021). Reddit.
  • Ester synthesis by esterific
  • Coupling Reaction Services. BOC Sciences.
  • Making esters the the presence of an amine?. (2022). Reddit.
  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. (2018). Beilstein Journal of Organic Chemistry.
  • A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. Pure.
  • Steglich Esterific
  • cis-3-N-Boc-aminocyclopentanol 97%. Advanced ChemBlocks.
  • The Williamson Ether Synthesis. University of Missouri–St. Louis.
  • Mitsunobu reaction. Wikipedia.
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023).
  • The Williamson Ether Synthesis.
  • How do you esterify a N-Boc protected amino acid?. (2017).
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Mitsunobu Reaction. (2024). YouTube.
  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (2023).
  • Williamson Ether Synthesis. J&K Scientific LLC.
  • Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP /DCM?. (2016).
  • (1R,3S)-3-Aminocyclopentanol CAS#: 1110772-05-8. ChemicalBook.

Sources

Application Notes & Protocols: The Strategic Use of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate in High-Fidelity Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Stereochemical Control in Modern Drug Discovery

The biological activity of a pharmaceutical agent is intrinsically linked to its three-dimensional structure. Chirality, a fundamental property of many drug molecules, dictates their interaction with biological targets, which are themselves chiral environments composed of L-amino acids and D-sugars.[1][2] Consequently, the synthesis of single-enantiomer drugs is a cornerstone of modern medicinal chemistry, aimed at maximizing therapeutic efficacy while minimizing off-target effects and toxicity.[2]

Within this context, chiral building blocks—enantiomerically pure molecules that serve as starting points for complex syntheses—are invaluable assets. Chiral cyclopentane and cyclopentylamine scaffolds are particularly significant, forming the core of numerous bioactive compounds, including antiviral and anticancer agents.[3][4][5] This guide focuses on tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS No: 225641-84-9), a versatile and strategically important chiral synthon.[6][7] Its rigid cyclopentane frame, coupled with the precisely defined cis-relationship between the hydroxyl and Boc-protected amine groups, provides a platform for introducing multiple stereocenters with a high degree of predictability and control.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It elucidates the core applications of this building block, provides detailed, field-tested protocols, and explains the underlying mechanistic principles that ensure synthetic success.

Core Application: A Gateway to Carbocyclic Nucleoside Analogues

A primary application of this compound is in the synthesis of carbocyclic nucleosides. These are crucial analogues of natural nucleosides where the furanose ring's oxygen atom is replaced by a methylene (-CH₂-) group.[8] This structural modification confers significant metabolic stability by rendering the molecule immune to enzymatic cleavage by phosphorylases, a common degradation pathway for natural nucleosides.[8] Many carbocyclic nucleosides, such as Entecavir, are potent antiviral agents.[9][10]

The synthesis of these analogues hinges on the stereocontrolled formation of a bond between the cyclopentane core and a nucleobase. The hydroxyl group of this compound is the key handle for this transformation, most commonly achieved via the Mitsunobu reaction.

cluster_0 This compound cluster_1 Synthetic Transformation cluster_2 Target Molecule Class A Key Chiral Building Block (1R, 3S)-cis Configuration B Mitsunobu Reaction (Stereochemical Inversion) A->B Alcohol Substrate C Carbocyclic Nucleoside Analogues (e.g., Entecavir Precursors) B->C Forms C-N Bond

Caption: Synthetic workflow from the chiral building block to target molecules.

The Mitsunobu Reaction: Engineering Stereochemical Inversion

The Mitsunobu reaction is a powerful tool in organic synthesis for converting a primary or secondary alcohol into a variety of functional groups with complete inversion of stereochemistry.[11] This feature is precisely why it is the reaction of choice for coupling this compound with nucleobases. The reaction proceeds via an SN2 mechanism, where the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group, thereby inverting its configuration.

Causality Behind the Mechanism:

  • Activation: Triphenylphosphine (PPh₃) attacks the azodicarboxylate (e.g., DIAD), forming a phosphonium salt. This species then reacts with the alcohol, forming a key oxyphosphonium ion intermediate. This step converts the hydroxyl group, a poor leaving group, into an excellent one.

  • Nucleophilic Attack: The pronucleophile (in this case, the nitrogen atom of a purine or pyrimidine base) attacks the carbon atom bearing the oxyphosphonium group.

  • Inversion: The attack occurs from the backside, displacing the triphenylphosphine oxide and resulting in the formation of the C-N bond with inverted stereochemistry at that center.

The (3S)-hydroxyl group of the starting material is thus converted into a (3R)-substituted product, precisely controlling the stereochemistry required for biological activity in many carbocyclic nucleosides.

G reactant reactant reagent reagent intermediate intermediate product product start (1R, 3S)-Alcohol activated Oxyphosphonium Ion (Excellent Leaving Group) start->activated Activation reagents PPh₃ / DIAD Nucleobase (Nu-H) reagents->activated final_product Product (1R, 3R)-Configuration (Inverted Stereocenter) activated->final_product SN2 Attack by Nu-H

Caption: Stereochemical inversion via the Mitsunobu reaction mechanism.

Experimental Protocol: Stereoselective Synthesis of a Carbocyclic Nucleoside Precursor

This protocol details the coupling of this compound with 6-chloropurine, a common intermediate for antiviral drugs like Entecavir.[12]

Objective: To synthesize tert-butyl ((1R,3R)-3-(6-chloro-9H-purin-9-yl)cyclopentyl)carbamate with high stereochemical fidelity.

Materials:

  • This compound (1.0 eq.)

  • 6-Chloropurine (1.2 eq.)

  • Triphenylphosphine (PPh₃) (1.5 eq.)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Argon or Nitrogen gas supply

  • Standard glassware (flame-dried), magnetic stirrer, syringe

Protocol Steps:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction. Rationale: The organophosphine reagent and intermediates are sensitive to air and moisture.

  • Reagent Addition: To the flask, add this compound (1.0 eq.), 6-chloropurine (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Solvent Addition: Add anhydrous THF via syringe to dissolve the solids (target concentration of ~0.1 M with respect to the starting carbamate). Stir the resulting solution until all solids are dissolved.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. Rationale: The addition of DIAD is exothermic and cooling helps to control the reaction rate and prevent side reactions.

  • DIAD Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 15-20 minutes using a syringe. A color change (typically to a milky white or pale yellow suspension) is often observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure product. The byproduct, triphenylphosphine oxide, can be challenging to remove but is typically more polar than the desired product.

Self-Validation & Expected Outcome: The final product, tert-butyl ((1R,3R)-3-(6-chloro-9H-purin-9-yl)cyclopentyl)carbamate, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The stereochemical outcome (inversion) can be confirmed by NOE NMR experiments or by comparison to literature data for known compounds. The yield for this reaction is typically in the range of 70-90%.

ParameterCondition / ReagentRationale / InsightTypical Yield
Solvent Anhydrous THFAprotic and effectively solubilizes reagents. Must be anhydrous.N/A
Phosphine Triphenylphosphine (PPh₃)Standard, cost-effective phosphine for Mitsunobu reactions.70-90%
Azodicarboxylate DIAD or DEADDIAD is often preferred over DEAD due to lower toxicity.70-90%
Temperature 0 °C to Room TempInitial cooling controls exothermicity; warming allows reaction to proceed to completion.N/A
Nucleophile 6-Chloropurine, PhthalimideWorks well with N-nucleophiles. Acidity of N-H bond is important (pKa < 13).Varies

Broader Synthetic Utility and Strategic Considerations

While the Mitsunobu reaction is a flagship application, the functionalities of this compound allow for diverse synthetic manipulations:

  • Alternative Alcohol Transformations: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate). Subsequent SN2 displacement with various nucleophiles provides an alternative route to inverted products, avoiding the specific reagents and byproducts of the Mitsunobu reaction.

  • Amine Group Manipulation: Following the coupling reaction, the Boc-protecting group on the amine can be easily removed under acidic conditions (e.g., TFA in DCM, or methanolic HCl). The resulting free amine is a versatile handle for further functionalization, such as amide bond formation, reductive amination, or urea formation, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

This strategic flexibility cements the role of this compound as a high-value intermediate for constructing complex, stereochemically defined molecules in the drug discovery pipeline.

References

  • Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS.
  • Synthesis of Chiral Cyclopentenones.
  • Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases.
  • Total Synthesis of Entecavir.
  • Synthesis of entecavir and its novel class of analogs.
  • Stereoselective Syntheses of Carbocyclic Nucleosides.University of Hamburg, Department of Chemistry.
  • Synthesis of Entecavir and Its Novel Class of Analogs.
  • Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues.KU Leuven, Lirias.
  • Synthesis of (±)-Entecavir.
  • Synthesis of entecavir (S.10)
  • Aryl cyclopentylamines in bioactive synthetic compounds and natural products.
  • tert-butyl ((1R,3S)-3-hydroxycyclopentyl)
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)
  • The significance of chirality in contemporary drug discovery-a mini review.RSC Publishing.
  • Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor.
  • tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)
  • tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)
  • Tert-butyl N-[(1r,3s)
  • The Essential Role of Chiral Amines in Drug Discovery and Development.NINGBO INNO PHARMCHEM CO.,LTD.
  • tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate.
  • The significance of chirality in contemporary drug discovery-a mini review.
  • tert-butyl ((1R, 3S)-3-hydroxycyclopentyl)(methyl)carbamate, min 97%, 100 mg. Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjy6xvcOas98ScoUEMA_Qjg-imFmhpqY21pyvC4bSrHh04xNfvwCVj0nN3euHHysozmILwQrbX83wWSoJW5ExasvuHeJ87yn7hRjcND6H3MVPA5MqMMgsy0LIFoZMohx0T3qZzb91Oqu4s7fCczv_IWHe446ocqRr3rYnox_PwoIinMc0YVb120RG0d4PqMJqAWinvOl9g5VAi9-UA47nFytPXT2vKpYJBkA==]([Link]

Sources

Amination of Cyclopentene Precursors: A Technical Guide to Synthetic Strategies and Protocols for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminocyclopentane and aminocyclopentene scaffolds are privileged structures in medicinal chemistry, forming the core of numerous antiviral and anti-cancer agents, as well as enzyme inhibitors.[1][2] Their significance stems from their ability to act as carbocyclic nucleoside analogues, offering enhanced metabolic stability compared to their natural counterparts.[2][3] However, the stereocontrolled introduction of a nitrogen atom onto the five-membered cyclopentane ring presents a considerable synthetic challenge. This technical guide provides a comprehensive overview of key synthetic strategies for the amination of cyclopentene precursors. It delves into the mechanistic rationale behind experimental choices, offering field-proven insights and detailed protocols to empower researchers in the synthesis of these vital pharmaceutical building blocks.

Strategic Considerations in Cyclopentene Amination

The successful synthesis of an aminocyclopentane derivative for drug development hinges on strategic planning, primarily concerning stereocontrol and the selection of an appropriate starting material.

The Imperative of Stereocontrol

In drug development, the three-dimensional arrangement of atoms is critical. Enantiomers (non-superimposable mirror images) of a drug molecule can have drastically different pharmacological and toxicological profiles. Therefore, achieving high stereoselectivity (controlling the formation of specific stereoisomers) is not merely an academic exercise but a regulatory and safety necessity. Methods that provide predictable and high-fidelity control over cis/trans and R/S configurations are of paramount importance.

Precursor Selection: The Synthetic Starting Point

The choice of the cyclopentene precursor dictates the available synthetic routes. The most common and versatile starting points include:

  • Cyclopentanone: A readily available and economical precursor. It serves as a gateway to reductive amination, a robust and widely used method for amine synthesis.[4][5][6]

  • Functionalized Cyclopentenes: Precursors such as cyclopentenyl esters, halides, or triflates are ideal substrates for transition-metal-catalyzed cross-coupling reactions, offering a direct path to C-N bond formation.[7]

  • Cyclopentadiene: Often used to construct more complex bicyclic scaffolds which can then be elaborated into aminocyclopentane derivatives.

Key Synthetic Methodologies: A Mechanistic Perspective

Several distinct strategies have been developed for the amination of cyclopentene systems. The choice of method depends on the desired stereochemistry, functional group tolerance, and the availability of the precursor.

Reductive Amination of a Cyclopentanone Precursor

This is one of the most reliable and frequently employed methods for synthesizing cyclopentylamines.[4] The strategy involves the reaction of cyclopentanone with an amine to form an intermediate imine (or enamine), which is then reduced to the final amine.

  • Mechanistic Rationale: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of cyclopentanone, followed by dehydration to form a C=N double bond (the imine). This imine is then reduced in situ by a reducing agent. The choice of reducing agent is critical; mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the protonated iminium ion over the starting ketone, allowing for a convenient one-pot procedure.

  • Expertise & Insights: The pH of the reaction is crucial. Mildly acidic conditions (pH ~5-6) are typically required to facilitate both imine formation (by protonating the carbonyl oxygen) and the reduction (by protonating the imine to the more electrophilic iminium ion). For industrial applications, catalytic hydrogenation (H₂ over catalysts like Ni, Pd, or Pt) is often used as a greener and more atom-economical alternative to hydride reagents.[5]

  • Trustworthiness: This method is highly dependable, but side reactions can occur. Over-alkylation can lead to the formation of di- and tri-cyclopentylamines, especially when using ammonia. Using a methanolic solution of ammonia has been shown to be effective in suppressing the formation of these secondary and tertiary amine byproducts.[5]

Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)

For precursors that are already functionalized, the Buchwald-Hartwig amination offers a powerful and versatile method for forging the C-N bond. This reaction couples an amine with an aryl or vinyl halide/pseudohalide.[8][9]

  • Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a palladium complex. The cycle begins with the oxidative addition of the Pd(0) catalyst to the cyclopentenyl halide or triflate, forming a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final, crucial step is the reductive elimination of the aminocyclopentene product, regenerating the Pd(0) catalyst.

  • Expertise & Insights: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps. The choice of base (e.g., NaOt-Bu, Cs₂CO₃) is also critical for the efficiency of the transmetalation step.

  • Trustworthiness: This method exhibits exceptional functional group tolerance, making it suitable for complex molecule synthesis. However, catalyst poisoning and competing side reactions can be a challenge. Careful optimization of the catalyst, ligand, base, and solvent system is often necessary.[10]

Aziridination and Stereospecific Ring-Opening

This two-step approach provides exquisite control over the product's stereochemistry, making it highly valuable for synthesizing specific diastereomers.

  • Mechanistic Rationale: First, the double bond of the cyclopentene precursor is converted into a strained, three-membered aziridine ring. This reaction is often stereospecific. In the second step, the aziridine ring is opened by a nucleophile. This ring-opening typically proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon center attacked by the nucleophile.

  • Expertise & Insights: The activation of the aziridine nitrogen is key to the ring-opening step.[11][12] If the nitrogen bears an electron-donating group (a "non-activated" aziridine), it must first be activated by an electrophile to form a more reactive aziridinium ion.[13] The regioselectivity of the ring-opening (i.e., which carbon the nucleophile attacks) is governed by steric and electronic factors.

  • Trustworthiness: The predictable stereochemical outcome of the Sₙ2 ring-opening makes this a highly reliable method for asymmetric synthesis. The main challenge lies in the initial stereocontrolled aziridination step.

Data and Comparative Analysis

The selection of a synthetic route is a multi-factorial decision. The following table summarizes the key attributes of the discussed methodologies to aid in this process.

Methodology Typical Precursor Key Reagents/Catalyst Yield Range Stereocontrol Key Advantages Primary Limitations
Reductive Amination CyclopentanoneAmine, NaBH₃CN or H₂/Pd60-95%Moderate to GoodUses readily available starting materials; robust and scalable.[4][5]Limited to ketone precursors; potential for over-alkylation.
Palladium-Catalyzed Cyclopentenyl Halide/TriflateAmine, Pd-catalyst, Ligand, Base70-98%High (Retentive)Excellent functional group tolerance; broad substrate scope.[8]Requires functionalized precursors; catalyst cost and sensitivity.
Aziridination/Ring-Opening CyclopenteneAziridinating agent, Nucleophile65-90% (2 steps)ExcellentPredictable and high stereoselectivity via Sₙ2 mechanism.[11]Two-step process; may require activation of the aziridine ring.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key experiments described. They are intended as a starting point for laboratory synthesis and should be adapted as necessary.

Protocol 1: One-Pot Reductive Amination of Cyclopentanone

This protocol describes the synthesis of N-benzylcyclopentanamine from cyclopentanone and benzylamine.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
CyclopentanoneC₅H₈O84.120.84 g (0.91 mL)10.0 mmol
BenzylamineC₇H₉N107.151.07 g (1.09 mL)10.0 mmol
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.942.54 g12.0 mmol
Dichloroethane (DCE)C₂H₄Cl₂98.9640 mL-
Acetic AcidCH₃COOH60.050.57 mL10.0 mmol

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (10.0 mmol) and benzylamine (10.0 mmol).

  • Dissolve the reactants in dichloroethane (40 mL).

  • Add acetic acid (10.0 mmol) to the solution. The acid catalyzes the formation of the iminium ion intermediate.

  • Stir the mixture at room temperature for 20 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (12.0 mmol) to the stirring solution. Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylcyclopentanamine.

Self-Validation: The expected product is a colorless oil. Successful synthesis can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the ketone peak (~200 ppm) and the appearance of new aliphatic signals in the ¹³C NMR spectrum are indicative of a successful reaction.

Protocol 2: Palladium-Catalyzed Amination of Cyclopentenyl Nonaflate

This protocol outlines the coupling of a cyclopentenyl nonaflate with morpholine, a common secondary amine.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
Cyclopentenyl NonaflateC₁₀H₇F₉O₃S394.21394 mg1.0 mmol
MorpholineC₄H₉NO87.12105 mg (0.11 mL)1.2 mmol
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.7223 mg0.025 mmol
Xantphos (Ligand)C₃₉H₃₂OP₂578.6244 mg0.075 mmol
Cs₂CO₃ (Base)Cs₂CO₃325.82489 mg1.5 mmol
Toluene (Anhydrous)C₇H₈92.1410 mL-

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.025 mmol), Xantphos (0.075 mmol), and Cs₂CO₃ (1.5 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (10 mL) via syringe, followed by cyclopentenyl nonaflate (1.0 mmol) and morpholine (1.2 mmol).

  • Seal the flask and heat the reaction mixture to 100 °C in an oil bath.

  • Stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired aminocyclopentene product.

Self-Validation: Successful coupling is indicated by the consumption of the nonaflate starting material and the appearance of a new product with a mass corresponding to the coupled amine. NMR spectroscopy will confirm the incorporation of the morpholine moiety.

Visualization of Key Pathways and Workflows

Visual diagrams are essential for understanding complex reaction mechanisms and synthetic workflows.

G cluster_0 Precursors cluster_1 Amination Strategies cluster_2 Product Cyclopentanone Cyclopentanone Reductive_Amination Reductive Amination Cyclopentanone->Reductive_Amination  Amine, [H] Cyclopentene Cyclopentene Aziridination Aziridination + Ring Opening Cyclopentene->Aziridination  [N], Nu: Cyclopentenyl_X Cyclopentenyl-X (X = Br, I, OTf) Pd_Coupling Pd-Catalyzed Coupling Cyclopentenyl_X->Pd_Coupling  Amine, Pd(0) Product Aminocyclopentane Derivative Reductive_Amination->Product Aziridination->Product Pd_Coupling->Product

Caption: Overview of synthetic routes to aminocyclopentane derivatives.

G pd0 Pd(0)L pd2_complex R-Pd(II)L (X) pd0->pd2_complex Oxidative Addition (+ R-X) pd2_amido R-Pd(II)L (NR'₂) pd2_complex->pd2_amido Ligand Exchange (+ HNR'₂) (- HX) pd2_amido->pd0 Reductive Elimination product R-NR'₂ pd2_amido->product reactants R-X + HNR'₂

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Conclusion and Future Outlook

The amination of cyclopentene precursors is a cornerstone of modern medicinal chemistry. Strategies such as reductive amination, palladium-catalyzed cross-coupling, and aziridination/ring-opening provide a robust toolkit for accessing a diverse range of aminocyclopentane structures. The choice of methodology is a strategic decision guided by factors like precursor availability, required stereochemistry, and functional group compatibility. Looking forward, the development of more sustainable and efficient methods, including biocatalytic approaches using engineered enzymes and novel transition-metal-free aminations, will undoubtedly expand the synthetic possibilities, enabling the creation of next-generation therapeutics with greater precision and efficiency.[14][15][16]

References

  • Zaed, A. M., Grafton, M. W., Ahmad, S., & Sutherland, A. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. The Journal of Organic Chemistry, 79(3), 1511–1515. [Link]

  • De Clercq, E., & Holý, A. (2005). Synthesis of aminocyclopentane carboxylic acids.
  • Wang, Z., & Buchwald, S. L. (2018). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. Journal of the American Chemical Society, 140(19), 5894–5898. [Link]

  • Wang, X., et al. (2021). Amination of cyclopentanone and accompanied by-reactions. ResearchGate. [Link]

  • Doležal, P., et al. (2018). Reductive amination of cyclopentanone. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Organic Chemistry Portal. [Link]

  • Ohfune, Y., & Tomita, M. (1982). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Journal of the American Chemical Society, 104(12), 3511–3513. [Link]

  • Hussain, A., et al. (2019). 4-Aminocyclopentane-1,3-diols as Platforms for Diversity: Synthesis of Anandamide Analogs. ResearchGate. [Link]

  • Hussain, A., Wulf, G., & Iqbal, J. (2013). 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of anandamide analogs. Medicinal Chemistry, 9(6), 836–844. [Link]

  • Musaev, D. G., & Morokuma, K. (2000). The Mechanism of Hydroamination of Allenes, Alkynes, and Alkenes Catalyzed by Cyclopentadienyltitanium – Imido Complexes: A Density Functional Study. Organometallics, 19(17), 3327–3335. [Link]

  • American Chemical Society. (2025). Investigation into eco-friendly, transition metal-free C–H amination reaction. ACS Fall 2025 Abstracts. [Link]

  • Wikipedia. (n.d.). Hydroamination. Wikipedia. [Link]

  • Johnson, J. S., & Bergman, R. G. (2001). Imidotitanium Complexes as Hydroamination Catalysts: Substantially Enhanced Reactivity from an Unexpected Cyclopentadienide/Amide Ligand Exchange. Journal of the American Chemical Society, 123(12), 2923–2924. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

  • Lee, J. H., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry, 33, 116024. [Link]

  • Wang, Y., et al. (2023). A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. Molecules, 28(14), 5397. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Choi, S., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1689. [Link]

  • Xiao, Q., et al. (2012). Transition-Metal-Free Electrophilic Amination of Arylboroxines. Organic Chemistry Portal. [Link]

  • Choi, S., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar. [Link]

  • ResearchGate. (2025). Transition-Metal-Free Amination of Aryl boronic Acids and Their Derivatives. ResearchGate. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Choi, S., et al. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry, 7, 466. [Link]

  • Baxter, C. A., et al. (2006). Expedited Palladium-Catalyzed Amination of Aryl Nonaflates through the Use of Microwave-Irradiation and Soluble Organic Amine Bases. Organic Chemistry Portal. [Link]

  • Trost, B. M., & St. Mary, I. J. (2016). General palladium-catalyzed cross coupling of cyclopropenyl esters. Chemical Science, 7(1), 379–384. [Link]

  • Sharma, M., et al. (2022). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 12(7), 751. [Link]

Sources

The Strategic Application of Chiral 1,3-Amino Alcohols in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Kinase Inhibitor Design

The landscape of kinase inhibitor development is increasingly dominated by the pursuit of enhanced selectivity and potency to improve therapeutic outcomes and minimize off-target effects. Kinases, a vast family of enzymes crucial for cellular signaling, possess highly conserved ATP-binding sites, making the design of isoform-selective inhibitors a formidable challenge.[1][2] A pivotal strategy in overcoming this challenge lies in the exploitation of molecular chirality, where the three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with a biological target.[3] Chiral scaffolds, particularly those presenting specific spatial orientations of functional groups, can engage in unique interactions within the kinase active site, leading to superior affinity and selectivity.[4]

This application note explores the utility of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate and its structural analogs, such as the corresponding cyclobutane derivatives, as premier chiral building blocks in the synthesis of innovative kinase inhibitors. While the user's query specified a cyclopentyl moiety, the core principles and synthetic methodologies are powerfully illustrated in the synthesis of the Janus kinase 1 (JAK1) selective inhibitor, Abrocitinib (PF-04965842) .[4] Abrocitinib employs a cis-1,3-disubstituted cyclobutane scaffold, a close structural and stereochemical relative of the title compound, to achieve its remarkable selectivity and efficacy in treating autoimmune diseases like atopic dermatitis.[5] This guide will provide an in-depth analysis of the synthetic rationale and detailed protocols for leveraging these chiral intermediates in the construction of clinically relevant kinase inhibitors.

The Significance of the cis-1,3-Amino Alcohol Scaffold in JAK1 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, plays a central role in cytokine signaling pathways implicated in numerous inflammatory and autoimmune disorders.[1] The development of selective JAK inhibitors is a key focus in medicinal chemistry. Tofacitinib, an earlier generation JAK inhibitor, demonstrated the therapeutic potential of targeting this pathway but exhibited a broader selectivity profile.[5]

The design of Abrocitinib represents a significant advancement in achieving JAK1 selectivity. This selectivity is, in large part, attributable to the specific geometry of the cis-N-((1s,3s)-3-(methylamino)cyclobutyl)propane-1-sulfonamide side chain, which is derived from a chiral cis-3-amino-cyclobutanol precursor.[4]

Rationale for the Chiral Scaffold:

  • Optimal Vectorial Orientation: The rigid, puckered structure of the cyclobutane ring, with its cis-1,3-disubstitution, projects the methylamino group and the propanesulfonamide moiety in distinct vectors. This precise spatial arrangement allows the methylamino group to form a crucial hydrogen bond interaction with the hinge region of the JAK1 active site, while the sulfonamide can engage with surface residues, contributing to overall binding affinity and selectivity.

  • Reduced Off-Target Interactions: The constrained conformation of the cyclobutane ring limits the flexibility of the side chain, reducing the likelihood of unwanted interactions with the active sites of other kinases, such as JAK2 and JAK3. This structural rigidity is a key factor in minimizing off-target effects.

  • Improved Physicochemical Properties: Cyclobutanes are known to enhance the metabolic stability and solubility of drug candidates, contributing to favorable pharmacokinetic profiles.[6]

The following diagram illustrates the general structure of Abrocitinib, highlighting the key chiral cyclobutane core.

References

Troubleshooting & Optimization

Technical Support Center: Deprotection of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the deprotection of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing the tert-butoxycarbonyl (Boc) protecting group from this valuable chiral building block. The presence of a secondary hydroxyl group on the cyclopentane ring introduces specific challenges that require careful consideration to ensure high yield and purity of the desired (1R,3S)-3-aminocyclopentanol.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during this critical synthetic step.

Understanding the Core Challenge

The primary challenge in the deprotection of this compound lies in the acid-lability of both the Boc group and the secondary alcohol. Standard acidic conditions, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, while effective for Boc removal, can also promote undesirable side reactions involving the hydroxyl moiety.[1][2] The key to a successful deprotection is to achieve selective cleavage of the carbamate without affecting the alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the acidic deprotection of this compound?

A1: The two most prevalent side reactions are:

  • Dehydration: The acidic conditions can protonate the secondary hydroxyl group, converting it into a good leaving group (water). Subsequent elimination leads to the formation of cyclopentene byproducts. This is a classic E1 elimination pathway for secondary alcohols in the presence of strong, non-nucleophilic acids.[3]

  • O-tert-butylation: The tert-butyl cation generated during the cleavage of the Boc group is a potent electrophile.[4] It can be trapped by the nucleophilic secondary hydroxyl group, resulting in the formation of a tert-butyl ether byproduct.[1]

Q2: My reaction is sluggish or incomplete when using standard TFA/DCM conditions. What could be the cause?

A2: Incomplete deprotection under standard conditions (e.g., 20-50% TFA in DCM) can be due to several factors:

  • Insufficient Acid Stoichiometry: Ensure a sufficient excess of acid is used to drive the reaction to completion.

  • Low Temperature: While starting at 0 °C is recommended to control exothermicity, the reaction may require warming to room temperature for full conversion.

  • Water Content: The presence of excessive water can hydrolyze the tert-butyl cation and may affect the efficiency of the acid catalyst. Anhydrous conditions are generally preferred.

Q3: I am observing multiple spots on my TLC analysis post-deprotection. How can I identify the byproducts?

A3: The primary product, (1R,3S)-3-aminocyclopentanol, is a polar compound. The likely byproducts can be tentatively identified by their relative polarities:

  • Starting Material: Less polar than the product amine.

  • Dehydration Product (Cyclopentenyl Amine): Less polar than the desired product due to the loss of the hydroxyl group.

  • O-tert-butylated Product: Significantly less polar than the desired product due to the masking of the hydroxyl group and increased lipophilicity.

Confirmation of these structures should be performed using spectroscopic methods such as LC-MS and NMR.

Q4: Are there any "greener" alternatives to chlorinated solvents like DCM for Boc deprotection?

A4: Yes, while DCM is common, other solvents can be employed. For instance, HCl in dioxane is a standard alternative.[5][6] For milder conditions, some protocols have explored the use of aqueous systems or even catalyst-free deprotection in boiling water, although the compatibility with the hydroxyl group would need to be carefully evaluated for this specific substrate.[2][7] Greener solvent choices like diethyl carbonate and propylene carbonate have also been investigated, though they may require optimization.[8]

Troubleshooting Guide

This section provides a structured approach to overcoming common experimental hurdles.

Problem 1: Low Yield of the Desired Amine with Significant Byproduct Formation
Potential Cause Explanation Recommended Solution
Harsh Acidic Conditions High concentrations of strong acids (TFA, HCl) and elevated temperatures promote dehydration and O-tert-butylation.1. Reduce Acid Concentration: Titrate the amount of acid to the minimum required for complete deprotection. 2. Lower Reaction Temperature: Maintain the reaction at 0 °C for a longer duration. 3. Use Scavengers: Add a scavenger like triisopropylsilane (TIPS) or anisole to the reaction mixture to trap the tert-butyl cation and prevent O-alkylation.[9]
Prolonged Reaction Time Extended exposure to acidic conditions increases the likelihood of side reactions, even under milder conditions.Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Problem 2: Incomplete Deprotection
Potential Cause Explanation Recommended Solution
Insufficient Acid The Boc group requires a stoichiometric amount of acid for cleavage, and an excess is often needed to drive the reaction.Gradually increase the equivalents of acid while monitoring for byproduct formation.
Steric Hindrance The cyclopentyl ring may impart some steric hindrance, slowing down the protonation of the carbamate.Increase the reaction time at a controlled temperature (e.g., 0 °C to room temperature) and monitor progress.
Visualizing the Troubleshooting Workflow

troubleshooting_workflow start Start Deprotection check_completion Reaction Complete? start->check_completion analyze_purity Analyze Purity (TLC/LC-MS) check_completion->analyze_purity Yes incomplete Incomplete Reaction check_completion->incomplete No low_yield Low Yield / Impure analyze_purity->low_yield Low Purity success Successful Deprotection analyze_purity->success High Purity Increase Acid/Time Increase Acid Conc. or Reaction Time incomplete->Increase Acid/Time Troubleshoot Implement Milder Conditions Use Milder Acid / Lower Temp / Add Scavengers low_yield->Implement Milder Conditions Troubleshoot Increase Acid/Time->check_completion Implement Milder Conditions->start

Caption: Troubleshooting workflow for Boc deprotection.

Advanced Solutions & Alternative Protocols

When standard acidic deprotection fails to provide the desired outcome, several alternative strategies can be employed.

Milder Acidic Conditions

For substrates sensitive to strong acids, milder reagents can be effective.

  • Aqueous Phosphoric Acid: This provides a less harsh acidic environment and can be effective for Boc deprotection while minimizing side reactions with acid-sensitive groups.[10]

  • Lewis Acids: Catalytic amounts of Lewis acids such as ZnBr₂ or TMSI can facilitate Boc removal under non-protic conditions, which may suppress dehydration.[11]

Non-Acidic Deprotection Methods

In cases of extreme acid sensitivity, avoiding acidic conditions altogether is the best approach.

  • Oxalyl Chloride in Methanol: This system has been reported as a mild and efficient method for deprotecting a wide range of N-Boc protected amines, including those with acid-labile functionalities.[12][13][14] The reaction proceeds at room temperature and is tolerant of many functional groups.[15]

  • Thermal Deprotection: Heating the Boc-protected amine in a suitable solvent (e.g., refluxing in water or a high-boiling organic solvent) can induce thermolytic cleavage of the Boc group.[2][16]

Orthogonal Protection Strategy

For multi-step syntheses where the hydroxyl group requires protection during other transformations, an orthogonal strategy is highly recommended.[17][18] This involves protecting the hydroxyl group with a functionality that is stable to the conditions required for Boc deprotection.

orthogonal_protection start Starting Material: This compound protect_oh Protect -OH (e.g., TBDMSCl, Imidazole) start->protect_oh deprotect_boc Deprotect Boc (TFA or HCl) protect_oh->deprotect_boc deprotect_silyl Deprotect -OTBDMS (e.g., TBAF) deprotect_boc->deprotect_silyl final_product Final Product: (1R,3S)-3-aminocyclopentanol deprotect_silyl->final_product

Sources

Side reactions during the activation of the hydroxyl group in Boc-aminocyclopentanol.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with Boc-aminocyclopentanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the activation of the hydroxyl group in this versatile building block. Drawing from extensive field experience and established chemical principles, this resource aims to help you navigate potential challenges and optimize your synthetic outcomes.

Introduction

Boc-aminocyclopentanol is a valuable chiral intermediate in the synthesis of numerous pharmaceutical agents. The activation of its secondary hydroxyl group is a critical step for subsequent nucleophilic substitution, often with the goal of introducing pharmacologically relevant moieties. However, this seemingly straightforward transformation can be complicated by a variety of side reactions, leading to reduced yields, complex purification challenges, and ambiguous analytical results. This guide will dissect these common issues, explain their mechanistic origins, and provide actionable solutions.

Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered during the hydroxyl group activation of Boc-aminocyclopentanol.

Q1: My reaction is producing a significant amount of an elimination product (cyclopentene derivative). Why is this happening and how can I prevent it?

A1: The formation of a cyclopentene byproduct is a classic example of a competing elimination reaction (E2 or E1), which is often promoted by the conditions used for hydroxyl activation.[1][2]

Mechanistic Insight: Activation of the hydroxyl group, for instance by sulfonylation (e.g., with TsCl, MsCl) or under Mitsunobu conditions, converts it into a good leaving group.[3] If a sufficiently strong base is present, or if the reaction conditions favor carbocation formation, a proton on an adjacent carbon can be abstracted, leading to the formation of a double bond. In the context of cyclopentanol, this dehydration is a common pathway.[4][5]

Troubleshooting and Prevention:

  • Choice of Base: When using sulfonyl chlorides, avoid strong, sterically hindered bases like DBU or t-BuOK if elimination is a problem. Instead, use a non-nucleophilic, milder base such as triethylamine (TEA) or pyridine at low temperatures (e.g., 0 °C to -20 °C).

  • Reaction Temperature: Lowering the reaction temperature generally disfavors elimination pathways, which often have a higher activation energy than the desired substitution.

  • Activating Agent: Consider using an activating agent that is less prone to promoting elimination. For example, activation with SOCl₂ can sometimes lead to more elimination than MsCl or TsCl. The Mitsunobu reaction, when performed under carefully controlled, non-acidic conditions, can be an excellent alternative for minimizing elimination.[6][7][8]

Q2: I am observing N-alkylation or N-acylation instead of the desired O-activation. What causes this and how can I ensure O-selectivity?

A2: The Boc-protected amino group, while designed to be non-nucleophilic, can sometimes participate in side reactions, especially under basic conditions or with highly reactive electrophiles.[9][10]

Mechanistic Insight: The nitrogen atom of the Boc-carbamate is generally considered protected.[11][][13] However, the carbamate proton can be abstracted by a strong base, generating an amidate anion. This anion, although resonance-stabilized, can exhibit nucleophilicity at the nitrogen atom, leading to undesired N-alkylation or N-acylation.[14][15] This is particularly prevalent if the hydroxyl group's reactivity is sterically hindered.[16][17]

Troubleshooting and Prevention:

  • Base Selection: Avoid using excessively strong bases like NaH or LDA if N-alkylation is observed. Milder bases like TEA or DIPEA are less likely to deprotonate the Boc-carbamate.

  • Order of Addition: Adding the activating agent (e.g., sulfonyl chloride) to a solution of the Boc-aminocyclopentanol and a mild base at low temperature can favor O-sulfonylation.[18]

  • Protecting Group Strategy: In particularly challenging cases, it may be necessary to use a different protecting group for the amine that is more robust under the planned activation conditions. However, for most standard activations, careful control of reaction conditions should suffice.

Q3: My Mitsunobu reaction is sluggish and gives low yields. What are the common pitfalls with this reaction for Boc-aminocyclopentanol?

A3: The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of secondary alcohols, but its success is highly dependent on reagent quality, stoichiometry, and reaction setup.[3][6][8]

Common Issues and Solutions:

Problem Probable Cause(s) Recommended Solution(s)
Low Conversion - Impure or degraded reagents (PPh₃, DEAD/DIAD).- Insufficient equivalents of reagents.- Steric hindrance around the hydroxyl group.[16][19]- Use freshly purified or newly purchased reagents. PPh₃ can oxidize to PPh₃=O over time.- Use a slight excess (1.2-1.5 equivalents) of PPh₃ and the azodicarboxylate.- Increase reaction time or gently warm the reaction (e.g., to 40 °C), but monitor for side reactions.
Complex Mixture of Products - Side reactions involving the nucleophile or the Boc group.- Formation of triphenylphosphine oxide and reduced azodicarboxylate byproducts complicating purification.- Ensure the pKa of the nucleophile is appropriate (generally < 13).[8]- Use polymer-supported PPh₃ or modified reagents designed for easier purification.
Inconsistent Results - Sensitivity to moisture.- Order of addition.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).- A common and effective procedure is to add the azodicarboxylate (DEAD or DIAD) dropwise to a cold (0 °C) solution of the alcohol, nucleophile, and PPh₃.[20]
Q4: I am seeing evidence of Boc group migration. Is this possible and under what conditions does it occur?

A4: Yes, N-to-O Boc group migration, while not the most common side reaction, can occur under specific, typically basic, conditions.[21]

Mechanistic Insight: This intramolecular process is often triggered by the formation of an alkoxide from the hydroxyl group. The negatively charged oxygen can then attack the carbonyl carbon of the Boc group, leading to the formation of a carbonate and a free amine. This is more likely if a strong base is used and the desired intermolecular reaction is slow.

Troubleshooting and Prevention:

  • Avoid Strong Bases: The use of strong bases like sodium hydride (NaH) or potassium tert-butoxide can promote the formation of the alkoxide that initiates the migration.[21]

  • Temperature Control: Keep the reaction temperature as low as feasible to disfavor this intramolecular rearrangement.

  • Rapid Subsequent Reaction: Ensure that the activation and subsequent reaction with the desired nucleophile occur at a reasonable rate to consume the activated alcohol before migration can take place.

Troubleshooting Guides by Activation Method

Guide 1: Sulfonylation (e.g., with TsCl, MsCl)

This method is widely used for converting the hydroxyl group into a good leaving group (tosylate or mesylate).

Workflow and Potential Side Reactions:

Caption: Sulfonylation pathway and common side reactions.

Detailed Protocol for Minimizing Side Reactions:

  • Dissolve Boc-aminocyclopentanol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) or pyridine (2.0-3.0 eq) and stir for 10 minutes.

  • Add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC. If the reaction is slow, allow it to warm to room temperature gradually.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry over sodium sulfate, and purify by column chromatography.

Guide 2: Mitsunobu Reaction

Ideal for achieving inversion of stereochemistry at the hydroxyl-bearing carbon.

Workflow and Potential Side Reactions:

Caption: Mitsunobu reaction pathway and byproducts.

Detailed Protocol for a Successful Mitsunobu Reaction:

  • Dissolve Boc-aminocyclopentanol (1.0 eq), the acidic nucleophile (e.g., a carboxylic acid, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Prepare a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF.

  • Add the DEAD/DIAD solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir until TLC indicates consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Purification can be challenging due to byproducts. Column chromatography is typically required. Sometimes, precipitating the triphenylphosphine oxide from a nonpolar solvent (like ether or hexanes) prior to chromatography can be effective.

Concluding Remarks

The successful activation of the hydroxyl group in Boc-aminocyclopentanol hinges on a careful consideration of the interplay between the substrate, reagents, and reaction conditions. By understanding the mechanistic underpinnings of potential side reactions such as elimination, N-alkylation, and Boc migration, researchers can proactively select conditions that favor the desired transformation. This guide provides a framework for troubleshooting common issues, but it is essential to remember that each specific substrate and nucleophile combination may require empirical optimization. Careful monitoring by techniques like TLC or LC-MS is paramount to diagnosing issues early and making informed adjustments to the reaction protocol.

References

  • Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021). Available at: [Link]

  • Protective Groups - Organic Chemistry Portal. Available at: [Link]

  • Write the reaction for elimination reaction of cyclopentanol - Brainly.in. (2019). Available at: [Link]

  • N-alkylation of n-alpha-boc-protected amino acids - Google Patents.
  • Protecting Groups in Organic Synthesis - ChemTalk. Available at: [Link]

  • Show how you would prepare cyclopentene from each compound. a. cyclopentanol b. cyclopentyl bromide - Pearson. (2024). Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • Stereoselective Alkylation of N-Boc-protected-5-substituted δ-Lactams: Synthesis of α,δ-Disubstituted δ-Amino Acids | Organic Letters - ACS Publications. Available at: [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization | Request PDF - ResearchGate. Available at: [Link]

  • Reaction of Cyclopentanol with Sulfuric Acid - YouTube. (2009). Available at: [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]

  • An Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration. Mechanism and Application - PMC - NIH. Available at: [Link]

  • Mitsunobu Reaction - Organic Chemistry. (2019). Available at: [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. Available at: [Link]

  • Mitsunobu Reaction - Chemistry Steps. Available at: [Link]

  • Mitsunobu reaction issues : r/chemistry - Reddit. (2018). Available at: [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols - ResearchGate. Available at: [Link]

  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC - NIH. Available at: [Link]

  • Cyclopentanol | C5H10O - PubChem - NIH. Available at: [Link]

  • Cyclopentanol - Wikipedia. Available at: [Link]

  • CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8. Available at: [Link]

  • Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry - YouTube. (2021). Available at: [Link]

  • Oxidative β-C–H sulfonylation of cyclic amines - PMC - NIH. Available at: [Link]

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. Available at: [Link]

  • Intramolecular Cyclization | Encyclopedia MDPI. (2023). Available at: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - Frontiers. (2019). Available at: [Link]

  • An efficient and rapid intramolecular cyclization of a quadruple Mannich reaction for one-pot synthesis of pentaazaphenalenes and their antimicrobial activities - RSC Publishing. Available at: [Link]

  • Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. Available at: [Link]

  • Does steric hindrance affect the enantiomer ratio in a reaction? - Chemistry Stack Exchange. (2024). Available at: [Link]

  • Give the structures of the intermediates and products V through Z... | Study Prep in Pearson+. Available at: [Link]

  • Steric Strain & Steric Effect @vchemicalsciences9396 - YouTube. (2023). Available at: [Link]

Sources

Purification strategies for diastereomeric mixtures of cyclopentane derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of diastereomeric mixtures of cyclopentane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter the challenges of separating these closely related stereoisomers. As diastereomers possess distinct physical and chemical properties, a variety of purification strategies can be employed.[1][2] This resource provides practical, in-depth guidance in a question-and-answer format to troubleshoot common issues and streamline your purification workflows.

Section 1: Frequently Asked Questions (FAQs) by Purification Technique

This section addresses common questions related to the primary methods for separating diastereomeric mixtures of cyclopentane derivatives.

High-Performance Liquid Chromatography (HPLC)

Q1: My diastereomers are co-eluting or have very poor resolution in reverse-phase HPLC. What should I try?

A1: Co-elution in reverse-phase HPLC is a common issue when diastereomers have very similar polarities. Here’s a systematic approach to troubleshoot:

  • Mobile Phase Optimization:

    • Gradient Adjustment: A shallower gradient can increase the separation window between closely eluting peaks.

    • Solvent Composition: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Sometimes, switching the organic modifier can alter selectivity.

    • Additives: The addition of small amounts of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and sometimes resolution, especially for compounds with ionizable groups.

  • Stationary Phase Considerations:

    • Column Chemistry: Not all C18 columns are the same. Switching to a C18 column with a different bonding density or end-capping, or even a different stationary phase chemistry (e.g., Phenyl-Hexyl, Cyano), can significantly alter selectivity.

    • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and may resolve closely eluting peaks.

  • Temperature: Adjusting the column temperature can influence selectivity. Try running the separation at both higher and lower temperatures to see the effect on resolution.

Q2: Should I use normal-phase or reverse-phase HPLC for my cyclopentane diastereomers?

A2: The choice between normal-phase (NP) and reverse-phase (RP) HPLC depends on the overall polarity of your cyclopentane derivatives.

  • Normal-Phase HPLC is often effective for separating diastereomers, especially for less polar compounds.[1] It utilizes a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate). The separation is based on the differential interaction of the diastereomers' polar functional groups with the stationary phase.

  • Reverse-Phase HPLC is generally the first choice for polar and moderately non-polar compounds. It uses a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile).

Recommendation: If you are struggling with RP-HPLC, trying a NP-HPLC method is a logical next step, as the separation mechanism is different and may provide the necessary selectivity.[3]

Q3: When is chiral HPLC necessary for separating diastereomers?

A3: It is a common misconception that chiral HPLC is required for diastereomer separation. Diastereomers are distinct compounds with different physical properties and can be separated on standard, achiral chromatography columns.[2][4] Chiral chromatography is specifically required for the separation of enantiomers, which are non-superimposable mirror images and have identical physical properties in an achiral environment.[4]

Flash Column Chromatography

Q1: I'm not getting good separation of my diastereomers on a silica gel flash column. How can I improve this?

A1: Flash chromatography is a powerful tool for preparative separation of diastereomers. Here’s how to enhance resolution:

  • Solvent System Selection:

    • TLC is Key: Before running the column, meticulously develop a solvent system using Thin Layer Chromatography (TLC). Aim for a solvent mixture that gives a clear separation of your diastereomer spots with Rf values between 0.2 and 0.4.

    • Solvent Polarity: If the spots are too high on the TLC plate (high Rf), your solvent system is too polar. If they are at the baseline (low Rf), it's not polar enough.

    • Test Multiple Systems: Don't rely on a single solvent system. Try different combinations of non-polar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, dichloromethane, acetone) solvents.

  • Column and Packing:

    • Column Dimensions: Use a longer, narrower column for better resolution.

    • Proper Packing: Ensure the silica gel is packed uniformly to avoid channeling, which can significantly decrease separation efficiency. A well-packed column is critical.

  • Loading Technique:

    • Dry Loading: For compounds that are not highly soluble in the mobile phase, dry loading onto a small amount of silica can improve the separation by creating a more concentrated starting band.

    • Minimize Loading Volume: Dissolve your sample in the minimum amount of solvent possible for wet loading.

Q2: My compound seems to be degrading on the silica gel column. What can I do?

A2: Some cyclopentane derivatives can be sensitive to the acidic nature of silica gel.

  • Neutralize the Silica: You can neutralize the silica gel by washing the column with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%), before loading your sample.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, or a bonded phase like diol or amino-propylated silica.

  • Reverse-Phase Flash Chromatography: If your compound is sufficiently polar, reverse-phase flash chromatography using a C18-functionalized silica is an excellent alternative.[2]

Crystallization

Q1: I've tried to separate my diastereomers by crystallization, but they always co-crystallize. What are my options?

A1: Co-crystallization is a common challenge. Here are some strategies to overcome it:

  • Solvent Screening: The choice of solvent is critical. Systematically screen a wide range of solvents with varying polarities and functionalities. The goal is to find a solvent in which one diastereomer is significantly less soluble than the other at a given temperature.

  • Seeding: If you have a small amount of one of the pure diastereomers, you can use it to seed a supersaturated solution of the mixture.[5] This can encourage the selective crystallization of that diastereomer.

  • Crystallization-Induced Diastereomer Transformation (CIDT): For diastereomers that can epimerize at one or more stereocenters, CIDT can be a powerful technique.[6][7] This process combines crystallization with in-situ epimerization, allowing for the conversion of a mixture of diastereomers into a single, crystalline diastereomer.[8] This often involves the use of a base or an acid to facilitate the equilibrium between the diastereomers in solution, while the thermodynamically more stable diastereomer crystallizes out, driving the equilibrium towards its formation.[6][7][8]

Q2: How can I find a suitable solvent for fractional crystallization?

A2: A systematic approach to solvent screening is recommended:

  • Solubility Testing: Test the solubility of your diastereomeric mixture in a variety of solvents at room temperature and at an elevated temperature.

  • Ideal Characteristics: An ideal solvent will dissolve your compound completely at a higher temperature but will result in the precipitation of primarily one diastereomer upon cooling.

  • Solvent Mixtures: If a single solvent is not effective, try binary or even ternary solvent systems. For example, you can dissolve your compound in a good solvent (like dichloromethane or ethyl acetate) and then slowly add a poor solvent (like hexanes or pentane) until turbidity is observed. Then, allow the solution to slowly cool.

Supercritical Fluid Chromatography (SFC)

Q1: What are the advantages of using SFC for diastereomer purification?

A1: SFC has emerged as a powerful technique for both analytical and preparative chiral separations.[9][10] Its main advantages include:

  • Speed: SFC is typically 3-5 times faster than HPLC.[9]

  • Efficiency: The low viscosity and high diffusivity of supercritical CO2 lead to high chromatographic efficiency.[10]

  • Green Chemistry: The primary mobile phase component, CO2, is non-toxic, non-flammable, and readily available.[9][10] This significantly reduces the consumption of organic solvents compared to normal-phase HPLC.

  • Complementary Selectivity: SFC can often provide different selectivity compared to HPLC, making it a valuable alternative when other methods fail.[11]

Q2: When should I consider using SFC?

A2: SFC is particularly well-suited for:

  • High-throughput screening of chiral and achiral separations.[12]

  • Preparative scale purification where large amounts of solvent would be used in traditional HPLC.

  • Separation of less polar compounds that are challenging to analyze by reverse-phase HPLC.

Section 2: Troubleshooting Guide

This section provides a more general troubleshooting framework for common issues encountered during the purification of cyclopentane diastereomers.

Problem Potential Cause Recommended Solution(s)
No separation of diastereomers Insufficient difference in the physical properties of the diastereomers under the chosen conditions.Chromatography: Change the stationary phase, mobile phase composition, or switch to a different chromatographic technique (e.g., NP-HPLC to RP-HPLC, or HPLC to SFC).Crystallization: Conduct a thorough solvent screen; consider derivatization to create diastereomers with more distinct properties.
Poor peak shape in chromatography (tailing or fronting) Column overload, secondary interactions with the stationary phase, or inappropriate mobile phase pH.Reduce sample load. Add a mobile phase modifier: For acidic compounds, add a small amount of acid (e.g., TFA, formic acid). For basic compounds, add a small amount of base (e.g., triethylamine, ammonia).Change the stationary phase.
Sample recovery is low Adsorption onto the stationary phase, degradation of the compound, or co-elution with impurities.For adsorption: Try a different stationary phase (e.g., alumina instead of silica) or add a modifier to the mobile phase.For degradation: Use a milder purification technique or a less reactive stationary phase. Ensure your sample is stable under the purification conditions.For co-elution: Optimize the separation method for better resolution.
Inconsistent results between runs Changes in experimental conditions (temperature, mobile phase composition), column degradation, or sample instability.Ensure consistent experimental parameters. Equilibrate the column properly before each run. Check for column degradation and replace if necessary. Verify the stability of your sample over time.

Section 3: Experimental Protocol and Workflow

Workflow for Selecting a Purification Strategy

The following diagram outlines a logical workflow for choosing the most appropriate purification strategy for your diastereomeric mixture of cyclopentane derivatives.

Purification_Strategy start Diastereomeric Mixture of Cyclopentane Derivative check_properties Assess Properties: - Polarity - Stability - Scale start->check_properties chromatography Chromatographic Methods check_properties->chromatography Primary Approach crystallization Crystallization Methods check_properties->crystallization If compounds are crystalline tlc_hplc_screen TLC / Analytical HPLC Screen chromatography->tlc_hplc_screen solvent_screen Solvent Screen for Crystallization crystallization->solvent_screen derivatization Consider Derivatization derivatization->start Re-evaluate tlc_hplc_screen->derivatization Poor separation flash_chrom Preparative Flash Chromatography tlc_hplc_screen->flash_chrom Good separation & larger scale prep_hplc_sfc Preparative HPLC / SFC tlc_hplc_screen->prep_hplc_sfc Difficult separation or high purity needed pure_diastereomers Pure Diastereomers flash_chrom->pure_diastereomers prep_hplc_sfc->pure_diastereomers solvent_screen->derivatization No suitable solvent fractional_cryst Fractional Crystallization solvent_screen->fractional_cryst Solubility difference found cidt Crystallization-Induced Diastereomer Transformation solvent_screen->cidt Epimerizable center present fractional_cryst->pure_diastereomers cidt->pure_diastereomers

Caption: Decision workflow for purification strategy selection.

Detailed Protocol: Separation of Diastereomers by Flash Column Chromatography

This protocol provides a step-by-step guide for the preparative separation of a diastereomeric mixture of cyclopentane derivatives using flash column chromatography.

Materials:

  • Diastereomeric mixture of cyclopentane derivative

  • Silica gel (for flash chromatography)

  • TLC plates (silica gel 60 F254)

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate)

  • Glass column for flash chromatography

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Method Development: a. Dissolve a small amount of the diastereomeric mixture in a suitable solvent. b. Spot the mixture onto a TLC plate. c. Develop the TLC plate in various solvent systems (e.g., starting with 9:1 hexanes:ethyl acetate and gradually increasing the polarity). d. Visualize the spots under UV light and/or by staining. e. The optimal solvent system should provide good separation between the two diastereomer spots, with the lower spot having an Rf value of approximately 0.2-0.3.

  • Column Packing: a. Place a small plug of cotton or glass wool at the bottom of the column. b. Add a small layer of sand (approx. 0.5 cm). c. Prepare a slurry of silica gel in the chosen mobile phase. d. Carefully pour the slurry into the column, avoiding air bubbles. e. Gently tap the column to ensure even packing. f. Add another layer of sand on top of the silica gel. g. Run solvent through the column until the silica bed is stable and no more air bubbles are observed. Do not let the column run dry.

  • Sample Loading: a. Wet Loading: Dissolve the diastereomeric mixture in the minimum amount of the mobile phase. Carefully apply the solution to the top of the silica gel bed using a pipette. b. Dry Loading: Dissolve the mixture in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column. b. Apply pressure (using a pump or inert gas) to achieve a steady flow rate. c. Begin collecting fractions in separate tubes. d. Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • Analysis and Product Isolation: a. Combine the fractions containing each pure diastereomer. b. Concentrate the combined fractions using a rotary evaporator to obtain the purified diastereomers. c. Confirm the purity of each isolated diastereomer by analytical techniques such as HPLC, GC, or NMR.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Isomers of Cyclopentane-1,2,3,4-tetracarboxylic Acid.
  • Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Chemical Reviews, 94(4), 1071-1106.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422.
  • Ogura, K. (1993). Syntheses and reactions of chiral sulfoxides. In The Chemistry of Sulphones and Sulphoxides (pp. 939-994). John Wiley & Sons, Ltd.
  • Google Patents. (n.d.). Separation of diastereomers by extractive distillation.
  • Request PDF. (n.d.). Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes.
  • Clarkson, A. J., Fremin, S. O., & Johnson, J. S. (2025). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. Journal of the American Chemical Society.
  • Benchchem. (n.d.). Chirality and Absolute Configuration of 3-(Hydroxymethyl)cyclopentanol: A Technical Guide.
  • Clarkson, A. J., Fremin, S. O., & Johnson, J. S. (2025). Crystallization-Induced Diastereomer Transformations of Donor-Acceptor Cyclopropanes. Journal of the American Chemical Society.
  • Santaitech. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
  • Clarkson, A. J., Fremin, S. O., & Johnson, J. S. (2025). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. PMC.
  • Master Organic Chemistry. (2019, March 8). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems.
  • Trost, B. M., & Toste, F. D. (2000). Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. Journal of the American Chemical Society, 122(48), 12007-12008.
  • Google Patents. (n.d.). Separation of diastereomers.
  • Harada, N. (2016).
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for chiral analysis, Part 1: Theoretical background. LCGC Europe, 25(3), 138-147.
  • ResearchGate. (n.d.). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones.
  • ResearchGate. (n.d.). Fig. 3. Analytical gas-chromatographic stereoisomeric separation of....
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
  • Benchchem. (n.d.). Protocols for the Selective Oxidation of Cyclopentane Rings: A Guide for Researchers.
  • ResearchGate. (n.d.). Comparative study on separation of diastereomers by HPLC.
  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed.
  • Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding.
  • ResearchGate. (n.d.). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • ResearchGate. (n.d.). Crystallization-Induced Diastereomer Transformations of Donor-Acceptor Cyclopropanes.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Google Patents. (n.d.). Separation and purification of cis and trans isomers.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012).
  • ResearchGate. (2024, July 11). How can we separate diastereomers of larger organic moiety?.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions.
  • DiVA portal. (n.d.). PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA.
  • Harada, N. (2016).
  • YouTube. (2025, November 11). Monochlorination of cis-1,2-dimethyl cyclopentane, #stereoisomerism #blackbook #jeeadvanced.
  • Request PDF. (n.d.). Crystallization-induced diastereomer transformation of thiohydantoin derivatives.
  • Request PDF. (n.d.). Diastereoselective Cyclopentane Construction.
  • Feitsma, K. G., & Drenth, B. F. (1988). Chromatographic separation of enantiomers. Pharmaceutisch Weekblad Scientific Edition, 10(1), 1-11.

Sources

Troubleshooting incomplete Boc deprotection in the presence of acid-sensitive groups.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Incomplete Boc Deprotection in the Presence of Acid-Sensitive Groups

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the tert-butyloxycarbonyl (Boc) protecting group, one of the most ubiquitous amine-protecting groups in organic synthesis. While its removal is often straightforward, the presence of other acid-sensitive functionalities within a complex molecule can lead to incomplete reactions, low yields, and a cascade of side products.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these complexities. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these reactions, empowering you to make informed decisions for your specific substrate.

Part 1: The Problem - Incomplete Deprotection

The primary indicator of a problematic Boc deprotection is the presence of starting material in your reaction mixture after the expected reaction time. This is often accompanied by the formation of side products, complicating purification and reducing the yield of your desired amine.

Initial Diagnosis: Is It Truly Incomplete?

Before altering your reaction conditions, it is crucial to confirm that the deprotection is indeed incomplete. A variety of analytical techniques can be employed for this purpose.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress. The deprotected amine, being more polar, will typically have a lower Rf value than the Boc-protected starting material. Staining with a ninhydrin solution can be used to visualize the newly formed primary or secondary amine.[1]

  • ¹H NMR Spectroscopy: This is one of the most definitive methods for confirming Boc deprotection. The disappearance of the characteristic singlet signal of the nine equivalent tert-butyl protons, typically found around 1.4-1.5 ppm, is a clear indicator of a successful reaction.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can confirm the presence of both your starting material and the desired product by their respective mass-to-charge ratios. A successful deprotection will show a mass difference of -100.12 amu.[1][2]

Part 2: Troubleshooting Strategies

Once you have confirmed that your Boc deprotection is incomplete, you can begin to troubleshoot the reaction. The appropriate strategy will depend on the nature of your substrate, particularly its sensitivity to acidic conditions.

Scenario 1: Substrate is Tolerant to Stronger Acidic Conditions

If your molecule does not contain other acid-labile groups, you can often drive the reaction to completion by modifying your existing protocol.

  • Increase Acid Concentration: For reactions using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), increasing the concentration of TFA (e.g., from 20% to 50% or even neat TFA) can accelerate the reaction.[3][4][5] The rate of Boc cleavage can have a second-order dependence on the acid concentration.[5][6]

  • Extend Reaction Time: Some sterically hindered or electronically deactivated Boc groups may require longer reaction times. Monitor the reaction by TLC or LC-MS until no starting material is observed.[3][4]

  • Increase Temperature: Gentle heating can sometimes be effective, but this should be done with caution to avoid potential side reactions.[4]

  • Change the Acidic Reagent: If TFA is not effective, switching to a 4M solution of HCl in 1,4-dioxane is a common alternative.[3][4]

Scenario 2: Substrate Contains Acid-Sensitive Groups

This is a more challenging scenario, as harsh acidic conditions can cleave other protecting groups (e.g., tert-butyl esters, acetals) or degrade sensitive functionalities.[4] In these cases, a range of milder deprotection methods should be considered.

dot graph TD { A[Start: Incomplete Boc Deprotection] --> B{Substrate Acid-Sensitive?}; B -- No --> C[Optimize Strong Acid Conditions]; C --> D[Increase Acid Conc. / Time]; C --> E[Change Acid (e.g., HCl/Dioxane)]; B -- Yes --> F[Select Mild Deprotection Method]; F --> G[Thermal Deprotection]; F --> H[Lewis Acid Catalysis]; F --> I[Oxalyl Chloride / Methanol]; G --> J[Boiling Water or TFE]; H --> K[e.g., Sn(OTf)₂, ZnBr₂]; I --> L[Room Temperature Conditions]; }

Caption: Decision workflow for troubleshooting incomplete Boc deprotection.

A significant challenge during acid-catalyzed Boc deprotection is the generation of a reactive tert-butyl cation.[6][7][8] This carbocation can alkylate nucleophilic residues in your molecule, particularly electron-rich aromatic rings (like tryptophan) and thiols (like cysteine).[4][6][7]

dot graph LR { node [shape=box, style=rounded]; BocAmine [label="Boc-Protected Amine"]; HPlus [label="H+ (TFA)"]; DeprotectedAmine [label="Desired Amine"]; tBuCation [label="tert-Butyl Cation (Reactive)"]; Scavenger [label="Scavenger (e.g., Anisole)"]; SideProduct [label="Alkylated Side Product"]; TrappedCation [label="Trapped Cation (Inactive)"];

}

Caption: Reaction pathways illustrating the role of scavengers.

To mitigate this, "cation scavengers" are added to the reaction mixture. These are compounds that are more nucleophilic than your substrate and will preferentially react with the tert-butyl cation.[4]

ScavengerTypical ConcentrationTarget Residue(s)
Anisole5% (v/v)General purpose
Thioanisole5% (v/v)Tryptophan, Methionine
Triisopropylsilane (TIS)1-5% (v/v)Tryptophan
1,2-Ethanedithiol (EDT)2.5% (v/v)Cysteine

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of acid-catalyzed Boc deprotection?

The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA.[5] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[5][8] The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine, which is then protonated by the excess acid to form a salt.[5][8]

Q2: My reaction is complete, but I'm having trouble with the work-up. What are the best practices?

After completion, the excess acid and solvent are typically removed under reduced pressure.[3] To obtain the free amine, the residue is dissolved in an organic solvent (e.g., ethyl acetate or DCM) and washed with a mild base like saturated aqueous sodium bicarbonate to neutralize the acid.[3][9] This is followed by a brine wash, drying over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtration, and final concentration.[3]

Q3: Can I deprotect a Boc group without any acid at all?

Yes, several non-acidic methods exist. Thermal deprotection is a viable option for substrates that can withstand high temperatures.[10][11] This can be achieved by heating the compound in a suitable solvent like boiling water, methanol, or trifluoroethanol.[10][12][13] Continuous flow reactors can also be used for thermal deprotections, offering precise temperature control.[13][14][15]

Q4: I have both a Boc group and a tert-butyl ester in my molecule. Can I selectively remove the Boc group?

Selective deprotection in this case is challenging as both groups are acid-labile. However, the Boc group is generally more sensitive to acid.[6] Carefully controlled conditions, such as using a milder acid like aqueous phosphoric acid or a Lewis acid, may allow for selective cleavage.[16] Alternatively, non-acidic methods would be the preferred approach.

Q5: How do kinetic and thermodynamic control apply to Boc deprotection?

In the context of competing side reactions, these concepts are crucial. A kinetically controlled reaction (typically at lower temperatures and shorter times) will favor the product that is formed fastest, which may not be the most stable one.[17][18][19] A thermodynamically controlled reaction (at higher temperatures and longer times) allows for an equilibrium to be reached, favoring the most stable product.[17][18][19] For Boc deprotection, if side products are forming, running the reaction at a lower temperature for a longer time might favor the desired deprotected amine over a thermodynamically more stable, rearranged side product.

Part 4: Experimental Protocols

Protocol 1: Mild Deprotection with Oxalyl Chloride in Methanol

This method is particularly useful for substrates with acid-labile functionalities.[20][21]

  • Dissolve the Boc-protected starting material (1 equivalent) in methanol (typically a 0.1 M solution) in a dry round-bottom flask under an inert atmosphere.

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) dropwise to the stirring solution. An immediate temperature increase and sputtering may be observed.[20]

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

Protocol 2: Thermal Deprotection in Boiling Water

This is an environmentally friendly method suitable for thermally stable compounds.[12]

  • Place the N-Boc protected amine (1 equivalent) in a round-bottom flask.

  • Add deionized water (e.g., 1 mL per mmol of substrate).

  • Heat the mixture to reflux (100 °C) with vigorous stirring.

  • Monitor the reaction by TLC. Many substrates are deprotected within 10-20 minutes.[12]

  • After completion, cool the reaction to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[12]

Protocol 3: Standard Deprotection with TFA in DCM with Scavengers

This is a robust method for general-purpose deprotection, incorporating scavengers to prevent side reactions.

  • Dissolve the Boc-protected amine in anhydrous DCM.

  • In a separate flask, prepare a solution of 20-50% TFA in DCM containing the appropriate scavenger(s) (e.g., 5% anisole).

  • Add the TFA/scavenger solution to the solution of the starting material.

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[3]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Proceed with a standard basic work-up as described in the FAQ section to obtain the free amine.[1]

References

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • BOC Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]

  • Development of Mild Conditions for the Deprotection of the tert-Butoxycarbonyl Protecting Group. Synfacts. 2007;2007(1):0098-0098. doi:10.1055/s-2007-968311. Available at: [Link]

  • Any suggestion on Boc deprotection without using acid? ResearchGate. Available at: [Link]

  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. 1994;59(11):3216-3218. doi:10.1021/jo00090a055. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. 2024;28(5):1946-1963. doi:10.1021/acs.oprd.3c00498. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Available at: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit. Available at: [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. Available at: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

    • Kinetic vs Thermodynamic Control'. UC Homepages. Available at: [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]

Sources

Navigating Steric Hindrance with tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this sterically demanding intermediate. The unique stereochemistry and the bulky tert-butoxycarbonyl (Boc) protecting group can often lead to unexpected reactivity and low yields. This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles and achieve your synthetic goals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during reactions involving this compound, with a focus on overcoming steric hindrance.

Issue 1: Low Yield in Acylation or Esterification Reactions

Question: I am attempting to acylate the secondary hydroxyl group of this compound with an acyl chloride/anhydride and a standard amine base (e.g., triethylamine), but I am observing very low conversion to the desired ester. What is causing this, and how can I improve the yield?

Answer:

The primary challenge here is the steric hindrance around the secondary hydroxyl group, which is exacerbated by the bulky tert-butyl carbamate group on the same cyclopentyl ring. The approach of the acylating agent is sterically shielded, leading to a slow reaction rate.

Causality and Recommended Solutions:

  • Insufficiently Reactive Acylating Agent: Standard acyl chlorides or anhydrides may not be electrophilic enough to overcome the steric barrier under mild conditions.

    • Solution: Employ a more reactive acylating agent. For instance, the use of an acyl cyanide or the generation of a mixed anhydride in situ can significantly enhance reactivity.

  • Steric Hindrance of the Base: Triethylamine, while a common choice, can be sterically demanding itself, hindering the deprotonation of the alcohol-acylating agent adduct.

    • Solution: Switch to a less sterically hindered, non-nucleophilic base. Proton sponges, such as 1,8-Bis(dimethylamino)naphthalene, or smaller amine bases like pyridine can be more effective.

  • Inadequate Activation of the Carboxylic Acid: If you are using a carboxylic acid directly (e.g., in a Steglich esterification), the carbodiimide activation might be inefficient due to steric hindrance.

    • Solution: Utilize a more potent coupling agent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known to be highly effective for coupling sterically hindered substrates.

Issue 2: Failure of Williamson Ether Synthesis

Question: I have deprotonated the hydroxyl group with a strong base like sodium hydride to form the alkoxide, but the subsequent reaction with an alkyl halide to form an ether is not proceeding. What are the likely reasons for this failure?

Answer:

This is a classic case where steric hindrance prevents a successful S\N2 reaction. The bulky environment around the nucleophilic oxygen of the alkoxide makes it difficult for the alkyl halide to approach with the correct geometry for backside attack.

Causality and Recommended Solutions:

  • Steric Repulsion: The combination of the bulky Boc group and the cyclopentyl ring creates a sterically congested environment around the alkoxide, severely impeding the approach of the electrophile.

  • Choice of Alkyl Halide: The steric bulk of the alkyl halide itself plays a crucial role. Reactions with secondary or tertiary alkyl halides are particularly challenging.

    • Solution 1: Use a More Reactive Electrophile: Instead of an alkyl halide, consider using a more reactive electrophile like an alkyl triflate or tosylate. These are much better leaving groups and can facilitate the reaction even with sterically hindered nucleophiles.

    • Solution 2: Alternative Reaction Conditions: For the synthesis of methyl ethers, consider using diazomethane with a Lewis acid catalyst, although this method requires special precautions due to the hazardous nature of diazomethane.

    • Solution 3: Mitsunobu Reaction: For the formation of ethers with primary alcohols, the Mitsunobu reaction can be a powerful alternative, as it proceeds through a different mechanism that can sometimes overcome steric hindrance.[1][2][3] However, success is not guaranteed and may require optimization.[1][2][3]

Issue 3: Unsuccessful Mitsunobu Reaction

Question: I am trying to invert the stereochemistry of the hydroxyl group using a Mitsunobu reaction with benzoic acid, but the reaction is sluggish and gives a poor yield of the inverted ester. How can I optimize this reaction?

Answer:

The Mitsunobu reaction is known to be sensitive to steric hindrance.[1][2][3] The formation of the key alkoxyphosphonium salt intermediate can be slow for sterically hindered alcohols.

Causality and Recommended Solutions:

  • Steric Hindrance at the Alcohol: The bulky environment around the hydroxyl group hinders the initial attack on the DEAD-TPP adduct.

  • Acidity of the Nucleophile: The pKa of the nucleophile (the carboxylic acid) is critical in Mitsunobu reactions, especially with hindered alcohols.[4]

    • Solution 1: Use a More Acidic Carboxylic Acid: Employing a carboxylic acid with electron-withdrawing groups, such as p-nitrobenzoic acid, can increase its acidity and facilitate the proton transfer step, often leading to improved yields for hindered alcohols.[4]

    • Solution 2: Modified Mitsunobu Reagents: Consider using alternative, more reactive phosphines or azodicarboxylates. For example, diisopropyl azodicarboxylate (DIAD) is sometimes more effective than diethyl azodicarboxylate (DEAD).

    • Solution 3: High Concentration and Sonication: For particularly challenging cases, running the reaction at a higher concentration in combination with sonication has been shown to significantly accelerate the rate of Mitsunobu reactions with sterically hindered substrates.[1]

Issue 4: Difficulty in Removing the Boc Protecting Group

Question: I am having trouble removing the Boc group without affecting other sensitive functionalities in my molecule. Standard strong acid conditions (e.g., TFA in DCM) are causing side reactions. Are there milder methods?

Answer:

While the Boc group is designed for acid-labile removal, the specific conditions can be tailored to be milder and more selective.

Causality and Recommended Solutions:

  • Harsh Deprotection Conditions: Trifluoroacetic acid (TFA) is a strong acid that can cleave other acid-sensitive groups or cause rearrangements.

    • Solution 1: Use a Milder Acid: A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) is often effective and can be less harsh than neat TFA.

    • Solution 2: Lewis Acids: Lewis acids such as trimethylsilyl iodide (TMSI) or zinc bromide can also be used for Boc deprotection under non-protic conditions, which can be advantageous for certain substrates.

    • Solution 3: Aqueous Phosphoric Acid: An 85 wt% aqueous solution of phosphoric acid has been reported as a mild and effective reagent for the deprotection of tert-butyl carbamates.[5]

Frequently Asked Questions (FAQs)

Q1: Can I perform reactions on the Boc-protected nitrogen?

A1: Generally, the Boc-protected nitrogen is not nucleophilic and does not readily undergo reactions like alkylation. The primary utility of the Boc group is to protect the amine from participating in reactions. However, under specific palladium-catalyzed cross-coupling conditions (Buchwald-Hartwig amination), tert-butyl carbamate can be used as an ammonia surrogate.[6][7]

Q2: What is the best strategy for protecting the hydroxyl group if I need to perform reactions at the carbamate?

A2: If you need to deprotect the amine and perform reactions at that site while keeping the hydroxyl group masked, a silyl protecting group is an excellent choice. Silyl ethers are stable to the basic or mildly acidic conditions often used in amine chemistry.

  • Recommended Protecting Groups: tert-Butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS) are common choices.[8][9][10] They are installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole.[9][10]

  • Orthogonal Deprotection: This creates an orthogonal protection scheme, where the Boc group can be removed with acid, and the silyl group can be removed with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF), without affecting each other.[10][11]

Q3: Are there any specific solvents that are recommended for reactions with this compound?

A3: The choice of solvent is highly reaction-dependent. However, for reactions involving sterically hindered substrates, polar aprotic solvents like DMF, DMSO, or NMP can be beneficial as they can help to solvate charged intermediates and transition states, potentially lowering the activation energy. For Mitsunobu reactions, THF or toluene are commonly used.

Q4: How can I activate the hydroxyl group to make it a better leaving group for S\N2 reactions?

A4: Converting the hydroxyl group into a sulfonate ester is a standard and effective method for activation.[12]

  • Procedure: React the alcohol with tosyl chloride (TsCl), mesyl chloride (MsCl), or nosyl chloride (NsCl) in the presence of a base like pyridine. This converts the hydroxyl into a good leaving group (OTs, OMs, or ONs), which can then be displaced by a nucleophile in an S\N2 reaction. This two-step process often provides better results than direct displacement of the hydroxyl group.

Experimental Protocols and Visualizations

Protocol 1: Optimized Acylation of a Hindered Secondary Alcohol

This protocol describes a robust method for the acylation of a sterically hindered secondary alcohol using a highly reactive coupling agent.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Coupling Agent Addition: Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Diagram: Decision-Making Workflow for Overcoming Steric Hindrance

Steric_Hindrance_Workflow start Reaction with This compound low_yield Low Yield or No Reaction start->low_yield acylation Acylation / Esterification low_yield->acylation  If reaction is... etherification Etherification low_yield->etherification  If reaction is... inversion Stereochemical Inversion low_yield->inversion  If reaction is... acyl_sol1 Use more reactive acylating agent (e.g., mixed anhydride) acylation->acyl_sol1 acyl_sol2 Use stronger coupling agent (e.g., HATU, COMU) acylation->acyl_sol2 acyl_sol3 Use less hindered base (e.g., Pyridine, Proton Sponge) acylation->acyl_sol3 ether_sol1 Use more reactive electrophile (Alkyl Triflate/Tosylate) etherification->ether_sol1 ether_sol2 Consider Mitsunobu Reaction etherification->ether_sol2 inv_sol1 Use more acidic nucleophile (p-Nitrobenzoic Acid) inversion->inv_sol1 inv_sol2 High Concentration / Sonication inversion->inv_sol2 inv_sol3 Modified Mitsunobu Reagents (e.g., DIAD) inversion->inv_sol3 success Successful Reaction acyl_sol1->success acyl_sol2->success acyl_sol3->success ether_sol1->success ether_sol2->success inv_sol1->success inv_sol2->success inv_sol3->success

Caption: Troubleshooting workflow for reactions involving steric hindrance.

References

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. ResearchGate. [Link]

  • Room-Temperature Pd-Catalyzed Amidation of Aryl Bromides Using tert-Butyl Carbamate. The Journal of Organic Chemistry. [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. The University of Northern Colorado. [Link]

  • Protecting group. Wikipedia. [Link]

  • ORGANIC SYNTHESIS. ResearchGate. [Link]

  • Alcohol Protecting Groups. University of Windsor. [Link]

  • Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. PubMed. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. [Link]

  • Direct activation of alcohols via perrhenate ester formation for an intramolecular dehydrative Friedel–Crafts reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • tert-butyl carbamate derivative and preparation method and application thereof.
  • Alcohol Reactivity. Michigan State University Department of Chemistry. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of Protected Aminocyclopentanol Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common yet critical challenge in synthetic chemistry: the poor solubility of protected aminocyclopentanol intermediates. These chiral building blocks are vital in the synthesis of numerous therapeutic agents, particularly antiviral drugs[1][2]. However, their journey from reaction flask to final product is often hampered by solubility issues that can complicate reactions, lower yields, and make purification by crystallization a formidable task.

This document moves beyond generic advice, offering in-depth, evidence-based strategies tailored to the unique physicochemical properties of these molecules. We will explore the causal relationships between protecting group selection, stereochemistry, and solubility, providing you with the knowledge to troubleshoot and optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why are my protected aminocyclopentanol intermediates so difficult to dissolve?

A1: The limited solubility of these intermediates stems from a combination of factors related to their molecular architecture:

  • Intermolecular Forces: The aminocyclopentanol core possesses both a hydrogen bond donor (hydroxyl group) and, in its protected form, a hydrogen bond acceptor (the carbamate carbonyl of Boc or Cbz groups). In the solid state, these groups can form a strong, ordered network of intermolecular hydrogen bonds. This creates a high crystal lattice energy, which is the energy required to break apart the crystal structure. Solvents must provide sufficient energy to overcome these strong interactions, which is often challenging[3].

  • Influence of Protecting Groups: The choice of protecting group significantly alters the molecule's overall polarity and steric bulk.

    • Cbz (Benzyloxycarbonyl): The Cbz group introduces an aromatic ring, which can lead to π-stacking interactions in the crystal lattice, further increasing its stability and decreasing solubility.

  • Stereochemistry: The cis or trans relationship of the amino and hydroxyl groups affects the overall shape of the molecule and its ability to pack into a crystal lattice. Diastereomers can exhibit notable differences in their physicochemical properties, including solubility and melting points[5][6][7]. For instance, a cis isomer might be capable of forming intramolecular hydrogen bonds, which can alter its interaction with solvents compared to a trans isomer where such bonding is impossible.

Q2: I'm trying to run a reaction, but my Boc-protected aminocyclopentanol won't fully dissolve. What should I do?

A2: This is a classic process chemistry challenge. Forcing a reaction with undissolved starting material can lead to poor conversions, side reactions, and reproducibility issues. Here is a systematic approach to address this:

  • Solvent Screening: Do not assume the initial solvent choice is optimal. A systematic solvent screen is the most effective first step. See the Troubleshooting Guide: Improving Solubility for Reactions below for a detailed protocol.

  • Co-Solvent Systems: If a single solvent is ineffective, a co-solvent system is a powerful alternative. A small amount of a more polar, miscible solvent can disrupt the crystal lattice enough to achieve dissolution. For example, for a reaction in a nonpolar solvent like toluene, adding a small percentage of THF or DMF can be effective.

  • Temperature Adjustment: Carefully increasing the reaction temperature can significantly improve solubility. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.

  • Change of Reagent/Base: If you are using a base that is also poorly soluble in the reaction medium (e.g., inorganic carbonates in aprotic solvents), this can hinder the reaction. Switching to a soluble organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) might be beneficial[8].

Q3: My intermediate oiled out during crystallization. How can I get it to form crystals?

A3: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystal. This often happens when the solution is supersaturated too quickly or at a temperature above the compound's melting point in that solvent system.

  • Reduce Cooling Rate: Slow, controlled cooling is crucial for orderly crystal formation. Try letting the solution cool slowly to room temperature and then gradually lowering the temperature in a refrigerator or freezer.

  • Use More Solvent: The concentration may be too high. Add a small amount of the "good" solvent (the one it is more soluble in) to the hot solution to slightly decrease supersaturation before cooling[9].

  • Anti-Solvent Crystallization: This is a highly effective technique. Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes turbid (cloudy), indicating nucleation. See the detailed protocol in the Troubleshooting Guide section.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Troubleshooting Guide: Practical Solutions for Solubility Issues

This section provides detailed protocols and data-driven advice for overcoming specific solubility problems during the synthesis and purification of protected aminocyclopentanol intermediates.

Issue 1: Poor Solubility for a Chemical Reaction

You are setting up a reaction (e.g., an O-alkylation or mesylation) and your Boc- or Cbz-protected aminocyclopentanol has very low solubility in the chosen solvent (e.g., Dichloromethane or Toluene).

The solvent lacks the specific properties (e.g., polarity, hydrogen bonding capability) to effectively solvate the molecule and overcome its crystal lattice energy. A successful solvent must interact favorably with both the polar hydroxyl/carbamate groups and the nonpolar cyclopentane/protecting group backbone.

The following diagram outlines a systematic approach to finding a suitable solvent system.

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Solvent Selection cluster_2 Step 3: Optimization & Co-Solvents Start Start: Poorly soluble intermediate QualScreen Qualitative Solubility Screen (Small scale, ~1-2 mg in 0.2 mL solvent) Start->QualScreen Soluble Is it soluble in a single solvent compatible with the reaction? QualScreen->Soluble SolventList Test diverse solvents: - Aprotic polar (MeCN, Acetone, THF, EtOAc) - Ethers (Dioxane, MTBE) - Chlorinated (DCM) - Aromatic (Toluene) - Protic (IPA, EtOH) Proceed Proceed with Reaction Soluble->Proceed Yes Heat Investigate Temperature Effect: - Gradually heat slurry - Note dissolution temperature Soluble->Heat No CoSolvent Develop Co-Solvent System: - Dissolve in min. 'good' solvent (e.g., THF, DMF) - Add dropwise to primary 'bulk' solvent (e.g., Toluene) CoSolvent->Proceed Heat->CoSolvent If still insoluble or reaction requires RT

Caption: Systematic workflow for reaction solvent selection.

When selecting solvents, consider their physical properties. The table below provides a reference for common laboratory solvents.

SolventDielectric Constant (Polarity)Boiling Point (°C)Hydrogen Bond
Dichloromethane (DCM)9.140Acceptor
Tetrahydrofuran (THF)7.566Acceptor
Ethyl Acetate (EtOAc)6.077Acceptor
Toluene2.4111None
Acetonitrile (MeCN)37.582Acceptor
Dimethylformamide (DMF)36.7153Acceptor
Isopropanol (IPA)19.982Donor & Acceptor

Data compiled from various sources, including Sanofi's Solvent Selection Guide[8].

Issue 2: Difficulty in Purification by Crystallization

Your crude protected aminocyclopentanol is an oil or an amorphous solid, and attempts to crystallize it from a single solvent system have failed, resulting in low purity or poor recovery.

Successful crystallization requires a delicate balance of solubility. The ideal solvent system is one where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For many protected aminocyclopentanols, finding a single solvent that meets this criterion is difficult. Furthermore, impurities can act as "crystal poisons," disrupting the ordered packing required for crystallization and promoting oiling out.

  • Select Solvent Pair: Choose a "soluble solvent" in which your compound dissolves readily at room temperature (e.g., Dichloromethane, Ethyl Acetate, Acetone). Then, select an "anti-solvent" in which your compound is poorly soluble but is fully miscible with the soluble solvent (e.g., Hexanes, Heptane, Toluene)[10].

  • Dissolution: Dissolve the crude material in the minimum amount of the hot soluble solvent. Ensure it is fully dissolved. If there are insoluble particulates, perform a hot filtration to remove them.

  • Initiate Nucleation: While stirring the solution (at room temperature or slightly warmed), slowly add the anti-solvent dropwise.

  • Observe Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the point of nucleation.

  • Crystal Growth: Stop adding the anti-solvent. If necessary, add a few drops of the soluble solvent to just redissolve the cloudiness, then allow the solution to stand undisturbed. Slow cooling at this stage will promote the growth of larger, purer crystals.

  • Isolation: Once crystallization is complete, cool the mixture in an ice bath to maximize yield, then collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent.

The choice of protecting group can be leveraged to improve the chances of crystallization. Groups that introduce rigidity or strong intermolecular interactions (like π-stacking from a Cbz group or substituted benzoates) can promote crystallinity.

Caption: Impact of protecting groups on crystallization tendency.

Conclusion

Improving the solubility of protected aminocyclopentanol intermediates is a multifaceted challenge that requires a systematic and informed approach. By understanding the interplay of intermolecular forces, protecting groups, and stereochemistry, researchers can move from frustrating trial-and-error to rational experimental design. The troubleshooting guides and protocols provided here serve as a starting point for tackling these common issues. Remember that careful observation, methodical solvent screening, and patience during crystallization are your most powerful tools for success.

References

Technical Support Center: Removal of Triphenylphosphine Oxide from Mitsunobu Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists engaged in Mitsunobu reactions. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a common challenge: the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO). The formation of TPPO is inherent to several widely used reactions, including the Mitsunobu, Wittig, Staudinger, and Appel reactions[1][2][3]. While the Mitsunobu reaction is a powerful tool for stereospecific transformations, the difficulty in removing TPPO often complicates product purification, hindering its application on a larger scale[2][3]. This resource is designed for researchers, scientists, and drug development professionals to navigate this persistent purification issue effectively.

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my reaction mixture?

A1: The difficulty in removing TPPO stems from its physicochemical properties. It is a highly polar and crystalline solid with a high melting point (154-158 °C)[4]. Its solubility profile can be problematic as it is often soluble in the same polar organic solvents used for the reaction and product isolation, such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate[5][6]. Furthermore, its polarity can cause it to co-elute with polar products during column chromatography.

Q2: I've tried standard column chromatography, but the TPPO is co-eluting with my product. What can I do?

A2: Co-elution is a frequent issue. Here are a few strategies to consider:

  • Solvent System Modification: Experiment with different solvent systems for your chromatography. Sometimes, switching to a system with a different polarity, such as a gradient of acetone in dichloromethane, can improve separation[7].

  • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or reverse-phase silica.

  • Pre-Chromatography Precipitation: Before resorting to chromatography, try to precipitate the majority of the TPPO. This will reduce the load on your column and improve the chances of a successful separation. Several methods for this are detailed in the troubleshooting guides below.

Q3: Are there any alternatives to triphenylphosphine (TPP) that would avoid the formation of TPPO altogether?

A3: Yes, several strategies exist to circumvent the TPPO issue by modifying the phosphine reagent:

  • Polymer-Supported Triphenylphosphine: Using a resin-bound TPP allows the resulting phosphine oxide to be removed by simple filtration[8].

  • Phosphines with Ionizable Groups: Phosphines containing acidic or basic functional groups can be used. The resulting phosphine oxides can then be easily removed by an acid-base extraction. For example, diphenyl(2-pyridyl)phosphine oxide can be removed with an aqueous acid wash[5][9].

  • Fluorous Phosphines: These phosphines and their corresponding oxides can be separated from the reaction mixture by fluorous solid-phase extraction.

Q4: Can I regenerate triphenylphosphine from the TPPO byproduct?

A4: Yes, triphenylphosphine can be regenerated from TPPO using various deoxygenation agents like phosgene or trichlorosilane with triethylamine[4]. While this is feasible, it adds an extra step to the overall process.

Troubleshooting Guides

This section provides detailed protocols and the scientific rationale behind various methods for removing TPPO from your Mitsunobu reaction.

Decision Workflow for TPPO Removal

Before diving into specific protocols, use this decision tree to select the most appropriate method based on your product's properties.

TPPO_Removal_Workflow start Crude Reaction Mixture (Product + TPPO + Hydrazine byproduct) product_solubility Is the product soluble in non-polar solvents (e.g., hexanes, diethyl ether)? start->product_solubility product_crystallinity Is the product crystalline? product_solubility->product_crystallinity  No precipitation Precipitation of TPPO product_solubility->precipitation  Yes product_polarity Is the product significantly less polar than TPPO? product_crystallinity->product_polarity  No crystallization Crystallization of Product product_crystallinity->crystallization  Yes lewis_acid_precipitation Precipitation with Lewis Acids (e.g., ZnCl2, MgCl2, CaBr2) product_polarity->lewis_acid_precipitation  Yes chromatography Column Chromatography product_polarity->chromatography  No co_crystallization Co-crystallization of Byproducts lewis_acid_precipitation->co_crystallization If THF was used

Caption: Decision workflow for selecting a TPPO removal method.

Method 1: Precipitation and Crystallization

This is often the simplest and most direct approach, relying on the differential solubility of your product and TPPO.

When to Use:

  • When your product is soluble in non-polar solvents like hexanes or diethyl ether, while TPPO is not[2][4].

  • When your product is crystalline and can be selectively crystallized from a solvent in which TPPO is soluble.

Protocol 1.1: Precipitation of TPPO in Non-Polar Solvents
  • Solvent Evaporation: After the reaction is complete, remove the reaction solvent (e.g., THF, DCM) under reduced pressure.

  • Resuspension: Suspend the resulting residue in a minimal amount of a cold, non-polar solvent or solvent mixture, such as diethyl ether/hexanes[10].

  • Filtration: The TPPO, being insoluble, will precipitate as a white solid. Filter the mixture and wash the solid with more of the cold, non-polar solvent.

  • Product Recovery: The desired product will be in the filtrate. Concentrate the filtrate to obtain your product.

Causality: This method exploits the low solubility of TPPO in non-polar solvents. By switching to a solvent system where the product is soluble but TPPO is not, a simple solid-liquid separation can be achieved.

Protocol 1.2: Co-crystallization of Byproducts

In many Mitsunobu reactions, the reduced azodicarboxylate (e.g., H2DIAD) can co-crystallize with TPPO.

  • Reaction in Toluene: If possible, perform the Mitsunobu reaction in toluene[2][3].

  • Cooling: Upon completion of the reaction, cool the mixture. This will induce the co-precipitation of a TPPO-H2DIAD complex[2][3].

  • Filtration: Filter off the solid complex.

  • Product Isolation: The product remains in the toluene filtrate and can be isolated by evaporation of the solvent, followed by further purification if necessary[2][3].

Causality: The formation of a stable co-crystal between TPPO and the reduced azodicarboxylate byproduct increases the likelihood of their precipitation, especially at lower temperatures[1][2].

Method 2: Precipitation with Lewis Acids

This method involves the addition of a Lewis acid to form an insoluble complex with TPPO.

When to Use:

  • When your product is soluble in polar solvents where simple precipitation of TPPO is not effective.

  • When your product does not coordinate with the Lewis acid used.

Protocol 2.1: Precipitation with Zinc Chloride (ZnCl₂)
  • Solvent Exchange: If the reaction was performed in a solvent incompatible with this method, concentrate the reaction mixture and redissolve the residue in ethanol[5].

  • Addition of ZnCl₂: Add a solution of ZnCl₂ (1.8 M in ethanol) to the crude reaction mixture at room temperature[5].

  • Precipitation and Filtration: Stir the mixture to induce the precipitation of the ZnCl₂(TPPO)₂ complex. Filter the solid and wash with a small amount of cold ethanol[4][5].

  • Product Recovery: The product will be in the filtrate. The filtrate can be concentrated, and the residue can be slurried with acetone to remove any excess zinc chloride[5].

Causality: The basic oxygen atom of TPPO coordinates with the Lewis acidic zinc center to form a stable, insoluble complex[5]. This method is effective in a range of polar solvents, including ethyl acetate and isopropanol[5].

Protocol 2.2: Precipitation with Magnesium Chloride (MgCl₂) or Calcium Bromide (CaBr₂)
  • With MgCl₂: Similar to the ZnCl₂ protocol, MgCl₂ can be used to precipitate TPPO, particularly from solvents like toluene and ethyl acetate[1].

  • With CaBr₂: Anhydrous calcium bromide is particularly effective for removing TPPO from THF solutions, where MgCl₂ and ZnCl₂ are less efficient[1]. The CaBr₂-TPPO complex is also insoluble in 2-MeTHF and MTBE[1].

Data Summary: TPPO Solubility

The following table summarizes the solubility of TPPO in common laboratory solvents, which is a critical factor in choosing a purification strategy.

SolventSolubilityReference
WaterInsoluble[2][11]
Hexane/CyclohexaneInsoluble[2][4]
Diethyl EtherPoorly soluble (especially when cold)[4]
TolueneSoluble[6]
Ethyl AcetateSoluble[6]
DichloromethaneSoluble[11]
Tetrahydrofuran (THF)Soluble[2]
EthanolSoluble[2][11]
MethanolSoluble[2]
Isopropyl Alcohol (IPA)Soluble[2]
Method 3: Chemical Conversion and Scavenging

These methods involve chemically modifying the TPPO to facilitate its removal.

Protocol 3.1: Conversion to a Phosphonium Salt
  • Reaction with Oxalyl Chloride: Treat the crude reaction mixture with oxalyl chloride. This converts TPPO into an insoluble phenylphosphonium salt[1][12].

  • Filtration: The salt can be removed by filtration[1].

Causality: The highly reactive oxalyl chloride activates the phosphoryl oxygen of TPPO, leading to the formation of a salt that has low solubility in common organic solvents.

Protocol 3.2: Scavenger Resins
  • Merrifield Resin: Alkylative trapping on Merrifield resin can be used to remove TPPO[1][5].

Experimental Workflow Diagram

Mitsunobu_Purification_Workflow reaction Mitsunobu Reaction (Alcohol, Nucleophile, PPh3, DEAD/DIAD in THF) workup Aqueous Workup (optional) (e.g., NaHCO3 wash) reaction->workup concentration Solvent Evaporation workup->concentration crude Crude Mixture (Product, TPPO, Hydrazine byproduct) concentration->crude precipitation Precipitation/Crystallization crude->precipitation chromatography Column Chromatography crude->chromatography Alternative filtration1 Filtration precipitation->filtration1 filtrate Filtrate (Product in solution) filtration1->filtrate solid Solid (TPPO/Byproduct Complex) filtration1->solid concentration2 Solvent Evaporation filtrate->concentration2 pure_product Purified Product concentration2->pure_product chromatography->pure_product Alternative

Caption: General experimental workflow for a Mitsunobu reaction and subsequent purification.

References

  • Scientific Update. (2023, February 9). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]

  • Merwade, A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13940-13945. [Link]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Dodge, J. A., & Nissen, J. S. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses, 73, 110. [Link]

  • Merwade, A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Google Patents. (1997). Triphenylphosphine oxide complex process.
  • MH Chem. (2022, August 7). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Triphenylphosphine oxide. [Link]

  • ResearchGate. (2014, September 6). How we can remove triphenylphosphine oxide from mitsunobu mixture without column?[Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Chemistry Steps. (n.d.). The Mitsunobu Reaction. [Link]

  • ResearchGate. (2025, August 7). Chromatography-Free Product Separation in the Mitsunobu Reaction. [Link]

  • Etter, M. C., & Baures, P. W. (1988). Triphenylphosphine oxide as a crystallization aid. Journal of the American Chemical Society, 110(2), 639–640. [Link]

  • Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(5), 1599-1601. [Link]

  • ResearchGate. (2025, August 10). Solubilities of Triphenylphosphine Oxide in Selected Solvents. [Link]

  • Beddoe, R. H., et al. (2015). Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System. Angewandte Chemie International Edition, 54(34), 9971-9974. [Link]

  • Denton, R. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]

Sources

Technical Support Center: Scalable Synthesis and Purification of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable chiral building block, a key intermediate in the synthesis of carbocyclic nucleoside analogues and other pharmacologically active molecules. This document provides in-depth technical protocols, troubleshooting advice, and frequently asked questions to ensure the successful and scalable production of this compound.

I. Overview of the Recommended Scalable Synthetic Strategy

The most robust and scalable approach to this compound involves a chemoenzymatic strategy. This method leverages a highly efficient Diels-Alder reaction to construct the core cyclopentane ring system, followed by an enzymatic kinetic resolution to establish the desired stereochemistry with high fidelity. The final step is a straightforward Boc-protection of the chiral amine.

This multi-step synthesis can be broken down into three key stages:

  • Synthesis of the Racemic Precursor: A hetero-Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by reduction, provides the racemic cis-aminocyclopentanol derivative.

  • Enzymatic Kinetic Resolution: A lipase-catalyzed acylation selectively acetylates the undesired (1S,3R)-enantiomer, allowing for the separation of the desired (1R,3S)-amino alcohol.

  • Boc Protection: The final step involves the chemoselective protection of the primary amine of (1R,3S)-3-aminocyclopentanol with di-tert-butyl dicarbonate ((Boc)₂O) to yield the target product.

Below is a visual representation of the overall workflow:

Synthesis_Workflow cluster_0 Stage 1: Racemic Precursor Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Boc Protection Cyclopentadiene Cyclopentadiene Diels_Alder Hetero-Diels-Alder Reaction Cyclopentadiene->Diels_Alder Diene Reduction Reduction of N-O and C=C bonds Diels_Alder->Reduction Racemic_Intermediate Racemic cis-3-Aminocyclopentanol Derivative Reduction->Racemic_Intermediate Enzymatic_Resolution Enzymatic Kinetic Resolution (Lipase) Racemic_Intermediate->Enzymatic_Resolution Substrate for Resolution Separation Chromatographic or Extractive Separation Enzymatic_Resolution->Separation Desired_Enantiomer (1R,3S)-3-Aminocyclopentanol Separation->Desired_Enantiomer Acetylated_Byproduct Acetylated (1S,3R)-Enantiomer Separation->Acetylated_Byproduct Boc_Protection Boc Protection with (Boc)₂O Desired_Enantiomer->Boc_Protection Chiral Precursor Purification Purification (Crystallization/Chromatography) Boc_Protection->Purification Final_Product tert-Butyl ((1R,3S)-3- hydroxycyclopentyl)carbamate Purification->Final_Product

Figure 1: Overall scalable synthetic workflow.

II. Detailed Experimental Protocols

The following protocols are designed for scalability and are based on established literature procedures.[1][2]

Protocol 1: Synthesis of Racemic cis-3-(Boc-amino)cyclopentanol

This protocol outlines the synthesis of the racemic precursor for enzymatic resolution.

Step 1: Hetero-Diels-Alder Reaction

  • In a suitable reactor, under an inert atmosphere (e.g., nitrogen), dissolve tert-butyl hydroxylamine carbonate in a suitable solvent such as 2-methyltetrahydrofuran.

  • Add a catalytic amount of copper(II) chloride and a ligand like 2-ethyl-2-oxazoline.

  • Cool the mixture and add freshly cracked cyclopentadiene.

  • Stir the reaction at room temperature until completion, which can be monitored by TLC or HPLC.

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent. The resulting product is cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.

Step 2: Reduction

  • Dissolve the crude product from Step 1 in a mixture of acetic acid and a suitable solvent.

  • Add zinc powder portion-wise while maintaining the temperature.

  • After the reduction of the N-O bond is complete, filter off the zinc salts.

  • The resulting intermediate can then be hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to reduce the double bond.

  • After filtration of the catalyst and removal of the solvent, the racemic cis-3-(Boc-amino)cyclopentanol is obtained.

Protocol 2: Enzymatic Kinetic Resolution

This step is crucial for separating the desired (1R,3S)-enantiomer.

  • Dissolve the racemic cis-3-(Boc-amino)cyclopentanol in a suitable organic solvent like methyl tert-butyl ether (MTBE).

  • Add an acylating agent, such as vinyl acetate, and a lipase catalyst (e.g., Novozym 435 or Lipase from Pseudomonas cepacia).[2]

  • Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acetylated product.

  • Once the desired conversion is reached, filter off the immobilized enzyme.

  • The mixture now contains the desired (1R,3S)-3-(Boc-amino)cyclopentanol and the acetylated (1S,3R)-enantiomer. These can be separated by column chromatography.

Protocol 3: Boc Protection of (1R,3S)-3-Aminocyclopentanol

This protocol assumes the starting material is the free amino alcohol, which may require a deprotection step if the resolution was performed on the Boc-protected intermediate.

  • Dissolve (1R,3S)-3-aminocyclopentanol in a suitable solvent system, such as a mixture of water and THF or methanol.[3][4]

  • Add a mild base, such as sodium bicarbonate or triethylamine (1.5 equivalents).

  • To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC, staining with ninhydrin to visualize the consumption of the starting amine.[5]

  • Upon completion, perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 4: Purification of the Final Product

Method A: Column Chromatography

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The exact gradient should be determined by TLC analysis.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Method B: Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, such as ethyl acetate or isopropanol.

  • Slowly add a non-polar solvent in which the product is poorly soluble, such as hexanes or heptane, until the solution becomes slightly cloudy.[6]

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification in a question-and-answer format.

Troubleshooting_Guide Low_Yield_Boc Q1: Low yield in Boc protection step? Incomplete_Reaction Probable Cause: Incomplete Reaction Low_Yield_Boc->Incomplete_Reaction Side_Reactions Probable Cause: Side Reactions Low_Yield_Boc->Side_Reactions Solution_Incomplete Solution: - Increase reaction time - Add more (Boc)₂O - Check base stoichiometry Incomplete_Reaction->Solution_Incomplete Solution_Side Solution: - Control temperature - Ensure chemoselective conditions (e.g., aqueous media) - Avoid strong, non-nucleophilic bases Side_Reactions->Solution_Side Poor_Resolution Q2: Poor enantiomeric excess (ee) in enzymatic resolution? Suboptimal_Conversion Probable Cause: Reaction stopped too early/late Poor_Resolution->Suboptimal_Conversion Enzyme_Inactivity Probable Cause: Enzyme Inactivity Poor_Resolution->Enzyme_Inactivity Solution_Conversion Solution: - Monitor reaction closely by chiral HPLC - Aim for ~50% conversion for optimal ee of both components Suboptimal_Conversion->Solution_Conversion Solution_Enzyme Solution: - Use fresh, properly stored enzyme - Check for inhibitors in the substrate - Optimize solvent and temperature Enzyme_Inactivity->Solution_Enzyme Purification_Issues Q3: Difficulty in purifying the final product? Oiling_Out Probable Cause: 'Oiling out' during crystallization Purification_Issues->Oiling_Out Poor_Separation Probable Cause: Poor separation on column Purification_Issues->Poor_Separation Solution_Oiling Solution: - Use a different solvent system - Cool the solution more slowly - Scratch the flask to induce nucleation Oiling_Out->Solution_Oiling Solution_Separation Solution: - Optimize TLC solvent system first - Use a shallower gradient for elution - Ensure proper column packing Poor_Separation->Solution_Separation

Figure 2: Troubleshooting decision tree.

Q1: My Boc protection reaction has a low yield. What are the likely causes and solutions?

  • Probable Cause 1: Incomplete Reaction. The nucleophilicity of the amine might be lower than expected, or the reagents may not be sufficiently active.

    • Solution:

      • Extend Reaction Time: Monitor the reaction by TLC (ninhydrin stain) until the starting amine spot disappears.[5]

      • Reagent Stoichiometry: Ensure at least 1.1 equivalents of (Boc)₂O are used. If the reaction stalls, a small additional portion of (Boc)₂O can be added.

      • Base: Check that an adequate amount of base is present to neutralize the acid formed during the reaction.

  • Probable Cause 2: Side Reactions. Although generally a clean reaction, side products can form under certain conditions.

    • Potential Side Products:

      • N,N-di-Boc protected amine: This can occur if a strong, non-nucleophilic base is used in an anhydrous aprotic solvent.

      • Isocyanate formation: Though less common, it can be a side reaction.

    • Solution:

      • Control Reaction Conditions: Running the reaction in an aqueous or protic solvent system (like water/THF or methanol) often leads to a cleaner, chemoselective N-protection without the formation of O-Boc or other side products.[3][7]

      • Avoid Harsh Bases: Use mild bases like sodium bicarbonate or triethylamine.

Q2: The enzymatic resolution is giving poor enantiomeric excess (ee). How can I improve this?

  • Probable Cause 1: Suboptimal Conversion. The key to kinetic resolution is stopping the reaction at the right time. Letting the reaction proceed beyond ~50% conversion will decrease the ee of the starting material, while stopping too early will result in a lower ee for the product.[8]

    • Solution:

      • Close Monitoring: Take aliquots from the reaction mixture at regular intervals and analyze them by chiral HPLC to determine both the conversion and the ee of the remaining starting material and the acylated product.

      • Target 50% Conversion: Aim to quench the reaction when the conversion is as close to 50% as possible to maximize the ee for both separated components.

  • Probable Cause 2: Poor Enzyme Activity or Selectivity. The chosen enzyme may not be optimal for the substrate, or its activity could be compromised.

    • Solution:

      • Enzyme Screening: If possible, screen a panel of different lipases to find the one with the highest enantioselectivity (E-value) for your specific substrate.

      • Fresh Enzyme: Ensure the enzyme is not denatured and has been stored correctly.

      • Optimize Conditions: Varying the solvent, temperature, and acyl donor can sometimes improve the enzyme's performance.

Q3: I'm having trouble purifying the final product. It either oils out during crystallization or gives poor separation on the column.

  • Probable Cause 1: "Oiling out" during crystallization. This occurs when the compound's solubility drops so rapidly upon cooling that it separates as a liquid phase instead of forming crystals.

    • Solution:

      • Change Solvent System: Experiment with different solvent pairs. A good starting point is a solvent in which the compound is soluble when hot and insoluble when cold (e.g., ethyl acetate, isopropanol) paired with a solvent in which it is poorly soluble (e.g., hexanes, heptane).[6]

      • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in a cold bath.

      • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound.

  • Probable Cause 2: Poor separation during column chromatography. This can be due to an inappropriate solvent system or residual impurities that have similar polarity to the product.

    • Solution:

      • Optimize TLC First: Find a solvent system for TLC that gives a good separation between your product and impurities, with an Rf value for the product around 0.2-0.3. This system can then be adapted for column chromatography.

      • Use a Shallow Gradient: Instead of a steep increase in the polar solvent, use a shallower gradient to improve the resolution between closely eluting spots.

      • Check for Baseline Impurities: Ensure that all starting materials and major byproducts are identified on the TLC to select a solvent system that effectively separates them from the desired product.

IV. Frequently Asked Questions (FAQs)

  • Q: Why is the (1R,3S) stereochemistry important for this molecule?

    • A: The specific stereochemistry of this and similar chiral cyclopentane derivatives is often crucial for their biological activity. In the context of carbocyclic nucleoside analogues, the spatial arrangement of the hydroxyl and the (protected) amino groups mimics the stereochemistry of natural ribose sugars, which is essential for recognition by viral or cellular enzymes.

  • Q: Can I use a different protecting group for the amine?

    • A: Yes, other protecting groups like Cbz (carboxybenzyl) can be used. However, the Boc group is widely favored due to its stability to a broad range of nucleophilic and basic conditions, and its facile removal under mild acidic conditions, which is often compatible with other functional groups in a complex molecule.[7]

  • Q: Is it possible to synthesize the enantiomerically pure product directly without a resolution step?

    • A: Yes, asymmetric synthesis routes exist, often employing a chiral catalyst in the Diels-Alder step to set the stereocenters directly.[1] However, these methods can require more specialized and expensive catalysts. For many applications, the chemoenzymatic approach with kinetic resolution offers a robust, cost-effective, and scalable alternative.

  • Q: How do I monitor the Boc protection reaction by TLC?

    • A: The starting amino alcohol is a primary amine and will stain brightly with a ninhydrin solution (often pink or purple) upon heating.[5] The Boc-protected product is a carbamate and will not react with ninhydrin. Therefore, you can monitor the reaction by observing the disappearance of the ninhydrin-active spot corresponding to the starting material. Both the starting material and the product may be UV active if they contain a suitable chromophore, but ninhydrin is more specific for the amine.

  • Q: What are the typical yields I can expect for each stage?

    • A: Yields can vary depending on the specific conditions and scale. However, based on literature, here are some typical expectations:

StageStepTypical Yield Range
1. Precursor Synthesis Hetero-Diels-Alder & Reduction60-75% over two steps
2. Chiral Resolution Enzymatic Resolution40-45% of the desired enantiomer (theoretical max is 50%)
3. Boc Protection Boc Protection of Amine85-95%
Overall 20-32%

V. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Google Patents. Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

  • Google Patents. Method for preparing (1R,3S) -3-amino cyclopentanol hydrochloride.

  • Luna, A., Astorga, C., Fülöp, F., & Gotor, V. (1998). Enzymatic resolution of (±)-cis-2-aminocyclopentanol and (±)-cis-2-aminocyclohexanol. Tetrahedron: Asymmetry, 9(24), 4483-4487.

  • Sulieman, A. A. (2020). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. ResearchGate. [Link]

  • Dudziński, M., & Mlynarski, J. (2015). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 4(4), 432-440.

  • Google Patents. Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

  • Google Patents. Method for preparing (1R,3S) -3-amino cyclopentanol hydrochloride.

Sources

Validation & Comparative

A Comparative Guide to the Stereochemical Outcomes of Reactions on ((1R,3S)-3-hydroxycyclopentyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the precise control and confirmation of molecular stereochemistry are paramount. The chiral scaffold of ((1R,3S)-3-hydroxycyclopentyl)carbamate and its derivatives, particularly the tert-butyl carbamate (Boc) protected form, serves as a critical building block in the synthesis of a variety of bioactive molecules, including antiviral agents.[1] The stereochemical relationship between the amine and hydroxyl groups on the cyclopentane ring dictates the molecule's three-dimensional structure and, consequently, its biological activity.

This technical guide provides a comparative analysis of the stereochemical outcomes of key reactions at the C3 hydroxyl group of tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. We will explore reactions that proceed with inversion of stereochemistry, retention of stereochemistry, and the elimination of the stereocenter. Each section will detail the underlying mechanistic principles, provide field-proven experimental protocols, and present comparative data to guide synthetic strategy and confirm product stereochemistry.

The Foundational Stereochemistry: Synthesis of (1R,3S)-3-Aminocyclopentanol

The stereochemistry of the starting material is crucial as it dictates the potential stereochemical outcomes of subsequent reactions. The synthesis of (1R,3S)-3-aminocyclopentanol, the precursor to the carbamate, often relies on stereoselective methods to establish the desired cis relationship between the amino and hydroxyl groups.

One common strategy involves a hetero-Diels-Alder reaction between cyclopentadiene and a nitrosyl compound, followed by a series of reductions and resolutions. For instance, a patented method describes the reaction of cyclopentadiene with in situ generated tert-butyl nitrosyl carbonate, followed by reduction of the nitrogen-oxygen bond and enzymatic resolution to isolate the desired chiral intermediate.[1] This foundational synthesis ensures a high purity of the (1R,3S) stereoisomer, which is essential for predictable outcomes in further synthetic steps.

Comparative Analysis of Reactions at the C3-Hydroxyl Group

The hydroxyl group of this compound is a versatile handle for further functionalization. The choice of reaction conditions can predictably lead to products with either inverted or retained stereochemistry at the C3 position, or the elimination of this stereocenter altogether.

Inversion of Stereochemistry: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and widely utilized method for achieving a clean inversion of stereochemistry at a secondary alcohol.[2][3][4] This reaction proceeds via an SN2 mechanism, where the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in a Walden inversion.

Causality of Stereochemical Outcome: The mechanism of the Mitsunobu reaction involves the activation of the hydroxyl group by a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms a bulky oxyphosphonium salt, which is an excellent leaving group. The nucleophile, typically the conjugate base of a weak acid (pKa < 15), then attacks the electrophilic carbon from the backside, leading to the inverted product.[3]

Application Example: In a study focused on the enantiodivergent synthesis of a related N-Boc-protected aminocyclopentenone, a Mitsunobu reaction was employed to invert the stereochemistry of a hydroxyl group on the cyclopentane ring. This highlights the reliability of the Mitsunobu reaction for achieving stereochemical inversion in this class of molecules.

Experimental Protocol: Mitsunobu Inversion of this compound

  • Materials: this compound, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), benzoic acid, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound (1.0 eq.), benzoic acid (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD (1.5 eq.) dropwise to the stirred solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product, the benzoate ester with inverted stereochemistry, can be purified by column chromatography on silica gel.

    • Subsequent hydrolysis of the ester (e.g., with NaOH in methanol/water) will yield tert-butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate.

Retention of Stereochemistry: Steglich Esterification

In contrast to the Mitsunobu reaction, standard esterification procedures that do not involve activation of the C-O bond of the alcohol will proceed with retention of stereochemistry. The Steglich esterification, which utilizes a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), is a prime example.

Causality of Stereochemical Outcome: In the Steglich esterification, the carboxylic acid is activated by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol nucleophile. Since the C-O bond of the alcohol is not broken during this process, the original stereochemistry at the C3 position is retained in the final ester product.

Experimental Protocol: Steglich Esterification of this compound

  • Materials: this compound, benzoic acid, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq.), benzoic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.2 eq.) in DCM to the reaction mixture.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash with DCM.

    • Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting ester with retained stereochemistry by column chromatography.

Elimination of Stereochemistry: Oxidation to a Ketone

The stereocenter at C3 can be eliminated by oxidizing the secondary alcohol to a ketone. This transformation is valuable for creating a prochiral center that can be subsequently reduced stereoselectively to access either the cis or trans diastereomer, depending on the chosen reducing agent and reaction conditions.

Causality of Stereochemical Outcome: Oxidation of the secondary alcohol removes the hydrogen atom from the C3 carbon, forming a carbonyl group (C=O). This results in a planar sp²-hybridized carbon at this position, thus destroying the original stereocenter.

Experimental Protocol: Oxidation of this compound

  • Materials: this compound, Dess-Martin periodinane (DMP), anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq.) in anhydrous DCM.

    • Add Dess-Martin periodinane (1.2 eq.) to the solution in one portion at room temperature.

    • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ and a saturated solution of Na₂S₂O₃.

    • Stir vigorously until the layers are clear.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting ketone, tert-butyl ((1R)-3-oxocyclopentyl)carbamate, by column chromatography.

Comparative Data Summary and Stereochemical Confirmation

The most reliable method for confirming the stereochemistry of the products is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing the coupling constants and through-space correlations (NOESY).

Reaction Reagents Stereochemical Outcome Product Expected Key ¹H NMR Features
Mitsunobu ReactionPPh₃, DIAD, Benzoic AcidInversiontert-butyl ((1R,3R)-3-benzoyloxycyclopentyl)carbamateDifferent coupling constants for H1 and H3 protons compared to the starting material, indicative of a trans relationship.
Steglich EsterificationDCC, DMAP, Benzoic AcidRetentiontert-butyl ((1R,3S)-3-benzoyloxycyclopentyl)carbamateSimilar coupling constants for H1 and H3 protons to the starting material, indicative of a cis relationship.
OxidationDess-Martin PeriodinaneElimination of Stereocentertert-butyl ((1R)-3-oxocyclopentyl)carbamateDisappearance of the C3-H proton signal and the hydroxyl proton signal.

Distinguishing cis and trans Isomers by NMR:

The key to distinguishing cis and trans isomers in 1,3-disubstituted cyclopentanes lies in the coupling constants between the protons on the substituted carbons (C1 and C3) and the adjacent methylene protons (C2, C4, and C5). In general, for cyclopentane systems, the vicinal coupling constants for cis protons are different from those for trans protons. A detailed 2D NMR analysis (COSY, HSQC, HMBC, and NOESY) is often required for unambiguous assignment. For example, a NOESY experiment on the cis isomer would be expected to show a through-space correlation between the protons on C1 and C3, which would be absent in the trans isomer.

Workflow and Decision-Making Diagram

Stereochem_Workflow start Starting Material: This compound mitsunobu Mitsunobu Reaction (PPh3, DIAD, Nu-H) start->mitsunobu Inversion steglich Steglich Esterification (DCC, DMAP, R-COOH) start->steglich Retention oxidation Oxidation (DMP) start->oxidation Elimination inverted_product Inverted Stereochemistry ((1R,3R) Product) mitsunobu->inverted_product retained_product Retained Stereochemistry ((1R,3S) Product) steglich->retained_product ketone_product Eliminated Stereocenter (Ketone) oxidation->ketone_product

Caption: Decision workflow for stereochemical modification.

Conclusion

The stereochemical outcome of reactions involving the hydroxyl group of this compound is highly predictable and controllable through the judicious choice of reagents and reaction mechanisms. For researchers aiming to synthesize the trans diastereomer, the Mitsunobu reaction offers a reliable method for inverting the stereocenter at C3. Conversely, to maintain the cis configuration during functionalization, a reaction with retention of stereochemistry, such as the Steglich esterification, is the preferred approach. Finally, oxidation of the alcohol to a ketone provides a strategic route to a prochiral intermediate, opening possibilities for subsequent stereoselective reductions to access either diastereomer. A thorough analysis of NMR data is essential to unequivocally confirm the stereochemistry of the final products.

References

  • CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health. [Link]

  • Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof.
  • Cyclopentanol, 3-aMino-, (1R,3S)-. ChemBK. [Link]

  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]

  • An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-aminocyclopent-2-en-1-one. ResearchGate. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

  • Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA. PubMed. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate. PubChem. [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Royal Society of Chemistry. [Link]

  • Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Beilstein Journal of Organic Chemistry. [Link]

  • Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. ResearchGate. [Link]

  • Ceric Ammonium Nitrate (CAN) Mediated Esterification of N-Boc Amino Acids Allows Either Retention or Removal of the N-Boc Group. ResearchGate. [Link]

Sources

A Comparative Guide to the Determination of Enantiomeric Excess in Chiral Cyclopentylamines: Methodologies and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Chiral cyclopentylamines form the core scaffold of numerous therapeutic agents, and their enantiomers can exhibit dramatically different effects within a biological system.[1] Consequently, the precise determination of enantiomeric excess (e.e.) is a non-negotiable requirement for quality control, regulatory compliance, and ensuring patient safety.[2][3]

This guide provides an in-depth, comparative analysis of the primary analytical techniques for determining the enantiomeric excess of chiral cyclopentylamines. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions. Instead, this document will elucidate the causality behind methodological choices, offer field-proven insights into overcoming common challenges, and ground all recommendations in robust, verifiable data. We will explore the workhorses of chiral analysis—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—along with the powerful, absolute method of Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique will be evaluated for its strengths, limitations, and ideal application space, empowering you to select and implement the most appropriate method for your specific analytical challenge.

Chapter 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely adopted technique for enantiomeric separations due to its versatility, robustness, and broad applicability.[2][4] The principle lies in the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[5]

The Principle of Chiral Recognition on a CSP

A CSP creates a transient, diastereomeric complex with each enantiomer of the analyte. The stability of these complexes differs due to steric and electronic interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions). The enantiomer that forms the more stable complex interacts more strongly with the CSP and is retained longer, resulting in separation. For primary amines like cyclopentylamines, polysaccharide-based CSPs are particularly effective.[2][6]

Method Development Strategy

A systematic approach is crucial for efficient method development. The primary levers for achieving separation are the choice of CSP and the composition of the mobile phase.

Workflow for Chiral HPLC Method Development

cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization A Select Analyte (Cyclopentylamine Derivative) B CSP Screening (e.g., Chiralpak IA, IB, IC) A->B C Mobile Phase Screening (Normal vs. Polar Organic) B->C D Optimize Mobile Phase (Adjust Solvent Ratio, Additives) C->D Initial Hit Found E Optimize Flow Rate & Temperature D->E F Check System Suitability (Rs > 1.5, Tailing Factor < 2.0) E->F G Routine Analysis F->G Method Validated

Caption: Logical workflow for developing a robust chiral HPLC method.

Critical Role of Mobile Phase Additives

The basic nature of the amine group in cyclopentylamines can lead to strong interactions with residual acidic silanols on the silica surface of the CSP, causing significant peak tailing. To counteract this, a small amount of a basic additive is essential.

  • For Normal Phase (e.g., Hexane/Ethanol): Additives like diethylamine (DEA) or butylamine (BA) at concentrations of 0.1-0.4% (v/v) are highly effective.[2] They compete with the analyte for active sites on the stationary phase, improving peak shape and efficiency.

  • For Polar Organic Mode (e.g., Acetonitrile/Methanol): Additives are still often necessary. Triethylamine (TEA) or DEA can be used, though sometimes an acidic modifier like trifluoroacetic acid (TFA) may be required, depending on the specific CSP.[7]

Comparative Performance of Polysaccharide CSPs

The following table illustrates typical performance data for the separation of a generic chiral cyclopentylamine on different polysaccharide-based columns in normal phase mode.

ParameterChiralpak® IA (Amylose-based)Chiralpak® IC (Cellulose-based)Larihc® CF6-P (Cyclofructan-based)
Mobile Phase Hexane/IPA/DEA (80:20:0.1)Hexane/EtOH/DEA (90:10:0.1)ACN/MeOH/TEA (95:5:0.2)
Retention Time (t_R1) 8.5 min12.1 min5.2 min
Retention Time (t_R2) 10.2 min15.3 min6.1 min
Resolution (R_s) 2.12.81.9
Analysis Time ~12 min~18 min~8 min

Data synthesized from multiple sources for illustrative purposes.[2][6]

Expert Insight: While cellulose-based phases like Chiralpak IC often provide higher resolution, amylose-based phases like Chiralpak IA can offer different selectivity. Cyclofructan-based columns have shown very high success rates for separating primary amines, particularly in the polar organic mode.[6] Screening a small set of columns with diverse chemistries is the most efficient path to success.

Self-Validating Experimental Protocol: Chiral HPLC

This protocol ensures the method is suitable for its intended purpose.[3]

  • Instrumentation: Standard HPLC system with a UV or PDA detector.[8]

  • Chiral Stationary Phase: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the cyclopentylamine sample in the mobile phase to a concentration of ~0.5 mg/mL.

  • System Suitability:

    • Inject a racemic standard (50:50 mixture of enantiomers).

    • Acceptance Criterion: The resolution (R_s) between the two enantiomer peaks must be ≥ 1.5. The tailing factor for each peak should be ≤ 2.0.

  • Analysis:

    • Inject the test sample.

    • Identify the peak for the desired enantiomer and the undesired enantiomer based on retention time.

  • Calculation of Enantiomeric Excess (% e.e.):

    • % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100[8]

    • Where Area_major is the peak area of the desired enantiomer and Area_minor is the peak area of the undesired enantiomer.

Chapter 2: Chiral Gas Chromatography (GC)

For volatile or semi-volatile cyclopentylamines, chiral GC offers excellent resolution and sensitivity, often with faster analysis times than HPLC.[9] The separation occurs on a capillary column coated with a chiral stationary phase, typically a derivatized cyclodextrin.[8]

The Derivatization Imperative

Direct analysis of primary amines by GC is often problematic due to their high polarity, which leads to poor peak shape and irreversible adsorption on the column. Derivatization is a critical pre-analytical step that converts the polar amine into a less polar, more volatile derivative. A common and effective approach is acylation, for example, with trifluoroacetic anhydride (TFAA).

Why Derivatize?

  • Improves Volatility: Masks the polar N-H group, reducing the boiling point.

  • Enhances Peak Shape: Reduces tailing by minimizing interactions with the column surface.

  • Increases Sensitivity: Fluorinated derivatives are highly responsive to an Electron Capture Detector (ECD), though a Flame Ionization Detector (FID) is more common.[8]

Workflow for Chiral GC Method Development

cluster_0 Step 1: Sample Prep cluster_1 Step 2: GC Analysis A Select Analyte B Derivatization Reaction (e.g., with TFAA) A->B C Confirm Reaction Completion B->C D Select Chiral Column (e.g., Cyclodextrin-based) C->D E Optimize Temperature Program (Ramp Rate, Hold Times) D->E F Check System Suitability (Rs > 1.5) E->F G Routine Analysis F->G Method Validated

Caption: The essential two-stage workflow for chiral GC analysis of amines.

Self-Validating Experimental Protocol: Chiral GC
  • Instrumentation: Gas chromatograph with an FID or Mass Spectrometer (MS).[8]

  • Chiral Stationary Phase: Capillary column coated with a derivatized cyclodextrin (e.g., Hydrodex β-6TBDM, 25 m x 0.25 mm).[10]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 5 °C/min to 180 °C.

    • Hold: 5 min at 180 °C.[10]

  • Injector and Detector Temperature: 250 °C.

  • Sample Preparation (Derivatization):

    • Dissolve ~1 mg of the cyclopentylamine sample in 1 mL of dichloromethane.

    • Add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of pyridine.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature. The sample is ready for injection.

  • System Suitability:

    • Inject a derivatized racemic standard.

    • Acceptance Criterion: Baseline resolution (R_s ≥ 1.5) between the two diastereomeric derivative peaks must be achieved.

  • Analysis and Calculation:

    • Inject 1 µL of the derivatized sample solution (split ratio 50:1).[10]

    • Calculate % e.e. using the peak areas as described in the HPLC protocol.

Expert Insight: The primary drawback of GC is the need for derivatization, which adds a step to the workflow and introduces potential sources of error (e.g., incomplete reaction, side reactions). However, for routine analysis of a specific compound, the speed and high resolution of modern capillary GC can be unparalleled.

Chapter 3: Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and reagent volumes. For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added directly to the background electrolyte (BGE).[11][12]

The Principle of Chiral CE

In CE, ions migrate in a capillary under the influence of an electric field. The cyclopentylamine, being basic, will be protonated and positively charged in an acidic BGE. The chiral selector (e.g., a negatively charged sulfated-β-cyclodextrin) forms transient, diastereomeric inclusion complexes with the enantiomers.[11] The different binding constants and/or mobilities of these complexes lead to different overall migration times for the enantiomers, resulting in their separation.[12]

Method Development in Chiral CE

Optimization in CE involves manipulating the BGE to maximize the mobility difference between the enantiomers.

  • Chiral Selector: The type (e.g., neutral vs. charged) and concentration of the cyclodextrin are the most critical factors.[11] Negatively charged cyclodextrins often provide excellent separation for positively charged amines due to strong electrostatic interactions.[11]

  • BGE pH: The pH controls the charge of the analyte. For a basic amine, a low pH (e.g., 2.5-4.0) ensures full protonation and consistent migration.[13]

  • Voltage and Temperature: Higher voltage generally leads to faster analysis but also more Joule heating, which can degrade resolution. Temperature control is essential for reproducibility.

Self-Validating Experimental Protocol: Chiral CE
  • Instrumentation: A standard capillary electrophoresis system with a UV or PDA detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.7, containing 10 mM sulfated-β-cyclodextrin.

  • Run Conditions:

    • Voltage: 20 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Sample Preparation: Dissolve the sample in water or BGE at ~0.1 mg/mL.

  • System Suitability:

    • Inject a racemic standard.

    • Acceptance Criterion: The resolution between the enantiomer peaks should be ≥ 1.5.[11] Migration time reproducibility should be < 2% RSD over multiple injections.

  • Analysis and Calculation:

    • Run the sample and calculate % e.e. using the corrected peak areas (Area/Migration Time) to account for variations in peak velocity.

Expert Insight: CE is a powerful technique for chiral separations, offering extremely high theoretical plate counts (efficiency). However, it can be more sensitive to matrix effects than HPLC, and achieving the same level of robustness and reproducibility may require more careful method development. Its low consumption of solvents and chiral selectors makes it a green and cost-effective alternative.

Chapter 4: NMR Spectroscopy for Absolute e.e. Determination

Unlike chromatographic techniques, which are relative methods requiring a reference standard, NMR spectroscopy can be an absolute method for determining enantiomeric excess. This is achieved by converting the pair of enantiomers into a pair of diastereomers, which are distinguishable in the NMR spectrum.[14] This can be done in two ways:

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a single enantiomer of a chiral reagent to form stable diastereomers. Mosher's acid chloride is a classic example used for amines.[15][16]

  • Chiral Solvating Agents (CSAs): The analyte forms rapid, reversible, non-covalent diastereomeric complexes with a chiral agent in the NMR tube.[17][18] This method is non-destructive but often results in smaller chemical shift differences.

The Power of Mosher's Amide Analysis (CDA)

Reacting a racemic cyclopentylamine with enantiopure (R)-Mosher's acid chloride produces two diastereomeric amides. These diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum.[15][19] The enantiomeric excess can be determined directly by integrating the corresponding signals.[14]

Why it Works: The phenyl and -CF₃ groups of the Mosher's reagent create a distinct anisotropic magnetic environment, causing nearby protons in the two diastereomers to experience different levels of shielding and thus resonate at different frequencies.[20]

Protocol: e.e. Determination via Mosher's Amide Formation
  • Derivatization:

    • In a dry NMR tube, dissolve ~5 mg of the cyclopentylamine sample in 0.6 mL of deuterated chloroform (CDCl₃).

    • Add 1.1 equivalents of enantiopure (R)-Mosher's acid chloride and a small amount of pyridine.

    • Shake the tube for ~5 minutes to ensure the reaction goes to completion.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum (a ¹⁹F NMR spectrum can also be highly effective and simpler to interpret).[17]

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton (or the -CF₃ group in ¹⁹F NMR) in the two diastereomers.

    • Carefully integrate these two signals.

  • Calculation of Enantiomeric Excess (% e.e.):

    • % e.e. = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Expert Insight: NMR is an invaluable tool, especially when an enantiomerically pure reference standard is unavailable. It provides a direct, primary measure of the enantiomeric ratio.[21] However, its sensitivity is significantly lower than chromatographic methods. The method also relies on the derivatization reaction proceeding to completion without any kinetic resolution (i.e., one enantiomer reacting faster than the other).

Chapter 5: Method Selection Guide

Choosing the right analytical technique depends on a variety of factors, from sample properties to laboratory resources and the specific question being asked.

Comparative Summary of Techniques
ParameterChiral HPLCChiral GCChiral CENMR Spectroscopy
Principle Differential partitioning with CSPDifferential partitioning with CSP (gas phase)Differential mobility with chiral selector in BGEDiastereomer formation (CDA/CSA)
Sample Volatility Not requiredRequired (or via derivatization)Not requiredNot required
Sensitivity High (µg/mL)Very High (ng/mL)High (µg/mL)Low (mg/mL)
Analysis Speed Moderate (10-30 min)Fast (5-20 min)Fast (5-15 min)Slow (includes reaction time)
Method Dev. Effort ModerateHigh (due to derivatization)Moderate to HighLow to Moderate
Solvent Consumption HighLowVery LowVery Low
Absolute Method? NoNoNoYes
Best For... General purpose, robust QC, preparative scaleVolatile amines, high throughput screeningHigh-efficiency screening, low sample volumeAbsolute e.e. determination, structural confirmation
Decision-Making Workflow

This flowchart can guide the selection process based on key project requirements.

A Start: Need to determine e.e. of a cyclopentylamine B Is an absolute e.e. value required or no reference standard available? A->B C NMR Spectroscopy (using CDA/CSA) B->C Yes D Is the analyte (or its derivative) volatile and thermally stable? B->D No E Chiral GC D->E Yes F Is sample/solvent consumption a major concern? D->F No G Chiral CE F->G Yes H Chiral HPLC (Default Workhorse Method) F->H No

Sources

Comparison of different chiral synthons for carbocyclic nucleoside synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Chiral Synthons for Carbocyclic Nucleoside Synthesis

Introduction: The Significance of Chirality in Carbocyclic Nucleosides

Carbocyclic nucleosides are a critical class of therapeutic agents, most notably as antiviral drugs.[1] In these molecules, the furanose oxygen of a natural nucleoside is replaced by a methylene group, a modification that imparts significant metabolic stability by rendering them resistant to cleavage by nucleoside phosphorylases.[2] This structural change, however, preserves the essential three-dimensional arrangement of the nucleobase and hydroxyl groups necessary for interaction with viral enzymes. The stereochemistry of the carbocyclic ring is paramount to their biological activity, making the enantioselective synthesis of these compounds a key focus in medicinal chemistry and drug development.[3][4] This guide provides a comparative analysis of different chiral synthons employed in the synthesis of carbocyclic nucleosides, with a focus on their strategic application, efficiency, and underlying mechanistic principles. We will delve into specific examples, such as the synthesis of the anti-HIV drugs Abacavir and Carbovir, to illustrate these concepts.

Key Strategies for Enantioselective Synthesis

The enantioselective synthesis of carbocyclic nucleosides can be broadly categorized into several key approaches[2][5]:

  • Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials from nature, such as carbohydrates.[6][7]

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the carbocyclic core.

  • Enzymatic Resolution: Separating enantiomers from a racemic mixture using stereoselective enzymes.[8][9]

This guide will compare representative chiral synthons derived from these strategies.

Comparison of Major Chiral Synthons

Vince's Lactam: A Versatile Bicyclic Synthon

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince's lactam, is a cornerstone in the synthesis of many carbocyclic nucleosides, including the blockbuster drugs Carbovir and Abacavir.[10][11][12] Its rigid bicyclic structure provides excellent stereocontrol for subsequent functionalization.

Synthetic Strategy: The synthesis of carbocyclic nucleosides from Vince's lactam typically involves the enzymatic resolution of the racemic lactam, followed by functional group manipulations and coupling with the desired nucleobase.[10][13]

Key Advantages:

  • High Stereocontrol: The bicyclic system locks the conformation, allowing for highly stereoselective reactions.

  • Convergent Synthesis: The chiral carbocyclic core can be prepared separately and then coupled with various nucleobases.

  • Proven Industrial Scalability: This methodology has been successfully implemented for the large-scale production of Abacavir.[9]

Experimental Data Snapshot:

Synthon Target Nucleoside Key Step Enantiomeric Excess (e.e.) Overall Yield Reference
(-)-Vince's LactamAbacavirEnzymatic Resolution>99%Not reported in single source[8]
(-)-Vince's LactamCarbovirEnzymatic Resolution>99%Not reported in single source[10][13]

Experimental Workflow: Enzymatic Resolution of (±)-Vince's Lactam

G racemic_lactam Racemic Vince's Lactam lactamase (+)-γ-Lactamase racemic_lactam->lactamase Enzymatic Hydrolysis separation Separation lactamase->separation minus_lactam (-)-Vince's Lactam (Desired Enantiomer) abacavir Synthesis of Abacavir minus_lactam->abacavir hydrolyzed_product Hydrolyzed (+)-Lactam separation->minus_lactam Unreacted separation->hydrolyzed_product Hydrolyzed

Caption: Enzymatic resolution of racemic Vince's lactam.

Detailed Protocol: Enzymatic Resolution of Vince's Lactam [8]

  • Enzyme Preparation: A culture of Microbacterium hydrocarbonoxydans expressing (+)-γ-lactamase is prepared.

  • Reaction Setup: Racemic Vince's lactam is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Enzymatic Reaction: The (+)-γ-lactamase preparation is added to the solution of the racemic lactam. The mixture is stirred at a controlled temperature (e.g., 30°C).

  • Monitoring: The reaction progress is monitored by chiral HPLC to determine the enantiomeric excess of the remaining (-)-Vince's lactam.

  • Workup: Once the desired e.e. is reached (typically >99%), the reaction is stopped. The unreacted (-)-Vince's lactam is extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer contains the hydrolyzed (+)-amino acid.

  • Purification: The organic extracts are combined, dried, and the solvent is evaporated to yield enantiomerically pure (-)-Vince's lactam.

Carbohydrate-Derived Synthons: A Chiral Pool Approach

Carbohydrates, such as D-ribose, are abundant and enantiomerically pure natural products, making them attractive starting materials for chiral synthon synthesis.[6][7][14] Various strategies, including ring-closing metathesis (RCM), are employed to transform these sugars into functionalized cyclopentane derivatives.[15]

Synthetic Strategy: The synthesis typically begins with the protection of hydroxyl groups, followed by a series of transformations to construct the carbocyclic ring. The inherent chirality of the starting carbohydrate is transferred to the final product.

Key Advantages:

  • Readily Available Chiral Source: Utilizes inexpensive and naturally abundant starting materials.

  • Predictable Stereochemistry: The stereochemical outcome is dictated by the stereocenters of the starting carbohydrate.

  • Versatility: A wide range of carbocyclic nucleosides can be accessed from different carbohydrate precursors.

Experimental Data Snapshot:

Synthon Target Nucleoside Key Step Overall Yield from Starting Sugar Reference
D-Ribose derived dieneChiral CyclopentenolRing-Closing Metathesis52%[14]
D-Ribose derived precursorD-4,5-O-isopropylidene-2-cyclopentenoneRing-Closing MetathesisNot explicitly stated for the entire sequence[15]

Experimental Workflow: Synthesis of a Chiral Cyclopentenol from D-Ribose

G d_ribose D-Ribose protection Protection & Functional Group Manipulation d_ribose->protection diene Acyclic Diene protection->diene rcm Ring-Closing Metathesis (RCM) (Grubbs' Catalyst) diene->rcm cyclopentenol Chiral Cyclopentenol Intermediate rcm->cyclopentenol nucleoside_synthesis Synthesis of Carbocyclic Nucleosides cyclopentenol->nucleoside_synthesis

Caption: Carbohydrate-based synthesis of a chiral cyclopentenol.

Detailed Protocol: Synthesis of a Chiral Cyclopentenol from D-Ribose via RCM [14]

  • Preparation of the Diene: D-ribose is converted to a suitable acyclic diene through a multi-step sequence involving protection of hydroxyl groups and olefination reactions.

  • Ring-Closing Metathesis: The diene is dissolved in a suitable solvent (e.g., dichloromethane). A Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is added. The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: The reaction is quenched, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the chiral cyclopentenol intermediate.

Chiral Cyclopentenones via Asymmetric Synthesis

Asymmetric synthesis provides a powerful alternative to the chiral pool and resolution methods. For instance, the enzymatic kinetic resolution of a precursor to (R)- and (S)-4-hydroxy-2-cyclopenten-1-one creates versatile chiral synthons for various carbocyclic nucleosides.[16][17]

Synthetic Strategy: This approach involves the lipase-catalyzed acylation of a racemic alcohol, leading to the separation of a chiral acetate and the unreacted chiral alcohol. These can then be used to synthesize different enantiomers of the target nucleosides.

Key Advantages:

  • High Enantioselectivity: Lipases can provide excellent enantiomeric discrimination.

  • Access to Both Enantiomers: Both enantiomers of the chiral synthon can be obtained from a single resolution process.

  • "Green" Chemistry: Enzymatic reactions are often performed under mild conditions in environmentally benign solvents.

Experimental Data Snapshot:

Synthon Target Nucleoside Key Step Enantiomeric Excess (e.e.) Reference
(S)-4-Hydroxy-2-cyclopenten-1-oneAbacavir & CarbovirLipase-based kinetic resolutionHigh enantiomeric purity[16][17]
(R)-4-Hydroxy-2-cyclopenten-1-oneEntecavirLipase-based kinetic resolutionHigh enantiomeric purity[16][17]

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

G racemic_alcohol Racemic 4-Hydroxy- 2-cyclopenten-1-one lipase Lipase (e.g., CAL-B) + Acylating Agent racemic_alcohol->lipase separation Separation lipase->separation s_acetate (S)-Acetate s_synthon (S)-Synthon s_acetate->s_synthon Hydrolysis r_alcohol (R)-Alcohol (Unreacted) r_synthon (R)-Synthon r_alcohol->r_synthon separation->s_acetate separation->r_alcohol

Caption: Lipase-catalyzed kinetic resolution of a cyclopentenone precursor.

Detailed Protocol: Lipase-Catalyzed Resolution of 4-Hydroxy-2-cyclopenten-1-one Precursor [16][17]

  • Reaction Setup: The racemic 4-hydroxy-2-cyclopenten-1-one precursor is dissolved in an organic solvent (e.g., toluene).

  • Enzymatic Acylation: A lipase (e.g., Candida antarctica lipase B, CAL-B) and an acylating agent (e.g., vinyl acetate) are added to the solution.

  • Monitoring: The reaction is monitored by chiral GC or HPLC until approximately 50% conversion is achieved.

  • Workup: The enzyme is filtered off, and the solvent is removed.

  • Separation: The resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography.

  • Deprotection (if necessary): The acylated enantiomer can be deprotected to yield the corresponding chiral alcohol.

Concluding Remarks

The choice of a chiral synthon for carbocyclic nucleoside synthesis is a critical decision that influences the efficiency, stereochemical purity, and scalability of the overall synthetic route. Vince's lactam offers a robust and industrially proven pathway with excellent stereocontrol, particularly for Abacavir and Carbovir. Carbohydrate-derived synthons provide a cost-effective and stereochemically predictable approach by leveraging the chiral pool. Asymmetric methods, such as enzymatic resolutions of cyclopentenone precursors, offer elegant and environmentally friendly routes to both enantiomers of key building blocks. The selection of the optimal synthon will depend on the specific target molecule, the desired scale of synthesis, and the available resources and expertise.

References

  • Vince, R., & Hua, M. (2006). Synthesis of carbovir and abacavir from a carbocyclic precursor. Current Protocols in Nucleic Acid Chemistry, Chapter 14:Unit 14.4. [Link]

  • Yadav, J. S., et al. (2007). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 50(23), 5763-5769. [Link]

  • Boutureira, O., & Marco-Contelles, J. (2013). Advances in the enantioselective synthesis of carbocyclic nucleosides. Chemical Society Reviews, 42(10), 4321-4337. [Link]

  • Rodriguez, J. B., & Comin, M. J. (2003). New progresses in the enantioselective synthesis and biological properties of carbocyclic nucleosides. Mini Reviews in Medicinal Chemistry, 3(2), 95-114. [Link]

  • Singh, U., et al. (2023). Current Strategies on the Enantioselective Synthesis of Modified Nucleosides. The Journal of Organic Chemistry, 88(23), 16489-16508. [Link]

  • Marco-Contelles, J., & Balzarini, J. (2013). Advances in the enantioselective synthesis of carbocyclic nucleosides. Chemical Society Reviews, 42(10), 4321-4337. [Link]

  • Choi, Y., et al. (2003). Practical synthesis of D- and L-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus). The Journal of Organic Chemistry, 68(23), 9012-9018. [Link]

  • Rodriguez, J. B., & Comin, M. J. (2003). New Progresses in the Enantioselective Synthesis and Biological Properties of Carbocyclic Nucleosides. Mini Reviews in Medicinal Chemistry, 3(2), 95-114. [Link]

  • Wang, Y., et al. (2018). Enzymatic preparation of (−)-γ-lactam for the synthesis of abacavir. Applied and Environmental Microbiology, 84(14), e00543-18. [Link]

  • Pádár, P., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, e202400070. [Link]

  • Ogawa, S. (2016). 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. In Synthetic Methods I - Chiral Pool and Diastereoselective Methods. [Link]

  • Li, Z., et al. (2021). Synthesis of (R)- and (S)-4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. The Journal of Organic Chemistry, 86(18), 12645-12656. [Link]

  • Li, Z., et al. (2021). Synthesis of (R)- and (S)-4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. The Journal of Organic Chemistry, 86(18), 12645-12656. [Link]

  • den Hamer, A. W., et al. (2021). Biocatalytic routes to anti-viral agents and their synthetic intermediates. Catalysis Science & Technology, 11(2), 454-477. [Link]

  • Vince, R., & Hua, M. (2006). Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Kim, C. U., et al. (1993). Asymmetric Synthesis of Cyclopropyl Carbocyclic Nucleosides. Tetrahedron Letters, 34(48), 7677-7680. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2004). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 104(1), 175-214. [Link]

  • Montgomery, J. A., et al. (1991). Synthesis of two cyclopentenyl-3-deazapyrimidine carbocyclic nucleosides related to cytidine and uridine. Journal of Medicinal Chemistry, 34(4), 1334-1338. [Link]

  • Wu, J., & Fletcher, S. P. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides. Communications Chemistry, 5(1), 154. [Link]

  • Wu, J., & Fletcher, S. P. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides. Communications Chemistry, 5(1), 154. [Link]

  • Ogawa, S. (2016). 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. ResearchGate. [Link]

  • Wu, J., & Fletcher, S. P. (2022). Catalytic Asymmetric Synthesis of Carbocyclic C-Nucleosides. DigitalCommons@TMC. [Link]

  • Unknown. (n.d.). Enantioselective Synthesis of Carbocyclic Nucleosides. Amanote Research. [Link]

  • Unknown. (n.d.). Synthetic strategies for chiral carbocyclic nucleosides. ResearchGate. [Link]

  • Unknown. (n.d.). Corey–Fuchs reaction. Wikipedia. [Link]

  • Agrofoglio, L. A., et al. (2006). Recent progress for the synthesis of selected carbocyclic nucleosides. Current Organic Chemistry, 10(4), 411-433. [Link]

  • Unknown. (1995). [Synthesis of analogues of carbocyclic nucleoside]. Yao Xue Xue Bao, 30(11), 844-849. [Link]

  • Šála, M., et al. (2005). Synthesis of novel racemic conformationally locked carbocyclic nucleosides. Collection of Czechoslovak Chemical Communications, 70(1), 93-106. [Link]

  • Unknown. (n.d.). Corey-Fuchs Reaction. Organic Chemistry Portal. [Link]

  • Boryski, J. (2023). Synthesis and applications of cyclonucleosides: an update (2010–2023). Molecules, 28(21), 7351. [Link]

Sources

A Comparative Guide to Amine Protecting Groups in Cyclopentane Synthesis: Boc vs. Cbz, Fmoc, and Ts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The aminocyclopentane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably carbocyclic nucleoside analogues with potent antiviral activity.[1][2] The synthesis of these complex molecules, often bearing multiple stereocenters and functional groups, hinges on the strategic use of amine protecting groups. These chemical auxiliaries serve as temporary "gatekeepers," masking the reactivity of the amine functionality to allow for the selective modification of other parts of the molecule.

The choice of the right protecting group is a critical decision that can significantly impact the overall efficiency, yield, and stereochemical outcome of a synthetic route. This guide provides an in-depth comparative analysis of the most commonly employed amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and tosyl (Ts)—within the specific context of cyclopentane synthesis. By examining their performance through the lens of experimental data and established protocols, this guide aims to equip researchers with the insights needed to make informed and rational decisions in the design and execution of their synthetic strategies.

Part 1: The Gatekeepers of Reactivity: A Comparative Overview of Common Amine Protecting Groups

The ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and should not interfere with other transformations in the synthetic sequence.[3] The four protecting groups discussed here—Boc, Cbz, Fmoc, and Ts—each offer a unique set of characteristics that make them suitable for different synthetic scenarios.

The Boc Group (tert-Butyloxycarbonyl)

The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its ease of introduction and its convenient removal under acidic conditions.[4]

Protection and Deprotection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5] Its removal is most commonly achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6] The mechanism of deprotection involves the formation of a stable tert-butyl cation, which then fragments into isobutylene and a proton.

cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH₂ Protected_Amine R-NHBoc Amine->Protected_Amine Boc₂O, Base Boc2O (Boc)₂O Base Base Protected_Amine_Dep R-NHBoc Deprotected_Amine R-NH₃⁺ Protected_Amine_Dep->Deprotected_Amine Strong Acid Acid H⁺ (e.g., TFA)

Boc Protection and Deprotection Workflow.

Advantages:

  • Acid Lability: The Boc group's sensitivity to acid allows for its selective removal in the presence of base-labile and hydrogenolysis-sensitive protecting groups, making it a cornerstone of orthogonal protection strategies.[7]

  • Broad Compatibility: It is stable to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[5]

Disadvantages:

  • Harsh Deprotection Conditions: The strong acids required for Boc removal can be detrimental to sensitive substrates containing other acid-labile functional groups.[4]

  • Side Reactions: The formation of the electrophilic tert-butyl cation during deprotection can lead to side reactions, such as the alkylation of sensitive residues like tryptophan and methionine. This often necessitates the use of scavengers.

The Cbz Group (Benzyloxycarbonyl)

Introduced in the 1930s for peptide synthesis, the Cbz group remains a robust and versatile protecting group for amines.[6]

Protection and Deprotection: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[7] Its removal is most commonly and cleanly achieved by catalytic hydrogenolysis (e.g., H₂/Pd-C), which cleaves the benzyl C-O bond.[6]

cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Amine R-NH₂ Protected_Amine R-NHCbz Amine->Protected_Amine Cbz-Cl, Base CbzCl Cbz-Cl Base Base Protected_Amine_Dep R-NHCbz Deprotected_Amine R-NH₂ Protected_Amine_Dep->Deprotected_Amine Hydrogenolysis Hydrogenolysis H₂, Pd/C

Cbz Protection and Deprotection Workflow.

Advantages:

  • Stability: The Cbz group is stable to both acidic and basic conditions, providing a wide window of reactivity for other transformations.[8]

  • Mild Deprotection: Catalytic hydrogenolysis is a very mild deprotection method that proceeds at neutral pH, preserving acid- and base-sensitive functional groups.[6]

Disadvantages:

  • Incompatibility with Reducible Groups: The conditions for Cbz removal are incompatible with other reducible functional groups such as alkenes, alkynes, and nitro groups.[4]

  • Catalyst Poisoning: The palladium catalyst can be poisoned by sulfur-containing compounds.

The Fmoc Group (9-Fluorenylmethyloxycarbonyl)

The Fmoc group is a base-labile protecting group that has become a cornerstone of modern solid-phase peptide synthesis (SPPS) and is increasingly used in the synthesis of other complex molecules.[9]

Protection and Deprotection: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.[9] Its removal is achieved with a secondary amine base, most commonly piperidine in DMF.[10] The deprotection mechanism proceeds via a β-elimination (E1cB) pathway.

cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Amine R-NH₂ Protected_Amine R-NHFmoc Amine->Protected_Amine Fmoc-Cl/OSu, Base FmocCl Fmoc-Cl/OSu Base Base Protected_Amine_Dep R-NHFmoc Deprotected_Amine R-NH₂ Protected_Amine_Dep->Deprotected_Amine Piperidine Piperidine Piperidine

Fmoc Protection and Deprotection Workflow.

Advantages:

  • Base Lability: The Fmoc group's lability to base makes it orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[10]

  • Mild Deprotection: The deprotection conditions are generally mild and do not affect most other functional groups.

Disadvantages:

  • Dibenzofulvene Byproduct: The deprotection reaction generates dibenzofulvene, which can react with the deprotected amine. A scavenger, typically piperidine, is used in excess to trap this byproduct.[9]

  • Quasi-orthogonality with Cbz: While generally orthogonal, the Fmoc group can be cleaved under some hydrogenolysis conditions, indicating a quasi-orthogonality with the Cbz group.[7]

The Ts Group (Tosyl)

The tosyl group is a sulfonyl-based protecting group known for its high stability.

Protection and Deprotection: The Ts group is introduced by reacting the amine with tosyl chloride (Ts-Cl) in the presence of a base. Its removal is challenging and typically requires harsh conditions, such as reduction with sodium in liquid ammonia or with sodium naphthalenide.

Advantages:

  • High Stability: The tosyl group is exceptionally stable to a wide range of reaction conditions, including strong acids and bases, and many oxidizing and reducing agents.

  • Activation of Adjacent Protons: The electron-withdrawing nature of the sulfonyl group can activate adjacent C-H bonds, facilitating their deprotonation and subsequent functionalization.

Disadvantages:

  • Harsh Removal Conditions: The conditions required for tosyl group removal are harsh and not compatible with many functional groups.

Part 2: Performance in the Pentagon: A Comparative Analysis in Cyclopentane Synthesis

The choice of an amine protecting group can have a profound impact on the outcome of synthetic transformations on the cyclopentane ring, influencing not only the yield of the desired product but also the stereochemical course of the reaction.

Impact on Reaction Yields
Protecting GroupReaction TypeSubstrateYield (%)Reference
Boc Reductive Ring OpeningIsoxazoline-fused aminocyclopentane esterGood[11]
Boc Hydrogenation and Boc-protectionAminocyclopentene derivativeGood[12]
Cbz Not specifiedAminocyclopentane derivativeNot specified
Fmoc Not specifiedAminocyclopentane derivativeNot specified

This table will be populated with more specific data as it becomes available in the literature.

In the synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers, the reduction of an isoxazoline-fused amino ester followed by in-situ Boc protection proceeded in good yield, demonstrating the compatibility of the Boc group with these reaction conditions.[11] Similarly, a multi-step synthesis of a bicyclic proline analogue from a cyclopentene derivative involved a hydrogenation step followed by Boc protection, which also proceeded with good efficiency.[12]

Influence on Stereoselectivity

The steric and electronic properties of a protecting group can play a crucial role in directing the stereochemical outcome of reactions on a cyclopentane ring. The relatively rigid five-membered ring can amplify the directing effects of substituents.

For instance, in the hydrogenation of an isoxazoline fused to a cyclopentane ring, the reaction proceeded with hydrogen attack from the same face as the carbamate group, indicating a substrate-directed reaction.[11] This suggests that the protecting group can influence the trajectory of incoming reagents. While this example uses a carbamate in general, the specific nature of the protecting group (e.g., the bulky tert-butyl group of Boc versus the benzyl group of Cbz) could further modulate this stereodirecting effect.

The N-protecting group can also influence the diastereoselectivity of cycloaddition reactions used to construct the cyclopentane ring itself. In a [3+2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides, a high degree of diastereoselectivity was achieved to furnish cis-cyclopentane-1,2-diamine derivatives.[13] The nature of the aryl substituent on the amine, which can be considered a part of the protecting group strategy, was shown to be important for the outcome of the reaction.

Orthogonal Protection Strategies in Polysubstituted Cyclopentanes

The synthesis of cyclopentane derivatives with multiple amino groups, a common feature in many biologically active molecules, necessitates the use of orthogonal protecting groups. This allows for the selective deprotection and functionalization of one amine in the presence of another.

A powerful example of this strategy is the synthesis of orthogonally protected diaminocyclopentenones.[1][7] In this work, two different amines, one of which will be protected orthogonally to the other, are reacted with furfural to form a trans-4,5-diaminocyclopentenone. This allows for the selective modification of the amines on the cyclopentane core, a strategy that was showcased in the total synthesis of (±)-Agelastatin A.[1]

Orthogonal Protection Strategy for Diaminocyclopentane Start Diaminocyclopentane (NH₂ and NH₂') Protected Orthogonally Protected (e.g., N-Boc and N-Cbz) Start->Protected Orthogonal Protection Selective_Deprotection_1 Selective Deprotection of Boc (Acid) Protected->Selective_Deprotection_1 Functionalization_1 Functionalization of NH₂ Selective_Deprotection_1->Functionalization_1 Selective_Deprotection_2 Selective Deprotection of Cbz (Hydrogenolysis) Functionalization_1->Selective_Deprotection_2 Functionalization_2 Functionalization of NH₂' Selective_Deprotection_2->Functionalization_2 Final_Product Differentially Functionalized Diaminocyclopentane Functionalization_2->Final_Product

Workflow for the synthesis of a differentially functionalized diaminocyclopentane using an orthogonal protection strategy.

Part 3: Experimental Corner: Detailed Protocols for Cyclopentane Derivatives

The following protocols are representative examples of the protection and deprotection of amines on cyclopentane scaffolds.

Protocol 1: Boc-Protection of an Aminocyclopentanol

This protocol describes the chemoselective N-Boc protection of ((1S,3R)-3-aminocyclopentyl)methanol.

Materials:

  • ((1S,3R)-3-aminocyclopentyl)methanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base (optional): Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

Procedure:

  • Dissolve ((1S,3R)-3-aminocyclopentyl)methanol (1.0 eq) in the chosen solvent.

  • Add di-tert-butyl dicarbonate (1.1 eq).

  • If using a base, add sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl ((1S,3R)-3-(hydroxymethyl)cyclopentyl)carbamate.

Protocol 2: Cbz-Protection of an Amino Acid

This general protocol can be adapted for the Cbz-protection of aminocyclopentane carboxylic acids.

Materials:

  • Amino acid (1.0 eq)

  • Sodium carbonate (2.5 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Diethyl ether

  • 1 M HCl

Procedure:

  • Dissolve the amino acid in a 1 M aqueous solution of sodium carbonate with cooling in an ice bath.

  • While vigorously stirring, add benzyl chloroformate dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the Cbz-protected amino acid.

Protocol 3: Orthogonal Deprotection of a Boc- and Cbz-Protected Diamine

This hypothetical protocol illustrates the selective deprotection of a diaminocyclopentane protected with both Boc and Cbz groups.

Step A: Selective Boc Deprotection

  • Dissolve the Boc- and Cbz-protected diaminocyclopentane in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-50% v/v) and stir at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon complete removal of the Boc group, carefully neutralize the excess TFA with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer, and concentrate to obtain the mono-Cbz-protected diamine.

Step B: Cbz Deprotection

  • Dissolve the product from Step A in methanol or ethanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst.

  • Place the reaction mixture under an atmosphere of hydrogen (H₂) using a balloon or a hydrogenation apparatus.

  • Stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected diamine.

Part 4: Conclusion and Future Perspectives

The selection of an amine protecting group in cyclopentane synthesis is a multifaceted decision that requires careful consideration of the overall synthetic strategy.

  • Boc is an excellent choice for general-purpose protection, offering broad stability and straightforward, albeit acidic, removal. It is particularly well-suited for syntheses that do not involve acid-sensitive functional groups.

  • Cbz provides a robust alternative, with its stability to both acids and bases. Its mild removal by hydrogenolysis makes it ideal for substrates that are sensitive to acidic or basic conditions, provided they do not contain reducible functional groups.

  • Fmoc is the protecting group of choice when base-lability is required for orthogonal protection schemes, especially in the presence of acid-labile groups. Its application in cyclopentane synthesis is particularly relevant for the construction of complex, polyfunctionalized molecules.

  • Ts is best reserved for situations where a highly stable protecting group is necessary, and the harsh deprotection conditions are compatible with the rest of the molecule.

The following flowchart provides a simplified decision-making guide for selecting an amine protecting group in cyclopentane synthesis:

Start Start: Need to protect an amine on a cyclopentane ring Q1 Are there any reducible groups (e.g., alkenes, alkynes) in the molecule? Start->Q1 Q2 Are there any acid-sensitive groups in the molecule? Q1->Q2 Yes Cbz Consider Cbz Q1->Cbz No Q3 Is orthogonality with an acid-labile group required? Q2->Q3 Yes Boc Consider Boc Q2->Boc No Fmoc Consider Fmoc Q3->Fmoc Yes Ts Consider Ts (if harsh deprotection is acceptable) Q3->Ts No

Decision-making flowchart for selecting an amine protecting group.

The continued development of novel protecting groups with enhanced orthogonality and milder deprotection conditions will undoubtedly expand the synthetic chemist's toolbox, enabling the construction of ever more complex and biologically active aminocyclopentane derivatives.

References

  • Ferreira, M. J., et al. (2023). Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A. Organic Letters. [Link]

  • Ferreira, M. J., et al. (2023). Orthogonally protected diaminocyclopentenones as versatile synthons: Total synthesis of (±)-Agelastatin A. ChemRxiv. [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Wikidot. (2017). Fmoc - Lokey Lab Protocols. Wikidot. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Forró, E., & Fülöp, F. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • White, J. D., et al. (2008). Synthesis of Boc-protected bicycloproline. Tetrahedron Letters. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Kumar, M., et al. (2022). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers. [Link]

  • Cho, J. H., et al. (2015). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Tetrahedron Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

A Comparative Guide to Validating the Structure of Novel Compounds from Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a chiral center into a molecule dramatically alters its three-dimensional structure, giving rise to stereoisomers, most notably enantiomers, which are non-superimposable mirror images. In the realm of drug development, the seemingly subtle difference between enantiomers can have profound consequences, with one enantiomer potentially exhibiting therapeutic benefits while the other may be inactive or even toxic.[1][2] The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals. Consequently, the rigorous validation of the absolute and relative stereochemistry of novel compounds synthesized from chiral building blocks is not merely a matter of analytical due diligence but a cornerstone of safe and effective drug design.[3][4][5]

This guide provides an in-depth comparison of the primary analytical techniques employed to validate the stereochemical integrity of chiral compounds. It is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate methods for their specific needs, ensuring both scientific rigor and regulatory compliance. The U.S. Food and Drug Administration (FDA) guidelines emphasize the necessity of knowing the absolute stereochemistry of compounds with chiral centers early in the drug development process.[5][6][7]

Comparative Overview of Key Analytical Techniques

The validation of a chiral compound's structure is a multi-faceted process that often requires the integration of data from several analytical techniques. Each method offers unique advantages and is suited to different stages of the research and development pipeline. The choice of technique depends on factors such as the nature of the sample, the information required (enantiomeric purity vs. absolute configuration), and available resources.[8]

TechniquePrincipleInformation ObtainedThroughputRelative Cost
Chiral Chromatography (HPLC, GC, SFC) Differential interaction of enantiomers with a chiral stationary phase.[9]Enantiomeric ratio (er), enantiomeric excess (ee), retention times.[10]HighModerate
NMR Spectroscopy with Chiral Auxiliaries Formation of diastereomeric complexes with distinct NMR signals.[11][12]Enantiomeric ratio (er), enantiomeric excess (ee), chemical shift differences (Δδ).[13]HighModerate
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.[14][15]Unambiguous absolute configuration in solution.[16][17]ModerateHigh
X-ray Crystallography Diffraction pattern of X-rays passing through a single crystal.[18][19]Definitive 3D structure and absolute configuration.[20][21]LowHigh
Mass Spectrometry (MS) Analysis of mass-to-charge ratio of ions and their fragments.[22]Can distinguish stereoisomers based on fragmentation patterns or ion mobility.[23][24][25]HighModerate-High

In-Depth Analysis of Analytical Techniques

Chiral Chromatography: The Workhorse for Enantiomeric Purity

Chiral chromatography is the most widely used technique for separating and quantifying enantiomers.[26] It relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[27][28] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary modalities.[8][26]

Causality in Experimental Choices: The selection of the appropriate chiral column and mobile phase is critical for achieving separation. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are versatile and widely applicable.[28] The choice between normal-phase, reverse-phase, or polar organic modes in HPLC depends on the analyte's polarity. SFC is often favored for its speed and reduced solvent consumption.

G cluster_0 Chiral Chromatography Workflow Sample Sample Chiral_Column Chiral Stationary Phase (CSP) Mobile_Phase Mobile Phase (Solvent) Detector Detector Data_Analysis Data Analysis (Peak Integration) Result Enantiomeric Ratio (er) Enantiomeric Excess (ee)

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

  • Column Selection: Choose a chiral stationary phase appropriate for the analyte class. A screening of several columns may be necessary.

  • Mobile Phase Preparation: Prepare the mobile phase, ensuring it is filtered and degassed. The composition will depend on the column and analyte.

  • Sample Preparation: Dissolve the sample in the mobile phase at a known concentration.

  • Instrumentation Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the sample and record the chromatogram.

  • Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric ratio and enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

NMR Spectroscopy: A Powerful Tool for Structural Elucidation and Purity

While standard NMR spectroscopy cannot distinguish between enantiomers in an achiral solvent, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments, leading to separate signals for each enantiomer.[12][29][30] This allows for the determination of enantiomeric purity.[13] Furthermore, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy are invaluable for determining the relative configuration of diastereomers. Recently, new NMR techniques that can directly detect chirality without the need for chiral auxiliaries are emerging.[31][32]

Causality in Experimental Choices: The choice between a CSA and a CDA depends on the functional groups present in the analyte. CSAs form transient, non-covalent complexes, while CDAs form stable covalent bonds. For determining absolute configuration, Mosher's method, which involves derivatization with (R)- and (S)-MTPA, is a classic and reliable approach.[33][34][35][36][37]

Experimental Protocol: Mosher's Method for Absolute Configuration

  • Derivatization: React the chiral alcohol or amine with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride to form the respective diastereomeric esters.[36]

  • Purification: Purify the resulting Mosher's esters.

  • NMR Analysis: Acquire ¹H NMR spectra for both diastereomers.

  • Data Analysis: Assign the proton signals for both diastereomers and calculate the chemical shift differences (Δδ = δS - δR). A consistent sign for Δδ on one side of the molecule relative to the MTPA plane allows for the assignment of the absolute configuration.[33][34]

G

Vibrational Circular Dichroism (VCD): Unambiguous Absolute Configuration in Solution

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14][15] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration in solution.[16][17] By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations (e.g., Density Functional Theory), the absolute configuration can be definitively assigned.[15][38]

Causality in Experimental Choices: VCD is particularly valuable when single crystals for X-ray analysis cannot be obtained. The choice of solvent is important to avoid interference with the analyte's vibrational bands.

Experimental Protocol: VCD for Absolute Configuration

  • Sample Preparation: Dissolve the sample in a suitable deuterated or infrared-transparent solvent.

  • VCD Measurement: Acquire the VCD and infrared spectra of the sample.

  • Quantum Chemical Calculations: Perform ab initio calculations to predict the VCD spectrum for one enantiomer of the compound.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A direct match or a mirror-image relationship confirms the absolute configuration.[39]

X-ray Crystallography: The Gold Standard for Structural Determination

Single-crystal X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[11][18][19][20][21] By analyzing the diffraction pattern of X-rays passing through a well-ordered single crystal, a precise electron density map can be generated, revealing the positions of all atoms in the molecule.[19]

Causality in Experimental Choices: The primary challenge of this technique is the ability to grow a high-quality single crystal of the compound. If the molecule itself does not contain a heavy atom, derivatization with a heavy atom may be necessary to reliably determine the absolute configuration through anomalous dispersion.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow a single crystal of the compound of suitable size and quality. This is often the most challenging step.

  • Data Collection: Mount the crystal on a diffractometer and collect the X-ray diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Absolute Configuration Determination: Determine the absolute configuration, often by calculating the Flack parameter, which should be close to zero for the correct enantiomer.[20]

Mass Spectrometry: An Emerging Tool for Stereochemical Analysis

While mass spectrometry is not traditionally considered a primary technique for stereochemical analysis, recent advancements have shown its potential to differentiate between stereoisomers.[22] Techniques such as ion mobility-mass spectrometry can separate isomers based on their different shapes and collision cross-sections. Additionally, fragmentation patterns in tandem mass spectrometry (MS/MS) can sometimes be stereospecific.[23][25][40]

Causality in Experimental Choices: The applicability of mass spectrometry for stereochemical analysis is highly compound-dependent. It is often used in conjunction with a separation technique like chiral chromatography (LC-MS).

Conclusion: An Integrated Approach to Structural Validation

The validation of the structure of novel compounds synthesized from chiral building blocks is a critical process in modern drug discovery and development. No single technique is universally superior; rather, an integrated approach that leverages the strengths of multiple analytical methods provides the most comprehensive and reliable structural elucidation. Chiral chromatography and NMR spectroscopy are indispensable for routine determination of enantiomeric purity.[41][42] For the unambiguous assignment of absolute configuration, VCD spectroscopy and, when feasible, single-crystal X-ray crystallography, are the methods of choice.[39] By carefully selecting and applying these techniques, researchers can ensure the stereochemical integrity of their compounds, paving the way for the development of safer and more effective medicines.

References

  • Determination of absolute configuration using single crystal X-ray diffraction. PubMed. Available at: [Link]

  • Stereochemistry in Drug Action. National Institutes of Health (NIH). Available at: [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. Available at: [Link]

  • Analysis of stereoisomers of chiral drug by mass spectrometry. PubMed. Available at: [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Available at: [Link]

  • Pharmacological Significance of Stereoisomerism. ResearchGate. Available at: [Link]

  • Direct chiral discrimination in NMR spectroscopy. SciSpace. Available at: [Link]

  • Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics. Available at: [Link]

  • Determination of absolute configuration. Purechemistry. Available at: [Link]

  • The Significance of Chirality in Drug Design and Development. National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health (NIH). Available at: [Link]

  • Pharmaceutical importance of stereochemistry. Slideshare. Available at: [Link]

  • Vibrational circular dichroism (VCD). Bruker. Available at: [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Available at: [Link]

  • FDA issues flexible policy on chiral drugs. ACS Publications. Available at: [Link]

  • Vibrational circular dichroism. Wikipedia. Available at: [Link]

  • New NMR Technique Enables Direct Detection of Molecular Chirality. Labcompare. Available at: [Link]

  • ELI5: Why do stereoisomers matter in pharmacology and chemistry? Reddit. Available at: [Link]

  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

  • What is Chiral Chromatography: Learn In 3 Minutes. PharmaGuru. Available at: [Link]

  • Chiral chromatography. Chiralpedia. Available at: [Link]

  • The use of X-ray crystallography to determine absolute configuration. FOLIA. Available at: [Link]

  • Chiral Chromatography: Fundamentals, Mechanisms, and Applications. YouTube. Available at: [Link]

  • Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. MDPI. Available at: [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. IntechOpen. Available at: [Link]

  • NMR Spectroscopy Used to Directly Measure Molecular Chirality. Biocompare. Available at: [Link]

  • Stereochemistry Studied Using Mass Spectrometry. ResearchGate. Available at: [Link]

  • Development of New Stereoisomeric Drugs May 1992. FDA. Available at: [Link]

  • Chiral column chromatography. Wikipedia. Available at: [Link]

  • Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. ResearchGate. Available at: [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central. Available at: [Link]

  • Determination of enantiomeric excess. University of Bath. Available at: [Link]

  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. Available at: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

  • FDA's policy statement for the development of new stereoisomeric drugs. PubMed. Available at: [Link]

  • Unravelling stereochemistry via mass spectrometry. Chemistry World. Available at: [Link]

  • Stereochemical Analysis of Deuterated Alkyl Chains by MS/MS. ACS Publications. Available at: [Link]

  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. LinkedIn. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available at: [Link]

  • Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics. National Institutes of Health (NIH). Available at: [Link]

  • Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biostructure. Available at: [Link]

Sources

A Comparative Analysis of the Biological Activity of Carbocyclic Nucleoside Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Carbocyclic nucleoside analogs represent a cornerstone in the development of antiviral and anticancer therapeutics. By replacing the furanose oxygen of natural nucleosides with a methylene group, these molecules gain significant metabolic stability against enzymatic degradation, enhancing their pharmacokinetic profiles. This guide provides a comparative analysis of the biological activities of prominent carbocyclic nucleoside analogs, focusing on their antiviral and anticancer properties. We delve into the structure-activity relationships that govern their efficacy and toxicity, supported by experimental data. Furthermore, detailed, field-proven protocols for evaluating cytotoxicity, antiviral efficacy, and specific enzyme inhibition are presented to equip researchers with the necessary tools for their own investigations.

Introduction: The Chemical and Biological Significance of Carbocyclic Nucleoside Analogs

What are Carbocyclic Nucleoside Analogs?

Carbocyclic nucleoside analogs are synthetic compounds that mimic natural nucleosides, the fundamental building blocks of DNA and RNA. The defining structural feature of these analogs is the substitution of the ribose or deoxyribose ring's oxygen atom with a carbon atom, forming a cyclopentane or cyclopentene ring. This seemingly subtle modification confers a critical advantage: resistance to cleavage by nucleoside phosphorylases, enzymes that would otherwise degrade the molecule, thus increasing its in vivo stability and bioavailability.[1] This stability makes them excellent candidates for drug development.

General Mechanism of Action: A Tale of Deception

The primary therapeutic action of most carbocyclic nucleoside analogs relies on a "Trojan horse" strategy. Once inside a host cell, they are phosphorylated by cellular kinases to their active triphosphate form.[2][3] This active form then mimics natural deoxyribonucleoside triphosphates (dNTPs). Viral polymerases or reverse transcriptases, which are essential for viral replication, mistakenly incorporate these analogs into the growing DNA chain.[2][3] Because these analogs typically lack the 3'-hydroxyl group necessary for forming the next phosphodiester bond, the elongation of the DNA chain is prematurely terminated, halting viral replication.[3][4]

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Analog Carbocyclic Nucleoside Analog (Prodrug) Kinase1 Cellular Kinase Analog->Kinase1 Phosphorylation Analog_MP Analog Monophosphate Kinase1->Analog_MP Kinase2 Cellular Kinase Analog_MP->Kinase2 Phosphorylation Analog_TP Analog Triphosphate (Active Drug) Kinase2->Analog_TP Polymerase Viral Polymerase / Reverse Transcriptase Analog_TP->Polymerase Competitive Inhibition DNA_synthesis Viral DNA Synthesis Polymerase->DNA_synthesis Incorporation Chain_termination Chain Termination (Replication Blocked) DNA_synthesis->Chain_termination MTT_Assay_Workflow start Seed cells in 96-well plate (e.g., 5x10³ cells/well) incubate1 Incubate 24h (37°C, 5% CO₂) start->incubate1 add_drug Add serial dilutions of carbocyclic nucleoside analog incubate1->add_drug incubate2 Incubate 48-72h (37°C, 5% CO₂) add_drug->incubate2 add_mtt Add MTT Reagent (e.g., 10µL of 5 mg/mL) incubate2->add_mtt incubate3 Incubate 4h to allow formazan crystal formation add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., 100µL DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate CC50 value (Non-linear regression) read->analyze

Sources

Spectroscopic methods for differentiating between cis and trans isomers of substituted cyclopentanes.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Spectroscopic Methods for Differentiating Cis and Trans Isomers of Substituted Cyclopentanes

For researchers, scientists, and professionals in drug development, the precise structural characterization of stereoisomers is a critical step in understanding molecular properties and predicting biological activity. The stereochemistry of a molecule can dramatically alter its pharmacological profile, transforming a potent therapeutic into an inert or even toxic compound. Substituted cyclopentanes are common scaffolds in medicinal chemistry, and their non-planar, flexible nature presents a unique challenge for stereochemical assignment.

Unlike rigid aromatic rings or well-defined cyclohexane chairs, the cyclopentane ring exists in a dynamic equilibrium of puckered conformations, primarily the "envelope" and "twist" forms, which rapidly interconvert through a process known as pseudorotation.[1][2] This conformational flexibility means that the spatial relationships between substituents are averaged, requiring sophisticated analytical techniques for unambiguous differentiation between cis (substituents on the same face of the ring) and trans (substituents on opposite faces) isomers.[3]

This guide provides a detailed comparison of the primary spectroscopic methods used to distinguish these isomers, focusing on Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) spectroscopy. We will explore the theoretical underpinnings of each technique, provide field-proven experimental insights, and present data-driven comparisons to empower confident stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Assignment

NMR spectroscopy is the most powerful and definitive method for distinguishing between cis and trans isomers of substituted cyclopentanes.[4][5] By probing the magnetic environment of each nucleus, NMR provides detailed information about through-bond connectivity and through-space proximity.

¹H NMR Spectroscopy: Harnessing Coupling Constants

The most reliable diagnostic feature in ¹H NMR for stereoisomer differentiation is the vicinal coupling constant, ³JHH, which describes the interaction between protons on adjacent carbon atoms. This interaction is highly dependent on the dihedral angle (φ) between the C-H bonds, a relationship mathematically described by the Karplus equation.[6][7]

The Karplus relationship dictates that the coupling constant is largest when the dihedral angle is 0° (syn-periplanar) or 180° (anti-periplanar) and smallest when the angle is near 90° (synclinal).[7][8] In the flexible cyclopentane ring, the time-averaged dihedral angles for cis and trans protons are distinct.

  • For vicinal (cis) protons: The average dihedral angle is small (typically 0-40°), resulting in a larger coupling constant.

  • For vicinal (trans) protons: The average dihedral angle is larger (typically 100-150°), resulting in a smaller coupling constant.

This leads to a general, albeit counter-intuitive, rule for 1,2-disubstituted cyclopentanes: Jcis > Jtrans .[4] This is a crucial diagnostic marker for assignment.

cluster_cis Cis Isomer cluster_trans Trans Isomer cis_H1 cis_H2 cis_label Dihedral Angle (φ) ≈ 0-40° Larger Coupling Constant ³J ≈ 8-10 Hz trans_H1 trans_H2 trans_label Dihedral Angle (φ) ≈ 100-150° Smaller Coupling Constant ³J ≈ 2-9 Hz start Proton Relationship on Adjacent Carbons start->cis_H1 Cis start->trans_H1 Trans cis Cis Isomer Substituents 'X' and 'Y' are on the same face γ-gauche interaction present Steric compression leads to shielding Carbon signals shift UPFIELD trans Trans Isomer Substituents 'X' and 'Y' are on opposite faces γ-gauche interaction absent/minimal Reduced steric strain Carbon signals are relatively DOWNFIELD cis->trans Comparison

Caption: The γ-gauche effect as a diagnostic tool in ¹³C NMR.

2D NMR Spectroscopy: The Power of Correlation

For complex molecules or when 1D spectra are ambiguous, 2D NMR techniques provide definitive confirmation.

  • COSY (Correlation Spectroscopy): Confirms the ¹H-¹H coupling network, allowing for confident identification of vicinal protons whose coupling constants can then be measured accurately. [4]2. NOESY (Nuclear Overhauser Effect Spectroscopy): This is the ultimate arbiter of stereochemistry. The NOE is a through-space phenomenon, not through-bond, where magnetization is transferred between nuclei that are physically close (< 5 Å). [9][10] * In a cis isomer , substituents and their attached protons are on the same face of the ring and are close in space. A clear NOE cross-peak will be observed between them.

    • In a trans isomer , these same groups are on opposite faces, far apart. The corresponding NOE signal will be absent or extremely weak. [4][11]The presence or absence of a key NOE signal is often the most compelling evidence for a specific stereochemical assignment.

NMR Parameter Cis Isomer Trans Isomer Underlying Principle
¹H Chem. Shift (δ) Protons may be slightly downfield due to steric compression. [4]Protons are in a less hindered environment.Steric Deshielding
³JHH (Vicinal) Larger coupling constant (e.g., ~8-10 Hz). [4]Smaller coupling constant (e.g., ~2-9 Hz). [4]Karplus Relationship / Dihedral Angle
¹³C Chem. Shift (δ) Affected carbons are shifted upfield (shielded). [4][12]Affected carbons are relatively downfield (deshielded). [12]γ-Gauche Effect
NOESY Correlation Present between protons/substituents on the same face. [4][11]Absent or very weak between protons/substituents on opposite faces. [4][11]Through-Space Dipolar Coupling

Vibrational Spectroscopy (IR & Raman): A Complementary Approach

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. While less definitive than NMR on its own, vibrational spectroscopy can provide excellent complementary data, particularly when authentic samples of both isomers are available for comparison. The key differentiating principle is molecular symmetry . [1][5] Generally, the trans isomer of a substituted cyclopentane possesses a higher degree of symmetry than the corresponding cis isomer. According to group theory selection rules, higher symmetry results in fewer IR- and Raman-active vibrational modes. [5]

  • Spectral Complexity: The spectrum of the less symmetrical cis isomer will typically display a larger number of bands and appear more complex than the spectrum of the more symmetrical trans isomer .

  • Fingerprint Region: The most significant differences will appear in the complex "fingerprint" region of the spectrum (typically < 1500 cm⁻¹). [13][14]This region contains complex bending, rocking, and wagging vibrations of the entire carbon skeleton and its substituents. While assigning these individual bands is often impractical, the overall pattern is unique to each isomer. The presence or absence of specific bands in this region can serve as a reliable diagnostic fingerprint. [13][15] While IR spectra of both isomers will show characteristic C-H stretching bands around 2850-3000 cm⁻¹, the subtle differences in the fingerprint region are key. [14][16]A direct overlay of the spectra of the two isomers is the most effective way to use this technique.

Recommended Experimental Workflow

A robust and self-validating workflow combines these techniques to build an unassailable case for stereochemical assignment.

A Isolated Isomer Mixture or Purified Isomers B Acquire 1D NMR Spectra (¹H, ¹³C) A->B C Analyze ¹H NMR: Measure ³JHH Coupling Constants B->C D Analyze ¹³C NMR: Identify γ-Gauche Shielding B->D E Ambiguity? C->E D->E F Acquire 2D NMR (COSY, HSQC, NOESY) E->F Yes H Propose Stereochemical Assignment E->H No G Analyze NOESY: Identify Through-Space Correlations F->G G->H I Acquire Vibrational Spectra (IR and/or Raman) H->I K Final Confirmation of Assignment H->K J Compare Fingerprint Regions for Unique Bands & Complexity I->J J->K

Caption: A validated workflow for stereochemical assignment.

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent does not have signals that overlap with key analyte resonances. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate digital resolution to accurately measure coupling constants. Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be averaged to achieve a good signal-to-noise ratio, especially for quaternary carbons.

  • 2D NOESY Acquisition: This is a crucial, self-validating step. Use a standard noesygpph pulse sequence with a mixing time appropriate for a small molecule (typically 500-800 ms). The choice of mixing time is critical; too short, and cross-peaks won't build up; too long, and spin diffusion can complicate interpretation.

  • Data Analysis:

    • Integrate the ¹H spectrum and measure the multiplicity and coupling constants (J-values) for all relevant signals.

    • Assign all peaks in the ¹³C spectrum, aided by DEPT experiments or an HSQC spectrum if necessary. Compare the chemical shifts of analogous carbons between the two isomers to identify upfield shifts indicative of the γ-gauche effect.

    • Analyze the NOESY spectrum for cross-peaks between protons on the cyclopentane ring and/or its substituents. The presence of a cross-peak indicates spatial proximity (< 5 Å) and is a hallmark of a cis relationship.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: Place a single drop of the neat liquid between two salt plates (NaCl or KBr) to create a thin film.

    • Solid Samples: Prepare a KBr pellet by grinding ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.

  • Background Collection: Run a background spectrum of the empty sample compartment (for liquids) or a pure KBr pellet (for solids) to subtract atmospheric (CO₂, H₂O) and accessory absorbances.

  • Sample Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Process the spectrum to show absorbance or transmittance. Directly compare the spectra of the two isomers, paying close attention to the number of bands and their positions in the 1500-600 cm⁻¹ fingerprint region.

Conclusion

Differentiating cis and trans isomers of substituted cyclopentanes is a critical task that demands a multi-faceted analytical approach. While vibrational spectroscopy provides a useful fingerprint for comparison, NMR spectroscopy stands as the unequivocal tool for de novo structure elucidation. The quantitative analysis of ³JHH coupling constants, the diagnostic upfield shifts from the γ-gauche effect in ¹³C spectra, and, most definitively, the presence or absence of through-space correlations in a NOESY experiment provide a self-validating system for unambiguous assignment. By applying the integrated workflow described in this guide, researchers can confidently determine the stereochemistry of these challenging yet vital molecules.

References

  • Ocola, E. J., Bauman, L. E., & Laane, J. (2011). Vibrational spectra and structure of cyclopentane and its isotopomers. The Journal of Physical Chemistry A, 115(24), 6531–6542. Retrieved from [Link]

  • ResearchGate. (2011). Vibrational Spectra and Structure of Cyclopentane and its Isotopomers. Request PDF. Retrieved from [Link]

  • Cremer, D., & San-Marcos, L. (2018). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 23(10), 2465. Retrieved from [Link]

  • Perlin, A. S., & Casu, B. (1982). Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Configurational and Conformational Influences. Canadian Journal of Chemistry, 60(13), 1633-1641. Retrieved from [Link]

  • Walz, M., Leutwyler, S., & Betschart, C. (2015). Probing the Structure, Pseudorotation, and Radial Vibrations of Cyclopentane by Femtosecond Rotational Raman Coherence Spectroscopy. The Journal of Physical Chemistry A, 119(47), 11471–11480. Retrieved from [Link]

  • Study.com. (n.d.). How do the IR spectra of the isomers cyclopentane and pent-1-ene differ? Retrieved from [Link]

  • ResearchGate. (2008). Stereochemistry of cyclopentane derivatives from 2, 3JCH dependence on dihedral angle (θ H C C X). Request PDF. Retrieved from [Link]

  • National Bureau of Standards. (1949). Infrared absorption spectra of seven cyclopentanes and five cyclohexanes. Journal of Research of the National Bureau of Standards, 43(3), 209. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]

  • Coxon, B. (2009). Developments in the Karplus equation as they relate to the NMR coupling constants of carbohydrates. Advances in carbohydrate chemistry and biochemistry, 62, 17–82. Retrieved from [Link]

  • Talybov, G. M., & Zefirov, N. S. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 56(3), 541–546. Retrieved from [Link]

  • Wikipedia. (n.d.). Karplus equation. Retrieved from [Link]

  • Needham, J., & Johnson, T. A. (2019). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. Organic & biomolecular chemistry, 17(32), 7566–7571. Retrieved from [Link]

  • ResearchGate. (2014). Raman spectroscopic study of cyclopentane at high pressure. Request PDF. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopentane. Retrieved from [Link]

  • Quora. (2018). How to use infrared spectroscopy to distinguish between cis and trans isomers. Retrieved from [Link]

  • ResearchGate. (2019). Why trans protons and antiperiplanar protons have higher coupling constants in HNMR? Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclopentane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]

  • Chem Help ASAP. (2020). dihedral angles, J-values, & the Karplus equation. YouTube. Retrieved from [Link]

  • Spectra Analysis. (n.d.). IR Applied to Isomer Analysis. Retrieved from [Link]

  • Chemwise. (2021). Cis or Trans? How to differentiate by NMR? YouTube. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • ResearchGate. (2004). The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis. Request PDF. Retrieved from [Link]

  • MDPI. (2019). Ab Initio Calculations of Possible γ-Gauche Effects in the 13C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Why is cis proton coupling larger than trans proton coupling in cyclopropanes? Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Zhang, C. R., et al. (2016). Withanolide Structural Revisions by (13)C NMR Spectroscopic Analysis Inclusive of the γ-Gauche Effect. Journal of natural products, 79(4), 1038–1047. Retrieved from [Link]

  • TIGP. (2020). NMR Spectroscopy – Fundamental & Applications. Retrieved from [Link]

  • Haan, J. W., et al. (1978). Downfield gamma-gauche and gamma-antiperiplanar effects on 13C NMR chemical shifts exerted by thiophene sulphur. Organic Magnetic Resonance, 11(6), 316-318. Retrieved from [Link]

  • Nowick, J. S. (2011). Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination. YouTube. Retrieved from [Link]

  • Pearson. (n.d.). Two stereoisomers are obtained from the reaction of cyclopentene... Retrieved from [Link]

Sources

Evaluating the performance of different catalysts in the asymmetric synthesis of cyclopentylamine derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Chiral cyclopentylamine and its derivatives are privileged structural motifs found in a multitude of biologically active compounds and pharmaceuticals. Their rigid five-membered ring structure allows for a precise spatial arrangement of substituents, making them ideal scaffolds for interacting with biological targets. Consequently, the development of efficient and highly stereoselective methods for their synthesis is a paramount objective in medicinal and process chemistry. This guide provides a comparative analysis of leading catalytic systems for the asymmetric synthesis of cyclopentylamine derivatives, offering field-proven insights and actionable experimental data for researchers, scientists, and drug development professionals.

The Strategic Importance of Asymmetric Catalysis in Cyclopentylamine Synthesis

The primary challenge in synthesizing chiral cyclopentylamines lies in the precise control of stereochemistry. Asymmetric catalysis offers the most elegant and atom-economical solution by employing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. This guide will evaluate the performance of several key classes of catalysts: rhodium, palladium, iridium, and organocatalysts, focusing on metrics such as yield, enantiomeric excess (ee), and diastereomeric ratio (dr).

I. Rhodium-Catalyzed Asymmetric Hydrogenation: A Workhorse for Chiral Amine Synthesis

Rhodium complexes, particularly with chiral phosphine ligands, are extensively used for the asymmetric hydrogenation of prochiral enamines, a direct and efficient route to chiral amines. The choice of ligand is critical for achieving high enantioselectivity.

Performance Comparison of Rhodium Catalysts
Catalyst/Ligand PrecursorSubstrate TypeYield (%)ee (%)ConditionsReference
[Rh(COD)₂]BF₄ / DuanPhosCyclic DienamidesUp to 99Up to 99H₂ (pressure varies), solvent, rt[1]
[Rh(COD)₂]BF₄ / Tol-BINAPN-alkynylindoles (for C-N axial chirality)>95>98AgNTf₂, DCE, 40 °C[2]
Rh-PennPhosCyclic EnamidesHighHighH₂, solvent, rt[3]
Rh/Cu co-catalystAromatic α-dehydroamino acid estersUp to 98Up to 99.7H₂O as hydrogen source[3]

Expertise & Experience: The success of rhodium-catalyzed hydrogenation hinges on the formation of a rigid, well-defined metal-ligand-substrate complex that directs the hydride attack to one face of the double bond. Ligands like DuanPhos and PennPhos create a chiral pocket around the rhodium center, effectively shielding one prochiral face of the enamine substrate.[1][3] The high yields and exceptional enantioselectivities observed make this a preferred method for industrial applications.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a Cyclic Dienamide

This protocol is a representative example for the synthesis of a chiral cyclic allylic amine using a Rh-DuanPhos catalyst.[1]

  • Catalyst Preparation: In a nitrogen-filled glovebox, [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and (R,R)-DuanPhos (0.011 mmol, 1.1 mol%) are dissolved in degassed solvent (e.g., THF, 2 mL) in a Schlenk tube. The mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: The cyclic dienamide substrate (1.0 mmol) is added to the catalyst solution.

  • Hydrogenation: The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 10 atm). The reaction is stirred at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral cyclic allylic amine.

  • Analysis: The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).

Mechanistic Insight: The Hydrogenation Catalytic Cycle

G Catalyst [Rh(L*)]+ Complex Rh-Enamine Complex Catalyst->Complex Coordination Substrate Enamine Substrate->Complex H2 H₂ Oxidative_Addition Oxidative Addition (H₂) H2->Oxidative_Addition Complex->Oxidative_Addition Hydride_Complex Dihydride-Rh-Enamine Complex Oxidative_Addition->Hydride_Complex Migratory_Insertion Migratory Insertion Hydride_Complex->Migratory_Insertion Alkyl_Hydride Alkyl-Hydride-Rh Complex Migratory_Insertion->Alkyl_Hydride Reductive_Elimination Reductive Elimination Alkyl_Hydride->Reductive_Elimination Reductive_Elimination->Catalyst Regeneration Product Chiral Amine Reductive_Elimination->Product

Caption: Rhodium-catalyzed asymmetric hydrogenation cycle.

II. Palladium-Catalyzed Asymmetric Cycloadditions and Aminations

Palladium catalysis offers a versatile platform for constructing cyclopentane rings and introducing amine functionalities with high stereocontrol. [3+2]-Cycloaddition reactions and carbenylative aminations are particularly powerful strategies.

Performance Comparison of Palladium Catalysts
Catalyst/LigandReaction TypeYield (%)ee (%) / drConditionsReference
Pd(0) / Chiral Ligand[3+2] Cycloaddition of vinyl cyclopropanes and alkylidene azlactonesHighHighSolvent, rt[4][5]
Pd(0) / GF-PhosCarbenylative amination of (E)-vinyl iodides45-93up to 96.5:3.5 erMild conditions[6][7]

Expertise & Experience: Palladium-catalyzed [3+2] cycloadditions of vinyl cyclopropanes generate a 1,3-dipole equivalent that reacts with an olefin to form the five-membered ring.[5] The choice of a chiral ligand, often a phosphine, is crucial for controlling the facial selectivity of the olefin approach. In the carbenylative amination, a palladium catalyst orchestrates a carbene migratory insertion followed by an intramolecular Tsuji-Trost reaction to furnish chiral pyrrolidines and piperidines, which are structurally related to cyclopentylamines.[6][7]

Experimental Protocol: Palladium-Catalyzed Asymmetric Carbenylative Amination

This protocol provides a general procedure for the synthesis of chiral 2-substituted pyrrolidines.[6]

  • Reaction Setup: To an oven-dried Schlenk tube are added Pd₂(dba)₃·CHCl₃ (0.01 mmol, 2 mol%), GF-Phos (0.022 mmol, 4.4 mol%), and Cs₂CO₃ (1.0 mmol). The tube is evacuated and backfilled with argon three times.

  • Reagent Addition: The (E)-vinyl iodide substrate (0.5 mmol) and the N-tosylhydrazone (0.6 mmol) are added, followed by degassed solvent (e.g., dioxane, 2.0 mL).

  • Reaction: The mixture is stirred at the specified temperature (e.g., 60 °C) for 24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel.

  • Analysis: The enantiomeric ratio (er) is determined by chiral HPLC.

Mechanistic Workflow: Asymmetric Carbenylative Amination

G Start Pd(0)L* Carbene Pd=Carbene Start->Carbene Oxidative Addition (from Tosylhydrazone) Vinyl_Iodide (E)-Vinyl Iodide Insertion Migratory Insertion Vinyl_Iodide->Insertion Tosylhydrazone N-Tosylhydrazone Tosylhydrazone->Carbene Carbene->Insertion Pi_Allyl π-Allyl-Pd Complex Insertion->Pi_Allyl Intra_Amination Intramolecular Amination Pi_Allyl->Intra_Amination Product Chiral Pyrrolidine Intra_Amination->Product Pd_II Pd(II) Species Intra_Amination->Pd_II Pd_II->Start Reductive Elimination (Regeneration) G Catalyst Chiral Secondary Amine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine Aldehyde Aldehyde Aldehyde->Enamine Addition Michael Addition Enamine->Addition Nitroalkene Nitroalkene (Electrophile) Nitroalkene->Addition Iminium Iminium Ion Intermediate Addition->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Catalyst Regeneration Product γ-Nitro Aldehyde Hydrolysis->Product

Sources

Safety Operating Guide

Navigating the Disposal of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. Equally critical, yet often less detailed, are the protocols for their safe and compliant disposal. This guide provides a comprehensive, step-by-step procedure for the proper disposal of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS No. 225641-84-9), ensuring the safety of laboratory personnel and adherence to environmental regulations. This document moves beyond a simple checklist, offering insights into the causality behind each procedural step, grounded in authoritative safety data and regulatory standards.

Hazard Assessment and Pre-Disposal Considerations

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. This initial assessment dictates the necessary personal protective equipment (PPE), handling precautions, and the appropriate waste stream.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, OralH302: Harmful if swallowed[1][2]
Skin IrritationH315: Causes skin irritation[2]
Eye IrritationH319: Causes serious eye irritation[2]
Specific Target Organ ToxicityH335: May cause respiratory irritation[2]

This carbamate derivative, while not classified as acutely toxic by all routes of exposure, presents significant irritant properties and is harmful if ingested.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and PPE.

Immediate Safety Precautions:

  • Engineering Controls: All handling of this compound, including preparation for disposal, must occur within a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Personal Protective Equipment (PPE): A standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles are mandatory.[1][2][3]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of this compound, from the laboratory bench to final collection.

DisposalWorkflow cluster_0 Step 1: Waste Segregation & Containerization cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Final Disposal A Characterize Waste Is it pure compound, a solution, or contaminated material? B Select Compatible Container HDPE or glass Secure, leak-proof closure A->B Based on physical state D Store in Satellite Accumulation Area (SAA) At or near point of generation Under operator control C Label Container 'Hazardous Waste' Chemical Name & Structure Hazard Pictograms B->C Immediately after adding waste E Segregate Incompatibles Store away from strong oxidizing agents F Arrange for Professional Disposal Contact institution's EH&S office D->E Maintain safe storage G Complete Waste Manifest Provide accurate waste characterization F->G As required by EH&S

Caption: Disposal workflow for this compound.

Waste Characterization and Segregation

The first critical step is to accurately characterize the waste. Is it the pure, unused solid compound? A dilute solution in a solvent? Or contaminated materials like gloves, weigh boats, or silica gel? Each form requires a slightly different approach to containerization.

As a stable carbamate derivative, this compound should not be chemically treated (e.g., decomposed) in the lab.[3] Instead, it should be collected for disposal by a licensed hazardous waste management company.

Containerization and Labeling

Protocol:

  • Select an Appropriate Waste Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof screw cap.[4] The container must be in good condition, free from cracks or residue on the outside.[4]

  • Properly Label the Container: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound".

    • The CAS number: "225641-84-9".

    • An accurate indication of the hazards (e.g., pictograms for irritant and harmful).[5]

    • For mixtures, list all components and their approximate percentages.[6]

The rationale for immediate and thorough labeling is to prevent accidental mixing of incompatible wastes and to ensure that personnel handling the waste downstream have a clear understanding of its contents and hazards.

Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[6] This is a designated location at or near the point of waste generation and under the control of the laboratory personnel.[7]

Key SAA Requirements:

  • Storage Limits: Up to 55 gallons of a single hazardous waste stream can be accumulated in an SAA.[5]

  • Container Management: Waste containers in the SAA must be kept closed except when adding waste.[8] They should be inspected weekly for any signs of leakage.[6]

  • Segregation: Store the carbamate waste away from incompatible materials, particularly strong oxidizing agents.[9]

The SAA provides a controlled and compliant short-term storage solution, preventing the accumulation of hazardous materials in active work areas and minimizing the risk of spills or exposures.

Final Disposal and Regulatory Compliance

The ultimate disposal of this compound must be conducted in accordance with local, state, and federal regulations. For carbamate wastes, this often involves high-temperature incineration.[10]

Decision Logic for Final Disposal:

DisposalDecision Start Waste Container Full or Project Completed Contact_EHS Contact Environmental Health & Safety (EH&S) Start->Contact_EHS Schedule_Pickup Schedule a Hazardous Waste Pickup Contact_EHS->Schedule_Pickup Provide_Info Provide Accurate Waste Information (Manifest) Schedule_Pickup->Provide_Info EHS_Collects EH&S Collects Waste for Consolidated Disposal Provide_Info->EHS_Collects End Compliant Disposal via Licensed Vendor (e.g., Incineration) EHS_Collects->End

Caption: Decision process for arranging final waste disposal.

Procedure:

  • Contact Your Institution's EH&S Office: Do not attempt to dispose of this chemical down the drain or in the regular trash.[4] Your institution's Environmental Health and Safety (EH&S) department is the sole authority for the final disposal of hazardous waste.

  • Arrange for Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves an online form or a direct call to the EH&S office.

  • Ensure Proper Documentation: You will be required to provide an accurate description of the waste for the hazardous waste manifest, a legal document that tracks the waste from generation to its final destination.

By adhering to this structured and informed disposal process, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible environmental stewardship that are integral to the scientific community.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: this compound.
  • BenchChem. (2025). Navigating the Safe Disposal of Carbamic Acid: A Procedural Guide.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: this compound compound with tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate.
  • ChemScene. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • 1st Scientific. (n.d.). This compound.
  • Abovchem. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Fisher Scientific. (2010, October 28). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (1995, February 9). Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Agilent Technologies. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • SynQuest Laboratories, Inc. (n.d.). tert-Butyl N-[(1S,3R)-3- hydroxycyclopentyl]carbamate Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. PubChem Compound Database.

Sources

Navigating the Safe Handling of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development, the ability to safely and effectively handle novel chemical entities is paramount. This guide provides a detailed protocol for the safe handling, use, and disposal of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS No. 225641-84-9), a key building block in synthetic organic chemistry. Beyond mere procedural steps, this document elucidates the rationale behind each recommendation, empowering you to work with confidence and uncompromising safety.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid carbamate compound.[1][2] While not classified as acutely toxic, it presents several hazards that necessitate careful handling to minimize exposure risks.[1][3][4]

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon direct contact.[3][4]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[3][4]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[1]

A thorough risk assessment should be conducted before any procedure involving this compound, considering the quantity being used, the potential for dust formation, and the duration of handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in established safety principles.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles if there is a significant splash hazard.[5]Protects against accidental splashes of solutions containing the compound and airborne dust particles, preventing serious eye irritation.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use.[5][6]Prevents skin contact, which is a primary route of exposure and can cause irritation. Proper glove removal technique is crucial to avoid contaminating hands.[1]
Body Protection A flame-resistant lab coat or chemical-resistant coveralls. Clothing should be buttoned and fit properly.[7]Minimizes the risk of skin contact from spills or splashes. Personal clothing should be fully covered.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dusts are generated and engineering controls are insufficient. A P3 filter is recommended.[5]Prevents the inhalation of airborne particles, which can lead to respiratory tract irritation.[3][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a structured operational plan is critical for minimizing exposure and ensuring procedural consistency.

Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[1][3][4]

  • Ensure Availability of Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Prepare the Work Area: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to control dust.[3][4] The work surface should be clean and uncluttered.

  • Assemble all Necessary Materials: Have all required equipment, solvents, and waste containers prepared and within easy reach to avoid unnecessary movement during the procedure.

Handling the Compound

The following workflow is designed to guide the user through the safe handling of the compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace weigh Weigh Compound in Hood prep_workspace->weigh dissolve Dissolve/Dispense weigh->dissolve transport Transport in Secondary Container dissolve->transport decontaminate Decontaminate Surfaces transport->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.